Product packaging for Porphyra 334(Cat. No.:CAS No. 70579-26-9)

Porphyra 334

Cat. No.: B610168
CAS No.: 70579-26-9
M. Wt: 346.33 g/mol
InChI Key: AWCCBAPDJMUZOK-HFHAVAFHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Porphyra 334 (CAS 70579-26-9) is a mycosporine-like amino acid (MAA) naturally found in red algae, such as Porphyra yezoensis (nori). This water-soluble compound is characterized by a cyclohexenimine chromophore, which gives it a strong absorption maximum in the UV-A region at approximately 334 nm . As a research chemical, it is recognized for its dual function as a direct UV filter and a multifaceted cytoprotective agent, making it a valuable compound for studying cellular responses to environmental stressors. In photobiology and dermatology research, this compound demonstrates significant anti-photoaging potential. Studies show it can protect human skin fibroblasts from UVA-induced damage by suppressing the production of reactive oxygen species (ROS) and reducing the expression of matrix metalloproteinases (MMPs), which are responsible for collagen degradation . Its photoprotective mechanism is not limited to simple UV absorption; it also involves the efficient dissipation of absorbed radiation energy as heat, contributing to its high photostability and making it a subject of interest for broad-spectrum sunscreen development . Beyond direct photoprotection, this compound exhibits substantial antioxidant activity . It can quench free radicals via hydrogen atom transfer and has been shown to suppress lipid peroxidation induced by peroxyl radicals and singlet oxygen . Recent research points to a more complex mechanism of action, where this compound functions as a prospective activator of the cytoprotective Keap1-Nrf2 pathway. It can bind to the Keap1 protein, leading to the dissociation and stabilization of Nrf2, which in turn upregulates the expression of endogenous antioxidant and cytoprotective genes, particularly following UVR-induced oxidative stress . Additional research applications include investigating its anti-pollutant effects . Evidence indicates that this compound can mitigate damage caused by urban particulate matter (UPM) in human keratinocytes by inhibiting the aryl hydrocarbon receptor (AhR) signaling pathway and subsequent CYP1A1-driven ROS production, which also leads to a reduction in TRPV1 activation and supports cell proliferation . Furthermore, this compound has been reported to accelerate the reprogramming of somatic cells into induced pluripotent stem cells (iPSCs) by promoting mesenchymal-to-epithelial transition (MET) and activating epigenetic markers such as H3K4me3 . This product is supplied with a minimum purity of ≥95.0% and is stable at ambient temperature for short periods. For long-term storage, it is recommended to store the powder at -20°C . Please Note: This product is for research use only (RUO) and is not intended for diagnostic or therapeutic applications, or for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H22N2O8 B610168 Porphyra 334 CAS No. 70579-26-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

70579-26-9

Molecular Formula

C14H22N2O8

Molecular Weight

346.33 g/mol

IUPAC Name

(2S,3R)-2-[[(5R)-3-(carboxymethylimino)-5-hydroxy-5-(hydroxymethyl)-2-methoxycyclohexen-1-yl]amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C14H22N2O8/c1-7(18)11(13(21)22)16-9-4-14(23,6-17)3-8(12(9)24-2)15-5-10(19)20/h7,11,16-18,23H,3-6H2,1-2H3,(H,19,20)(H,21,22)/t7-,11+,14+/m1/s1

InChI Key

AWCCBAPDJMUZOK-HFHAVAFHSA-N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Porphyra 334;  Porphyra-334; 

Origin of Product

United States

Foundational & Exploratory

The Chemical Architecture of Porphyra-334: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Porphyra-334 is a mycosporine-like amino acid (MAA), a class of water-soluble, UV-absorbing compounds found in a variety of marine and freshwater organisms, particularly in red algae of the genus Porphyra.[1][2] These compounds are of significant interest to the scientific and pharmaceutical communities due to their potent photoprotective and antioxidant properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, isolation and characterization methodologies, and biosynthetic pathway of Porphyra-334.

Chemical Structure and Identification

Porphyra-334 is characterized by a cyclohexenimine chromophore conjugated with both a glycine and a threonine amino acid substituent. This structure is responsible for its strong absorption in the UV-A region of the electromagnetic spectrum.

IUPAC Name: (2S,3R)-2-(((S,E)-3-((carboxymethyl)amino)-5-hydroxy-5-(hydroxymethyl)-2-methoxycyclohex-2-en-1-ylidene)amino)-3-hydroxybutanoic acid

Chemical Formula: C₁₄H₂₂N₂O₈[2]

SMILES: C--INVALID-LINK--O)NC1=C(C(=NCC(=O)O)C--INVALID-LINK--(CO)O)OC">C@HO

Physicochemical and Quantitative Data

A summary of the key quantitative data for Porphyra-334 is presented in the table below, providing a comparative reference for researchers.

PropertyValue
Molecular Weight 346.33 g/mol [2]
Exact Mass 346.1376 g/mol [2]
Maximum Absorption (λmax) 334 nm[1]
Molar Extinction Coefficient (ε) 42,300 M⁻¹cm⁻¹[1]
CAS Number 70579-26-9[2]
Melting Point 164-165 °C

Experimental Protocols

Extraction of Porphyra-334 from Porphyra vietnamensis

This protocol outlines the solid-liquid extraction of Porphyra-334 from dried algal biomass.

  • Sample Preparation: Ten grams of dried Porphyra vietnamensis is powdered.

  • Extraction: The powdered algae is extracted with 80% methanol. The resulting aqueous phase is collected.

  • Initial Purification: The aqueous phase is lyophilized to yield a pale yellow powder. An aliquot is redissolved in 80% methanol to confirm UV absorbance at 334 nm.

Purification of Porphyra-334

Multiple chromatographic techniques can be employed for the purification of Porphyra-334 to a high degree of purity.

  • Silica Gel Column Chromatography: The crude extract is chromatographed on a silica gel column. A gradient elution is performed, starting with 20% methanol and 80% ethanol and gradually increasing to 80% methanol and 20% ethanol. Fractions containing Porphyra-334 are collected, evaporated, and lyophilized.

  • Fast Centrifugal Partition Chromatography (FCPC):

    • Solvent System: An aqueous two-phase system composed of water, ethanol, ammonium sulfate, and methanol is used in ascending mode.

    • Procedure: The crude aqueous-methanolic extract is subjected to FCPC. This method can separate shinorine and Porphyra-334 within 90 minutes.

    • Further Purification: Solid-phase extraction (SPE) can be used as a subsequent step to obtain highly pure Porphyra-334.

  • Medium-Pressure Liquid Chromatography (MPLC):

    • Initial Separation: A 50% aqueous methanol extract is absorbed onto silica gel and subjected to silica gel MPLC with a stepwise elution of chloroform/methanol/water (12:8:1 and 8:12:1, v/v).

    • Final Purification: The fraction containing Porphyra-334 is further purified using ODS-MPLC with an isocratic elution of 100% water.

Characterization of Porphyra-334

A combination of spectroscopic and spectrometric techniques is used to confirm the identity and purity of the isolated Porphyra-334.

  • UV-Visible Spectroscopy: The absorption spectrum of the purified compound is recorded in methanol or water. A characteristic sharp peak should be observed at approximately 334 nm.

  • High-Performance Liquid Chromatography (HPLC):

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A common mobile phase is 0.1% acetic acid in water.

    • Detection: A photodiode array (PDA) or UV detector is set to 334 nm. The retention time for Porphyra-334 is approximately 4.9 minutes under these conditions.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight. A singly charged ion peak [M+H]⁺ is observed at m/z 347.1.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are used for structural elucidation. The chemical shifts are compared with published data for Porphyra-334.

  • Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. Key absorption bands are observed around 3100 cm⁻¹ (O-H and N-H stretching), 1670 cm⁻¹ (C=O stretching), 1520 cm⁻¹ (N-H bending), 1330 cm⁻¹ (C-O stretching), and 1100 cm⁻¹ (C-O-C stretching).

Biosynthetic Pathway of Porphyra-334

The biosynthesis of Porphyra-334 originates from the pentose phosphate pathway and involves a series of enzymatic reactions. The key steps are the formation of a mycosporine-glycine (MG) intermediate, followed by the addition of a threonine moiety.

Porphyra334_Biosynthesis S7P Sedoheptulose-7-Phosphate FourDG 4-Deoxygadusol (4-DG) S7P->FourDG MysA, MysB MG Mycosporine-Glycine (MG) FourDG->MG MysC P334 Porphyra-334 MG->P334 MysD Glycine Glycine Glycine->MG Threonine Threonine Threonine->P334

Caption: Biosynthetic pathway of Porphyra-334 from Sedoheptulose-7-Phosphate.

The biosynthesis is initiated by the enzymes MysA and MysB, which convert sedoheptulose-7-phosphate from the pentose phosphate pathway into 4-deoxygadusol (4-DG).[3][4] The ATP-grasp enzyme MysC then catalyzes the condensation of 4-DG with glycine to form mycosporine-glycine (MG).[1][4] In the final step, the D-Ala-D-Ala ligase homolog, MysD, facilitates the conjugation of threonine to the mycosporine-glycine core, yielding Porphyra-334.[5][6]

Conclusion

Porphyra-334 stands out as a promising natural product with significant potential in photoprotection and as an antioxidant. This guide provides a foundational technical understanding of its chemical properties, isolation, and biosynthesis, which is crucial for researchers and developers in the fields of natural product chemistry, pharmacology, and drug development. The detailed protocols and biosynthetic pathway information serve as a valuable resource for further investigation and application of this remarkable marine-derived compound.

References

Unveiling the Synthesis of Porphyra 334: A Technical Guide to its Biosynthesis in Marine Algae

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the biochemical architecture of Porphyra 334, a potent natural ultraviolet (UV) protectant found in marine algae, is detailed in a new technical guide. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the biosynthetic pathway, quantitative data, detailed experimental protocols, and visual representations of the key processes involved in its creation.

Porphyra 3-34, a mycosporine-like amino acid (MAA), is a key player in the defense mechanisms of marine algae against harmful UV radiation. Its remarkable photoprotective properties have garnered significant interest for its potential applications in sunscreens, anti-aging cosmetics, and pharmaceuticals. This guide illuminates the intricate enzymatic steps that lead to the synthesis of this valuable compound.

The Biosynthetic Blueprint of this compound

The production of this compound in marine algae is a multi-step enzymatic process that originates from key intermediates of primary metabolism. The pathway can be broadly divided into two main stages: the formation of the central mycosporine core and the subsequent addition of specific amino acid moieties.

The biosynthesis begins with precursors from the shikimate and pentose phosphate pathways.[1] The initial steps involve the enzymatic conversion of sedoheptulose-7-phosphate, an intermediate of the pentose phosphate pathway, into 4-deoxygadusol (4-DG), a crucial precursor for all MAAs. This conversion is catalyzed by a suite of enzymes including a dehydroquinate synthase (DHQS)-like enzyme, often referred to as MysA, and an O-methyltransferase (MysB).

Once the 4-DG core is formed, the pathway proceeds with the addition of a glycine molecule, catalyzed by an ATP-grasp ligase (MysC), to produce mycosporine-glycine. The final step in the synthesis of this compound involves the attachment of a threonine molecule to mycosporine-glycine. This reaction is facilitated by a non-ribosomal peptide synthetase (NRPS)-like enzyme or a D-Ala-D-Ala ligase-like enzyme, designated as MysD.

Quantitative Insights into this compound Production

The concentration of this compound varies significantly among different species of marine algae and is influenced by environmental factors such as UV radiation exposure and nutrient availability. Red algae, in particular, are known to accumulate high levels of this photoprotective compound.

Marine Algae SpeciesThis compound Concentration (mg/g dry weight)Shinorine Concentration (mg/g dry weight)Reference
Porphyra umbilicalis2.6 - 10Present[2]
Bangia atropurpurea~5Present[2]
Pyropia columbina7.2 - 10.6Present[2]
Nothogenia fastigiata (Subantarctic)High (Porphyra-334 dominant)Low[3]
Nodularia spumigena CENA596 (Cyanobacterium)Increased 3.2-fold with UVPresent[4]
Sphaerospermopsis torques-reginae ITEP-024 (Cyanobacterium)Increased 7.4-fold with UVPresent[4]

Visualizing the Pathway and Experimental Workflow

To provide a clearer understanding of the this compound biosynthesis, the following diagrams, generated using Graphviz (DOT language), illustrate the core signaling pathway and a general experimental workflow for its study.

Porphyra_334_Biosynthesis cluster_precursors Precursor Pathways cluster_core_synthesis Core Mycosporine Synthesis cluster_modification Amino Acid Conjugation Shikimate Pathway Shikimate Pathway 3-Dehydroquinate 3-Dehydroquinate Shikimate Pathway->3-Dehydroquinate Pentose Phosphate Pathway Pentose Phosphate Pathway Sedoheptulose-7-Phosphate Sedoheptulose-7-Phosphate Pentose Phosphate Pathway->Sedoheptulose-7-Phosphate 4-Deoxygadusol (4-DG) 4-Deoxygadusol (4-DG) 3-Dehydroquinate->4-Deoxygadusol (4-DG) MysA/MysB (OMT) Sedoheptulose-7-Phosphate->4-Deoxygadusol (4-DG) MysA (DDGS) Mycosporine-Glycine Mycosporine-Glycine 4-Deoxygadusol (4-DG)->Mycosporine-Glycine MysC (ATP-grasp ligase) This compound This compound Mycosporine-Glycine->this compound MysD (NRPS-like/D-Ala-D-Ala ligase) Glycine Glycine Glycine->Mycosporine-Glycine Threonine Threonine Threonine->this compound

Caption: The biosynthetic pathway of this compound from precursor metabolites.

Experimental_Workflow cluster_extraction Extraction & Purification cluster_analysis Analysis cluster_enzyme_studies Enzyme Characterization Algal_Biomass Algal Biomass Extraction Extraction (e.g., methanol/water) Algal_Biomass->Extraction Purification Purification (e.g., HPLC) Extraction->Purification Quantification Quantification (HPLC-DAD) Purification->Quantification Structure_Elucidation Structure Elucidation (LC-MS, NMR) Purification->Structure_Elucidation Gene_Cloning Gene Cloning (mysA, mysB, mysC, mysD) Heterologous_Expression Heterologous Expression (e.g., E. coli) Gene_Cloning->Heterologous_Expression Protein_Purification Protein Purification Heterologous_Expression->Protein_Purification Enzyme_Assay Enzyme Assays Protein_Purification->Enzyme_Assay

Caption: A generalized experimental workflow for the study of this compound.

Experimental Protocols

This guide provides detailed methodologies for key experiments cited in the study of this compound biosynthesis.

Protocol 1: Extraction and Purification of this compound from Marine Algae
  • Sample Preparation: Freeze-dry fresh algal biomass and grind it into a fine powder.

  • Extraction: Extract the algal powder with a solvent mixture, typically 20% aqueous methanol, at a ratio of 1:10 (w/v) for 2 hours at 45°C.

  • Clarification: Centrifuge the extract to remove solid debris and filter the supernatant through a 0.45 µm filter.

  • Purification: Purify the crude extract using high-performance liquid chromatography (HPLC) with a C18 column. A common mobile phase is a gradient of 0.1% acetic acid in water and methanol.

  • Fraction Collection and Analysis: Collect fractions corresponding to the this compound peak (typically absorbing at 334 nm) and confirm the purity and identity using LC-MS and NMR.

Protocol 2: Heterologous Expression and Purification of Biosynthetic Enzymes (General)
  • Gene Synthesis and Cloning: Synthesize the codon-optimized genes encoding the biosynthetic enzymes (e.g., mysA, mysB, mysC, mysD) and clone them into a suitable expression vector (e.g., pET series for E. coli).

  • Transformation: Transform the expression constructs into a suitable E. coli expression host strain (e.g., BL21(DE3)).

  • Protein Expression: Grow the transformed cells in a suitable medium (e.g., LB broth) at 37°C to an optimal cell density (OD600 of 0.6-0.8). Induce protein expression with an appropriate inducer (e.g., IPTG) and continue cultivation at a lower temperature (e.g., 18-25°C) for an extended period (e.g., 16-24 hours).

  • Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer. Lyse the cells using sonication or a French press.

  • Protein Purification: Clarify the lysate by centrifugation and purify the target enzyme using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

  • Purity Analysis: Assess the purity of the purified protein using SDS-PAGE.

Protocol 3: Enzyme Assay for D-Ala-D-Ala Ligase-like Activity (MysD)
  • Reaction Mixture: Prepare a reaction mixture containing the purified MysD enzyme, its substrate mycosporine-glycine, threonine, ATP, and MgCl2 in a suitable buffer (e.g., Tris-HCl, pH 8.0).

  • Reaction Initiation and Incubation: Initiate the reaction by adding the enzyme and incubate at an optimal temperature (e.g., 30°C) for a specific time.

  • Reaction Termination: Stop the reaction by adding an acid (e.g., trichloroacetic acid) or by heat inactivation.

  • Product Analysis: Analyze the formation of this compound using HPLC by monitoring the absorbance at 334 nm.

  • Kinetic Analysis: Determine the kinetic parameters (Km and Vmax) by varying the substrate concentrations and measuring the initial reaction rates.

This technical guide serves as a foundational resource for the scientific community, providing the necessary tools and knowledge to further explore the fascinating world of this compound and unlock its full potential for human health and well-being. The detailed understanding of its biosynthesis opens avenues for metabolic engineering and synthetic biology approaches to enhance its production for commercial applications.

References

Natural Sources and Producing Organisms of Porphyra-334: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Porphyra-334 is a mycosporine-like amino acid (MAA), a class of water-soluble, UV-absorbing compounds found in a wide array of marine and freshwater organisms. These compounds are of significant interest to researchers, scientists, and drug development professionals due to their potent photoprotective properties, acting as natural sunscreens and antioxidants. This guide provides an in-depth overview of the natural sources of Porphyra-334, the organisms that produce it, and the methodologies for its study.

Natural Distribution and Producing Organisms

Porphyra-334 is predominantly found in marine organisms that are exposed to high levels of solar radiation. The primary producers of this MAA are photosynthetic organisms, including cyanobacteria and various types of algae. While also found in marine animals, its presence in these organisms is typically a result of bioaccumulation through their diet rather than de novo synthesis.

Key producers of Porphyra-334 include:

  • Red Algae (Rhodophyta): This phylum is a rich source of Porphyra-334. Species of the genus Porphyra (nori), from which the compound derives its name, are known to contain high concentrations.[1][2] Other red algae such as Bangia atropurpurea, Iridaea tuberculosa, Nothogenia fastigiata, and Corallina officinalis also produce significant amounts of this MAA.[1][3]

  • Cyanobacteria: These photosynthetic bacteria are also primary producers of Porphyra-334. For instance, the terrestrial cyanobacterium Nostoc commune has been found to synthesize a glycosylated form of Porphyra-334.[4]

  • Phytoplankton: As a major component of the marine food web, phytoplankton are significant producers of MAAs, including Porphyra-334. Diatoms, in particular, such as those of the genera Thalassiosira, Fragilariopsis, and Corethron, have been identified as producers.[5] Porphyra-334 is often the most abundant MAA in phytoplankton communities in regions like the Southern Ocean.[5]

  • Marine Invertebrates: While not primary producers, various marine invertebrates accumulate Porphyra-334 through their diet. This includes organisms like the green sea urchin (Strongylocentrotus droebachiensis), where the compound is found in their ovaries.[1]

  • Fish: Similar to invertebrates, certain fish species also show an accumulation of Porphyra-334 in their ovaries, likely for the protection of their eggs from UV radiation.[1]

The production of Porphyra-334 is often influenced by environmental factors, with exposure to UV radiation being a primary trigger for its synthesis.

Quantitative Data on Porphyra-334 Content

The concentration of Porphyra-334 can vary significantly between species and is influenced by environmental conditions such as UV exposure, season, and geographic location. The following table summarizes reported concentrations of Porphyra-334 in various organisms.

OrganismPhylum/GroupPorphyra-334 Concentration (mg/g dry weight)Notes
Porphyra endiviifoliumRhodophyta9.7Endemic to Antarctica.[3]
Bangia atropurpureaRhodophyta5.8Found in Antarctica.[3]
Curdiea racowitzaeRhodophyta4.9Found in Antarctica.[3]
Gymnogongrus devoniensisRhodophyta1.5 - 7.8Found on the European coast.[3]
Ceramium nodulosumRhodophyta7.6Found on the European coast.[3]
Gelidium pusillumRhodophyta5.0 - 6.5Found on the European coast.[3]
Iridaea tuberculosaRhodophyta> 1.0Intertidal sub-Antarctic red macroalgae.[3]

Biosynthetic Pathway of Porphyra-334

Porphyra-334 is synthesized via a branch of the shikimic acid pathway. The core structure of MAAs is a cyclohexenone or cyclohexenimine ring, which is derived from 3-dehydroquinate, an intermediate in the shikimic acid pathway. The specific steps leading to Porphyra-334 involve the enzymatic conversion of mycosporine-glycine, a common precursor for many MAAs. The proposed pathway suggests the addition of a threonine residue to mycosporine-glycine to form Porphyra-334.

G Biosynthetic Pathway of Porphyra-334 cluster_shikimate Shikimic Acid Pathway cluster_maa MAA Biosynthesis Shikimic Acid Shikimic Acid Chorismic Acid Chorismic Acid Shikimic Acid->Chorismic Acid 3-Dehydroquinate 3-Dehydroquinate Chorismic Acid->3-Dehydroquinate 4-Deoxygadusol 4-Deoxygadusol 3-Dehydroquinate->4-Deoxygadusol Enzymatic Conversion Mycosporine-Glycine Mycosporine-Glycine 4-Deoxygadusol->Mycosporine-Glycine Addition of Glycine Porphyra-334 Porphyra-334 Mycosporine-Glycine->Porphyra-334 Addition of Threonine

Proposed biosynthetic pathway of Porphyra-334.

Experimental Protocols

The study of Porphyra-334 involves its extraction from biological material, followed by purification and quantification, typically using chromatographic techniques.

Extraction of Porphyra-334
  • Sample Preparation: Lyophilize (freeze-dry) the biological material (e.g., algal tissue) to a constant dry weight. Grind the dried tissue into a fine powder using a mortar and pestle or a mechanical grinder.

  • Solvent Extraction:

    • Weigh a known amount of the dried powder (e.g., 100 mg).

    • Add 10 mL of 100% methanol to the powder in a suitable tube.

    • Vortex the mixture vigorously for 2 minutes.

    • Incubate the mixture at 45°C for 2 hours in the dark, with occasional vortexing.

  • Clarification:

    • Centrifuge the extract at 5,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter into a clean vial for analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: An HPLC system equipped with a photodiode array (PDA) or UV-Vis detector is required.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

    • Mobile Phase: A gradient of 0.1% acetic acid in water (Solvent A) and methanol (Solvent B) is often employed.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Detection: Monitor the absorbance at 334 nm, which is the absorption maximum for Porphyra-334.

    • Injection Volume: Inject 20 µL of the filtered extract.

  • Quantification:

    • Prepare a standard curve using a purified Porphyra-334 standard of known concentrations.

    • Identify the Porphyra-334 peak in the sample chromatogram based on its retention time and absorption spectrum compared to the standard.

    • Calculate the concentration of Porphyra-334 in the sample by comparing the peak area to the standard curve. The molar extinction coefficient for Porphyra-334 is approximately 42,300 M⁻¹cm⁻¹.[1]

G Experimental Workflow for Porphyra-334 Analysis start Sample Collection (e.g., Algae) prep Sample Preparation (Lyophilization, Grinding) start->prep extraction Solvent Extraction (Methanol) prep->extraction clarification Clarification (Centrifugation, Filtration) extraction->clarification hplc HPLC Analysis (C18 column, UV detection at 334 nm) clarification->hplc quant Quantification (Comparison with standard curve) hplc->quant end Data Analysis quant->end

General experimental workflow for Porphyra-334 analysis.

This technical guide provides a foundational understanding of the natural sources, producing organisms, and analytical methodologies for Porphyra-334. Further research into the cultivation of high-yielding organisms and optimization of extraction techniques will be crucial for the potential commercialization of this promising natural UV-protective compound.

References

Unveiling the Photoprotective Machinery of Porphyra 334: A Technical Guide to its UV Absorption and Energy Dissipation Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Porphyra 334, a mycosporine-like amino acid (MAA), stands as a testament to nature's ingenuity in crafting highly effective photoprotective agents. This technical guide provides an in-depth exploration of the intricate mechanisms governing the absorption of high-energy ultraviolet (UV) radiation by this compound and its remarkable ability to dissipate this energy harmlessly as heat. Through a synthesis of experimental data and computational modeling, we elucidate the key photophysical and photochemical processes that underpin its exceptional photostability. This document is intended to serve as a comprehensive resource for researchers in photobiology, natural product chemistry, and drug development, offering insights into the design of novel, bio-inspired sun-screening agents.

Introduction

The escalating concern over the detrimental effects of ultraviolet (UV) radiation on human health has spurred a continuous search for safe and effective photoprotective compounds. Nature, through billions of years of evolution, has developed sophisticated defense mechanisms against UV damage. Among the most notable are the mycosporine-like amino acids (MAAs), a class of small, water-soluble molecules produced by a wide array of marine and terrestrial organisms. This compound, with its characteristic absorption maximum at 334 nm, is a prominent member of this family, exhibiting exceptional efficacy in absorbing UVA radiation and dissipating the absorbed energy with remarkable efficiency. Understanding the fundamental mechanisms of this compound's function is paramount for harnessing its potential in dermatological and pharmaceutical applications.

Mechanism of UV Absorption and Energy Dissipation

The photoprotective capability of this compound is rooted in its unique molecular structure, which facilitates a highly efficient pathway for the dissipation of absorbed UV energy. The process can be dissected into two primary stages: UV absorption and subsequent energy dissipation.

UV Absorption

This compound possesses a cyclohexenimine chromophore conjugated with an amino acid substituent, which is responsible for its strong absorption in the UVA region of the electromagnetic spectrum. Upon absorption of a photon, the molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁).

Energy Dissipation

Following photoexcitation, this compound undergoes an ultrafast and highly efficient non-radiative decay back to the ground state, primarily through a process of internal conversion. This rapid deactivation pathway is crucial for its photostability, as it prevents the molecule from engaging in potentially harmful photochemical reactions or generating reactive oxygen species (ROS).

The key steps in the energy dissipation cascade are:

  • Excited-State Dynamics: Upon reaching the S₁ state, the molecule undergoes a significant conformational change. Computational studies have revealed a structural relaxation from a planar geometry in the ground state to a non-planar, twisted conformation in the excited state.[1] This twisting motion is a critical step in funneling the electronic energy into vibrational modes.

  • Internal Conversion: The twisted geometry in the excited state facilitates a highly efficient internal conversion to the ground state. This process is exceptionally rapid, occurring on a sub-picosecond to picosecond timescale. The close proximity of the S₁ and S₀ potential energy surfaces in this distorted conformation allows for a seamless transition, effectively converting electronic energy into vibrational energy.

  • Vibrational Relaxation (Heat Dissipation): Once back in the ground electronic state, the molecule is in a vibrationally "hot" state. This excess vibrational energy is then rapidly transferred to the surrounding solvent molecules (typically water), manifesting as a localized increase in temperature, i.e., heat. The efficient hydrogen bonding of this compound with water molecules plays a crucial role in this rapid thermal dissipation.

The overall process is remarkably efficient, with the vast majority of the absorbed UV energy being safely dissipated as heat, thus preventing photodegradation of the molecule and protecting the organism from UV damage.

Quantitative Photophysical Data

The efficiency of this compound's photoprotective mechanism is underscored by its key photophysical parameters, which have been determined through a variety of spectroscopic techniques.

ParameterValueReference
Molar Extinction Coefficient (ε) 42,300 - 43,200 M⁻¹cm⁻¹ at 334 nm[2][3]
Fluorescence Quantum Yield (Φf) 0.0016[1]
Triplet Quantum Yield (ΦT) < 0.05[1]
Excited Singlet State Lifetime (τs) ~0.4 ns[1]
Photodecomposition Quantum Yield 2-4 x 10⁻⁴[1]

Table 1: Photophysical Properties of this compound. This table summarizes the key quantitative data that characterize the UV absorption and energy dissipation efficiency of this compound.

Experimental Protocols

The elucidation of the photophysical properties of this compound has been made possible through a suite of sophisticated experimental techniques. Below are detailed methodologies for the key experiments.

Femtosecond Transient Absorption Spectroscopy

This technique is employed to probe the ultrafast dynamics of the excited state of this compound.

Objective: To measure the transient absorption spectra and kinetics of the excited species, providing insights into the rates of internal conversion and other relaxation processes.

Methodology:

  • Sample Preparation: A solution of this compound in a suitable solvent (e.g., water or buffer) is prepared with an absorbance of approximately 0.3-0.5 at the excitation wavelength in a 1 mm path length cuvette.

  • Excitation (Pump) Pulse: A femtosecond laser system is used to generate a "pump" pulse at a wavelength strongly absorbed by this compound (e.g., 334 nm). This pulse excites a significant fraction of the molecules to the S₁ state.

  • Probe Pulse: A second, broadband "probe" pulse (a white light continuum) is generated and passed through the sample at a variable time delay after the pump pulse.

  • Detection: The transmitted probe pulse is directed to a spectrometer to record the transient absorption spectrum (ΔA) as a function of wavelength and time delay.

  • Data Analysis: The decay kinetics at specific wavelengths are analyzed to extract the lifetimes of the transient species, which correspond to the rates of the different deactivation processes.

Time-Correlated Single Photon Counting (TCSPC)

TCSPC is a highly sensitive technique used to measure the fluorescence lifetime of this compound.

Objective: To determine the excited singlet state lifetime (τs) of this compound.

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared to avoid reabsorption effects. The absorbance at the excitation wavelength should be less than 0.1.

  • Pulsed Excitation: The sample is excited by a high-repetition-rate pulsed light source (e.g., a picosecond diode laser or a mode-locked Ti:Sapphire laser) at a wavelength near the absorption maximum of this compound.

  • Single Photon Detection: The fluorescence emission is passed through a monochromator and detected by a sensitive single-photon detector (e.g., a microchannel plate photomultiplier tube).

  • Timing Electronics: The time difference between the excitation pulse and the detection of a single fluorescence photon is measured with high precision.

  • Histogram Accumulation: This process is repeated millions of times, and a histogram of the arrival times of the fluorescence photons is constructed.

  • Data Analysis: The resulting fluorescence decay curve is fitted to an exponential function to extract the fluorescence lifetime.

Laser Flash Photolysis

This technique is used to investigate the properties of the triplet state of this compound.

Objective: To determine the triplet-triplet absorption spectrum and the triplet quantum yield (ΦT).

Methodology:

  • Sample Preparation: A solution of this compound, often in the presence of a triplet sensitizer (for indirect population of the triplet state), is deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) to prevent quenching of the triplet state by oxygen.

  • Pulsed Laser Excitation: The sample is excited with a short, intense laser pulse (typically nanoseconds) to generate the excited singlet state, which can then undergo intersystem crossing to the triplet state.

  • Monitoring Light: A continuous wave lamp is used as a probe beam, passing through the sample at a right angle to the excitation laser beam.

  • Detection: The change in the intensity of the probe beam due to the absorption of the transient triplet species is monitored by a fast photodetector and recorded by an oscilloscope.

  • Data Analysis: The transient absorption spectrum of the triplet state is constructed by measuring the change in absorbance at different wavelengths. The triplet quantum yield can be determined by comparing the transient absorbance signal to that of a standard with a known triplet quantum yield.

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the mechanism and experimental workflows.

UV_Absorption_and_Energy_Dissipation S0_ground Ground State (S₀) Planar Geometry S1_excited Excited Singlet State (S₁) Twisted Geometry S0_ground->S1_excited UV Photon Absorption (fs) S0_hot Vibrationally Hot Ground State (S₀) S1_excited->S0_hot Internal Conversion (ps) S0_hot->S0_ground Vibrational Relaxation (ps) Heat Heat Dissipation to Solvent S0_hot->Heat

Caption: Energy dissipation pathway of this compound.

Transient_Absorption_Workflow cluster_setup Experimental Setup cluster_process Measurement Process cluster_analysis Data Analysis Pump Femtosecond Pump Pulse Excitation Excite Sample with Pump Pump->Excitation Probe Broadband Probe Pulse Probing Probe at Variable Delay Probe->Probing Sample This compound Sample Detection Record Transient Spectrum Sample->Detection Detector Spectrometer Excitation->Sample Probing->Sample Kinetics Extract Kinetic Traces Detection->Kinetics Lifetimes Determine Excited-State Lifetimes Kinetics->Lifetimes

Caption: Workflow for Transient Absorption Spectroscopy.

Conclusion

This compound exemplifies a highly evolved molecular system for UV protection. Its efficacy lies in a combination of strong UVA absorption and an ultrafast, non-radiative energy dissipation pathway that prevents the formation of harmful photoproducts. The detailed understanding of this mechanism, facilitated by advanced spectroscopic and computational methods, provides a robust framework for the development of next-generation sunscreens and photoprotective agents. By mimicking the principles of this compound's photostability, it is possible to design novel synthetic molecules with enhanced safety and efficacy, addressing the growing demand for superior sun care solutions. This guide serves as a foundational resource for scientists and researchers dedicated to advancing the field of photoprotection.

References

A Technical Guide to the Photoprotective Properties of Mycosporine-Like Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycosporine-like amino acids (MAAs) are a group of low molecular weight, water-soluble compounds produced by a wide range of organisms, primarily marine algae and cyanobacteria, that inhabit environments with high exposure to ultraviolet (UV) radiation.[1][2] These natural molecules have garnered significant interest in the scientific community, particularly in the fields of dermatology, pharmacology, and cosmetics, due to their remarkable photoprotective properties. This technical guide provides an in-depth overview of the core mechanisms by which MAAs exert their protective effects against UV radiation, focusing on their UV-absorbing capabilities, antioxidant activity, and modulation of cellular signaling pathways. The information is presented to be a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel photoprotective agents.

UV-Absorbing Properties of Mycosporine-Like Amino Acids

The primary photoprotective mechanism of MAAs is their ability to absorb harmful UV radiation, particularly in the UVA (315–400 nm) and UVB (280–315 nm) ranges, and dissipate the energy as heat without generating harmful reactive oxygen species (ROS).[3] The specific absorption maximum (λmax) and molar extinction coefficient (ε) of each MAA are determined by its unique chemical structure, which consists of a central cyclohexenone or cyclohexenimine ring conjugated with various amino acid or imino alcohol substituents.[2][4]

Mycosporine-Like Amino Acidλmax (nm)Molar Extinction Coefficient (ε) (M⁻¹ cm⁻¹)Reference
Mycosporine-glycine31028,900[5]
Shinorine334~42,300[4]
Porphyra-334334~44,700[4]
Palythine320-[4]
Asterina-330330-[4]
Mycosporine-serinol31027,270[5]
Mycosporine-taurine309-[5]

Table 1: UV Absorption Characteristics of Common Mycosporine-Like Amino Acids. This table summarizes the maximum absorption wavelength (λmax) and molar extinction coefficients (ε) for several common MAAs. The high molar extinction coefficients indicate their strong capacity to absorb UV radiation. Data for some molar extinction coefficients were not available in the searched literature.

Antioxidant Properties of Mycosporine-Like Amino Acids

In addition to their direct UV-screening capabilities, MAAs exhibit significant antioxidant activity, which contributes to their overall photoprotective efficacy. Prolonged exposure to UV radiation leads to the generation of ROS, which can cause oxidative damage to cellular components such as DNA, proteins, and lipids.[3] MAAs can neutralize these harmful free radicals through various mechanisms, including hydrogen atom transfer and single electron transfer.

The antioxidant capacity of different MAAs varies depending on their chemical structure. For instance, oxo-carbonyl MAAs like mycosporine-glycine have demonstrated potent radical-scavenging activity, while some imino-MAAs have shown lower activity in certain assays.[4][5]

Mycosporine-Like Amino AcidAssayIC50 ValueReference
Mycosporine-glycineDPPH4.23 ± 0.21 mM[5]
Mycosporine-glycineABTSpH-dependent, higher at alkaline pH[5]
Porphyra-334DPPHNo significant activity[4]
ShinorineDPPHNo significant activity[4]
Mycosporine-2-glycineAnti-AGEs1.61 mM[6]
PalythineCollagenase InhibitionWeak effect[6]

Table 2: Antioxidant and Enzyme Inhibitory Activities of Selected Mycosporine-Like Amino Acids. This table presents the half-maximal inhibitory concentration (IC50) values of various MAAs in different antioxidant and enzyme inhibition assays. Lower IC50 values indicate higher potency.

Modulation of Cellular Signaling Pathways

Recent research has revealed that the photoprotective effects of MAAs extend beyond their physical and chemical properties to the modulation of key cellular signaling pathways involved in inflammation and the cellular stress response.

The Keap1-Nrf2-ARE Pathway

The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway is a critical signaling cascade that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is bound to its inhibitor, Keap1, in the cytoplasm, leading to its degradation. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the ARE in the promoter region of target genes, initiating their transcription.

Studies have shown that certain MAAs, such as porphyra-334 and shinorine, can activate the Keap1-Nrf2-ARE pathway.[7] This activation leads to the upregulation of downstream antioxidant enzymes, thereby enhancing the cell's capacity to combat oxidative stress.

Keap1_Nrf2_ARE_Pathway cluster_nucleus Nuclear Events MAAs Mycosporine-Like Amino Acids Keap1_Nrf2 Keap1-Nrf2 Complex MAAs->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to ARE ARE Nrf2->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes Activates transcription Cellular_Protection Enhanced Cellular Protection Antioxidant_Genes->Cellular_Protection Leads to NFkB_COX2_Inhibition cluster_nucleus Nuclear Events UV_Radiation UV Radiation IKK IKK Complex UV_Radiation->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Genes (e.g., COX-2) NFkB->Proinflammatory_Genes Activates transcription Inflammation Inflammation Proinflammatory_Genes->Inflammation Leads to MAAs Mycosporine-Like Amino Acids MAAs->IKK Inhibits Experimental_Workflow Start Start: Algal Biomass Extraction Extraction & Purification of MAAs Start->Extraction Characterization Characterization (HPLC, MS, UV-Vis) Extraction->Characterization Antioxidant_Assays In Vitro Antioxidant Assays (DPPH, ABTS) Characterization->Antioxidant_Assays Cell_Culture Cell Culture (e.g., Keratinocytes) Characterization->Cell_Culture End End: Photoprotective Efficacy Determined Antioxidant_Assays->End Treatment_Irradiation MAA Treatment & UV Irradiation Cell_Culture->Treatment_Irradiation Viability_Assay Cell Viability Assay (MTT, XTT) Treatment_Irradiation->Viability_Assay Signaling_Analysis Signaling Pathway Analysis (Western Blot, ELISA) Treatment_Irradiation->Signaling_Analysis Viability_Assay->End Signaling_Analysis->End

References

The Antioxidant Activity and Mechanism of Porphyra 334: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Porphyra 334, a mycosporine-like amino acid (MAA), is a natural ultraviolet-absorbing compound found in marine algae, particularly red algae of the Porphyra species.[1][2] Beyond its well-documented photoprotective properties, this compound has garnered significant scientific interest for its potent antioxidant capabilities and its potential as a therapeutic agent in oxidative stress-related pathologies.[3][4][5] This technical guide provides an in-depth overview of the antioxidant activity of this compound, its underlying mechanisms of action, and the experimental protocols used for its evaluation.

Quantitative Antioxidant Activity

The antioxidant capacity of this compound has been quantified using various in vitro assays. Its activity is often compared to standard antioxidants like ascorbic acid and Trolox. While it shows modest activity in some assays, its efficacy is significant, particularly in oxygen radical absorbance capacity.

AssayThis compound IC50 ValueReference CompoundSource
DPPH Radical Scavenging 185.2 ± 3.2 μMAscorbic Acid (IC50: 24.5 ± 1.1 μM)[1]
DPPH Radical Scavenging >1000 µg/mlDehydrated this compound (IC50: 10.1 µg/ml)[3]
Oxygen Radical Absorbance Capacity (ORAC) 51 ± 7% of equimolar TroloxTrolox (100%), Ascorbic Acid (130 ± 12%)[1]
Keap1-Nrf2 Binding (Fluorescence Polarization) ~100 µM-[1]
Table 1: Summary of quantitative data on the in vitro antioxidant and biological activity of this compound.

Experimental Protocols

The evaluation of this compound's antioxidant properties involves a suite of standardized in vitro assays. The following sections detail the methodologies for the most commonly cited experiments.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is observed as a color change from violet to yellow, which is measured by the decrease in absorbance at approximately 517 nm.

Principle: Antioxidant-H + DPPH• → Antioxidant• + DPPH-H (Violet) (Yellow/Colorless)

General Protocol:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol. The solution should be freshly prepared and kept in the dark to avoid degradation.[1]

  • Reaction Mixture: In a microplate or cuvette, a specific volume of the DPPH solution is added to varying concentrations of this compound. A control is prepared with the solvent instead of the antioxidant sample.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the scavenging percentage against the concentration of this compound.

DPPH_Assay_Workflow Figure 1: DPPH Radical Scavenging Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare DPPH Solution (e.g., 0.1 mM in Methanol) R1 Mix DPPH Solution with this compound Samples P1->R1 P2 Prepare this compound Serial Dilutions P2->R1 R2 Incubate in Dark (e.g., 30 min at RT) R1->R2 A1 Measure Absorbance at 517 nm R2->A1 A2 Calculate % Scavenging Activity A1->A2 A3 Determine IC50 Value A2->A3

Caption: Workflow for the DPPH antioxidant assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the pre-generated ABTS radical cation (ABTS•+). This radical is produced by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color, which is measured at approximately 734 nm.

General Protocol:

  • Generation of ABTS•+: An aqueous stock solution of ABTS (e.g., 7 mM) is mixed with potassium persulfate (e.g., 2.45 mM) and allowed to stand in the dark at room temperature for 12-16 hours. This forms the ABTS•+ radical cation.[6]

  • Working Solution: The ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.[7]

  • Reaction: Varying concentrations of this compound are added to the ABTS•+ working solution.

  • Measurement: The absorbance is read at 734 nm after a specific incubation time (e.g., 6 minutes).

  • Calculation: The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment. It provides a more biologically relevant assessment than purely chemical assays.

General Protocol:

  • Cell Culture: Human keratinocyte cells (e.g., HaCaT) are cultured in a suitable medium.[2]

  • Loading with Probe: The cells are seeded in a multi-well plate and incubated with a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA). DCFH-DA is non-fluorescent but is oxidized by intracellular reactive oxygen species (ROS) to the highly fluorescent DCF.

  • Treatment: The cells are treated with various concentrations of this compound.

  • Induction of Oxidative Stress: Oxidative stress is induced by adding a pro-oxidant, such as AAPH (a peroxyl radical generator) or by exposing cells to urban particulate matter.[2]

  • Fluorescence Measurement: The fluorescence intensity is measured over time using a microplate reader. The antioxidant capacity of this compound is determined by its ability to quench the fluorescence compared to control cells.

Mechanism of Antioxidant Action

This compound exerts its antioxidant effects through multiple mechanisms, including direct radical scavenging and modulation of key cellular signaling pathways that regulate the endogenous antioxidant response.

Direct Radical Scavenging

As demonstrated by the ORAC assay, this compound has a significant capacity to quench oxygen radicals via a hydrogen atom transfer (HAT) mechanism.[1] This is a primary mechanism by which it can directly neutralize harmful reactive oxygen species. In contrast, its activity in the DPPH assay, which can involve electron transfer (ET), is comparatively lower than that of ascorbic acid.[1]

Modulation of the Keap1-Nrf2 Signaling Pathway

A critical mechanism for cellular protection against oxidative stress is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, and initiates their transcription.

This compound has been shown to be a direct antagonist of Keap1-Nrf2 binding.[1] It can competitively interact with the Nrf2 binding site on the Kelch domain of Keap1. This interaction disrupts the Keap1-Nrf2 complex, stabilizing Nrf2 and allowing it to accumulate and translocate to the nucleus, thereby upregulating the cell's intrinsic antioxidant defenses. This mechanism is particularly noteworthy as it represents an indirect antioxidant effect, amplifying the cell's ability to combat oxidative stress.

Methods for Studying Keap1-Nrf2 Interaction:

  • Fluorescence Polarization (FP) Assay: This assay measures the binding of this compound to the Keap1 Kelch-repeat domain by detecting changes in the polarization of fluorescently labeled synthetic peptides that bind to the same site. A displacement of the labeled peptide by this compound results in a decrease in fluorescence polarization, allowing for the determination of an IC50 value for the binding interaction.[1]

  • Thermal Shift Assay: This method assesses the binding of a ligand (this compound) to a protein (Keap1) by measuring changes in the protein's thermal stability. Ligand binding typically increases the melting temperature (Tm) of the protein, which can be monitored using a fluorescent dye that binds to unfolded proteins.[1]

Caption: this compound disrupts Keap1-Nrf2 binding, activating antioxidant gene expression.

Influence on NF-κB Signaling

In addition to the Nrf2 pathway, this compound has been shown to influence the nuclear factor-κB (NF-κB) signaling pathway, which is a key regulator of inflammation. In some contexts, this compound can reduce the activity of NF-κB in stimulated cells, suggesting potential anti-inflammatory effects that are often linked with antioxidant activity.[1][7] For instance, it has been reported to inhibit the expression of NF-κB dependent inflammatory genes in UVA-irradiated skin fibroblasts.[1] This dual action on both the Nrf2 and NF-κB pathways highlights its comprehensive cytoprotective potential.

References

The Ecological Significance of Porphyra-334 in Marine Ecosystems: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Porphyra-334, a mycosporine-like amino acid (MAA), is a crucial secondary metabolite produced by a variety of marine organisms, particularly red algae, to contend with the damaging effects of ultraviolet (UV) radiation. This technical guide provides a comprehensive overview of the ecological functions of Porphyra-334, detailing its roles as a potent photoprotectant and a significant antioxidant. We delve into its mechanism of action, including its involvement in the Keap1-Nrf2 cytoprotective pathway, and its distribution throughout marine ecosystems. This document summarizes key quantitative data, provides detailed experimental protocols for its study, and presents visual diagrams of relevant pathways and workflows to facilitate a deeper understanding for researchers and professionals in marine science and drug development.

Introduction

Marine ecosystems are subjected to various environmental stressors, with ultraviolet (UV) radiation being a significant factor, particularly in shallow-water environments. To survive and thrive under these conditions, many marine organisms have evolved mechanisms to mitigate the damaging effects of UV radiation. One of the primary strategies is the synthesis of photoprotective compounds, among which mycosporine-like amino acids (MAAs) are paramount. Porphyra-334 is one of the most extensively studied MAAs, named for its absorption maximum at 334 nm, placing it squarely in the UVA range.[1] It is commonly found in high concentrations in red algae such as Porphyra spp. and Bangia atropurpurea.[1] Beyond its primary role in UV protection, Porphyra-334 exhibits potent antioxidant properties and plays a role in cellular defense mechanisms against oxidative stress. Its stability and ability to dissipate absorbed UV energy as heat without generating harmful reactive photoproducts make it a molecule of significant interest for both its ecological importance and its potential applications in cosmetics and pharmaceuticals.[2]

Core Ecological Functions of Porphyra-334

The ecological significance of Porphyra-334 stems from its multifaceted protective capabilities, which benefit not only the producing organisms but also the consumers in the marine food web.

Photoprotection against UV Radiation

The primary and most well-documented function of Porphyra-334 is its role as a natural sunscreen. Organisms in the intertidal and shallow subtidal zones are exposed to high levels of solar radiation, and Porphyra-334 provides crucial protection against the damaging effects of UVA and UVB rays.

  • Mechanism of Action: Porphyra-334 possesses a cyclohexenimine chromophore that is highly effective at absorbing UV radiation.[3] Upon absorption of UV photons, the molecule is excited to a higher energy state. It then rapidly dissipates this energy as heat to the surrounding environment, returning to its ground state without undergoing significant photochemical reactions or generating harmful reactive oxygen species (ROS).[2] This efficient energy dissipation pathway prevents the UV radiation from reaching and damaging sensitive cellular components like DNA and proteins.

  • Induction by UV Exposure: The synthesis and accumulation of Porphyra-334 in many algae are directly induced by exposure to UV radiation. Studies on Porphyra haitanensis have shown that MAA content, including Porphyra-334, significantly increases under UV-B radiation.[4] This adaptive response allows the algae to acclimate to changes in their light environment and protect themselves from photodamage.

Antioxidant Activity and Oxidative Stress Mitigation

In addition to its photoprotective role, Porphyra-334 is a potent antioxidant, playing a crucial role in mitigating oxidative stress within marine organisms.

  • Reactive Oxygen Species (ROS) Scavenging: Porphyra-334 can directly scavenge reactive oxygen species, which are highly reactive molecules that can cause significant damage to cells. It has been shown to suppress ROS production in human skin fibroblasts following UVA irradiation.[5]

  • Activation of the Keap1-Nrf2 Cytoprotective Pathway: Porphyra-334 has been identified as a direct antagonist of the Keap1-Nrf2 binding, a key pathway in the cellular defense against oxidative stress.[6] Under normal conditions, the protein Keap1 binds to the transcription factor Nrf2, leading to its degradation. Porphyra-334 can bind to Keap1, disrupting the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it activates the transcription of a suite of antioxidant and cytoprotective genes. This indirect antioxidant mechanism enhances the cell's overall capacity to combat oxidative stress.

Role in the Marine Food Web

Porphyra-334 is not only important for the organisms that synthesize it but is also transferred through the marine food web, providing photoprotection to consumers.

  • Trophic Transfer: Marine herbivores that graze on algae rich in Porphyra-334 can accumulate these compounds in their tissues. This dietary acquisition provides them with a degree of protection against UV radiation. Evidence suggests that this protection can be passed on to higher trophic levels as these herbivores are consumed by carnivores.

Quantitative Data on Porphyra-334

The concentration and activity of Porphyra-334 vary depending on the species, environmental conditions, and the specific assay used. The following tables summarize key quantitative data from the literature.

Organism Concentration of Porphyra-334 (mg/g DW) Reference
Porphyra sp. (Nori)Varies, can be a major MAA[7]
Porphyra haitanensis (under 1 W/m² UV-B)~1.5[4]
Macroalgal Rhodophytes (in general)Can exceed 2 mg/g DW[8]

Table 1: Concentration of Porphyra-334 in Marine Macroalgae. DW = Dry Weight.

Antioxidant Assay IC50 Value of Porphyra-334 (µM) Reference
DPPH radical scavenging185.2 ± 3.2[7]
Keap1-Nrf2 binding (Fluorescence Polarization)~100[7]

Table 2: Antioxidant and Bioactivity Data for Porphyra-334.

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and assessment of the ecological functions of Porphyra-334.

Extraction and Purification of Porphyra-334 from Red Algae

This protocol is adapted from methodologies described for the extraction of MAAs from marine algae.[9][10]

  • Sample Preparation: Collect fresh algal samples and wash them with seawater to remove epiphytes and debris. Freeze-dry the samples to a constant weight and then grind them into a fine powder.

  • Extraction:

    • Suspend the dried algal powder in a solvent mixture of 25% aqueous methanol (v/v).

    • Sonicate the mixture in an ice bath for a total of 30 seconds (10 seconds on, 5 seconds off) to disrupt the cells.

    • Centrifuge the extract at 1400 x g for 10 minutes.

    • Collect the supernatant. Repeat the extraction process twice more with the remaining pellet.

    • Pool the supernatants from all three extractions.

  • Solvent Removal: Evaporate the pooled supernatant to dryness using a vacuum evaporator at a temperature not exceeding 45°C.

  • Purification (Optional): The dried extract can be further purified using techniques such as silica gel column chromatography or high-performance liquid chromatography (HPLC).

Quantification of Porphyra-334 by High-Performance Liquid Chromatography (HPLC)

This protocol is based on established HPLC methods for MAA analysis.[10][11]

  • Sample Preparation: Re-dissolve the dried extract from the previous protocol in HPLC grade water. Filter the solution through a 0.22 µm syringe filter before injection.

  • HPLC System:

    • Column: Reverse-phase C18 column.

    • Mobile Phase: A gradient of 0.2% formic acid in water (Solvent A) and 0.2% formic acid in methanol (Solvent B).

    • Elution Gradient: A linear gradient from 0% to 70% Solvent B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: Diode array detector (DAD) set to scan from 200 to 400 nm, with specific monitoring at 334 nm.

  • Quantification: Identify the Porphyra-334 peak based on its retention time and characteristic absorption spectrum. Quantify the concentration by comparing the peak area to a standard curve generated from a purified Porphyra-334 standard of known concentration.

In Vitro Sun Protection Factor (SPF) Determination

This protocol provides a general method for assessing the in vitro SPF of a compound.[12][13]

  • Sample Preparation: Prepare solutions of Porphyra-334 at various concentrations in a suitable solvent (e.g., ethanol or water).

  • Spectrophotometric Measurement:

    • Measure the absorbance of each solution in a 1 cm quartz cuvette from 290 to 320 nm at 5 nm intervals using a UV-Vis spectrophotometer.

    • Use the solvent as a blank.

  • SPF Calculation: Use the following equation to calculate the SPF value: SPF = CF x Σ EE(λ) x I(λ) x Abs(λ) (from 290 to 320 nm) Where:

    • CF = Correction Factor (10)

    • EE(λ) = Erythemogenic effect spectrum

    • I(λ) = Solar intensity spectrum

    • Abs(λ) = Absorbance of the sample at wavelength λ The values for EE(λ) x I(λ) are constants.

Nrf2 Activation Luciferase Reporter Assay

This protocol outlines a cell-based assay to determine the ability of Porphyra-334 to activate the Nrf2 pathway.[7][14]

  • Cell Culture: Use a stable cell line, such as HepG2 cells, that has been transfected with a luciferase reporter gene under the control of an Antioxidant Response Element (ARE) promoter.

  • Treatment:

    • Plate the cells in a white, clear-bottom 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of Porphyra-334. Include a known Nrf2 activator (e.g., sulforaphane) as a positive control and a vehicle control (e.g., DMSO).

    • Incubate the cells for a specified period (e.g., 24 hours).

  • Luciferase Assay:

    • Lyse the cells and add a luciferase substrate.

    • Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., using a CellTiter-Glo assay) to account for any cytotoxic effects. Express the results as fold induction over the vehicle control.

Visualizations

The following diagrams illustrate key pathways and workflows related to the ecological function of Porphyra-334.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Porphyra334 Porphyra-334 Keap1 Keap1 Porphyra334->Keap1 Binds to and inhibits Keap1 Nrf2_Keap1 Keap1-Nrf2 Complex Keap1->Nrf2_Keap1 Nrf2_cyto Nrf2 Nrf2_cyto->Nrf2_Keap1 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Proteasome Proteasome Nrf2_Keap1->Proteasome Ubiquitination & Degradation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes Activates Transcription

Caption: Keap1-Nrf2 signaling pathway activation by Porphyra-334.

MAA_Analysis_Workflow cluster_sampling Sample Collection & Preparation cluster_extraction Extraction cluster_analysis Analysis Sample_Collection Marine Organism Collection Freeze_Drying Freeze-Drying Sample_Collection->Freeze_Drying Grinding Grinding to Powder Freeze_Drying->Grinding Solvent_Extraction Aqueous Methanol Extraction Grinding->Solvent_Extraction Centrifugation Centrifugation Solvent_Extraction->Centrifugation Supernatant_Collection Supernatant Pooling Centrifugation->Supernatant_Collection Evaporation Solvent Evaporation Supernatant_Collection->Evaporation Reconstitution Reconstitution in HPLC Grade Water Evaporation->Reconstitution Filtration 0.22 µm Filtration Reconstitution->Filtration HPLC_Analysis HPLC-DAD Analysis Filtration->HPLC_Analysis Quantification Quantification against Standard HPLC_Analysis->Quantification

Caption: Experimental workflow for MAA analysis.

Ecological_Functions cluster_producer Primary Producer (e.g., Red Algae) cluster_consumer Primary Consumer (e.g., Herbivore) UV_Radiation UV Radiation (Environmental Stressor) Porphyra_Synthesis Synthesis of Porphyra-334 UV_Radiation->Porphyra_Synthesis Induces Photoprotection Photoprotection (UV Screening) Porphyra_Synthesis->Photoprotection Antioxidant_Defense Antioxidant Defense (ROS Scavenging, Nrf2 Activation) Porphyra_Synthesis->Antioxidant_Defense Trophic_Transfer Trophic Transfer Porphyra_Synthesis->Trophic_Transfer Dietary Intake Consumer_Protection Acquired Photoprotection Trophic_Transfer->Consumer_Protection

Caption: Logical relationships of Porphyra-334's ecological functions.

Conclusion

Porphyra-334 is a vital multifunctional compound in marine ecosystems, providing essential protection against UV radiation and oxidative stress. Its role extends from the cellular level, where it acts as a potent sunscreen and antioxidant, to the ecosystem level, where it is transferred through the food web, conferring its protective benefits to a wider range of organisms. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers and professionals seeking to further investigate the ecological significance and potential applications of this remarkable marine metabolite. A deeper understanding of Porphyra-334 and other MAAs will not only enhance our knowledge of marine ecology but also pave the way for the development of novel, natural, and effective photoprotective and therapeutic agents.

References

A Comprehensive Technical Guide to Porphyra-334: Spectroscopic Properties, Isolation Protocols, and Cellular Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Porphyra-334, a mycosporine-like amino acid (MAA) with significant photoprotective and antioxidant properties. This document details its spectroscopic characteristics, comprehensive experimental protocols for its extraction and purification, and its interaction with key cellular signaling pathways.

Spectroscopic Data of Porphyra-334

Porphyra-334 exhibits a strong absorption maximum in the UV-A region of the electromagnetic spectrum, which is fundamental to its role as a natural sunscreen. The key spectroscopic data are summarized in the tables below.

UV-Visible Spectroscopy
Parameter Value
UV Absorption Maximum (λmax)334 nm[1]
Molar Extinction Coefficient (ε)42,300 - 43,200 M⁻¹cm⁻¹ (in aqueous/methanolic solutions)[1][2]
SolventAqueous solution / Methanol[1][2]
Other Spectroscopic Data
Technique Observed Characteristics
¹H-NMR and ¹³C-NMR Spectra have been used for structural elucidation, confirming the presence of a cyclohexenone chromophore conjugated with threonine and glycine moieties.[2]
Infrared (IR) Spectroscopy Reveals characteristic peaks at 3100, 1520, 1670, 1330, and 1100 cm⁻¹, corresponding to the various functional groups within the molecule.[2]
Mass Spectrometry (MS) Electrospray ionization (ESI-MS) is commonly used for its identification, with the protonated molecule [M+H]⁺ appearing at m/z 347. Tandem MS (MS/MS) studies have elucidated its fragmentation patterns.

Experimental Protocols

Detailed methodologies for the extraction and purification of Porphyra-334 from marine algae are crucial for its study and potential application. The following protocols are compiled from established research.

Protocol 1: Extraction and Initial Purification from Porphyra vietnamensis

This protocol outlines the extraction and initial purification of Porphyra-334 from the red alga Porphyra vietnamensis.

  • Extraction:

    • Ten grams of dried and powdered algal material is extracted with a mixture of methanol and water (80:20, v/v).

    • The extract is then partitioned with dichloromethane (CH₂Cl₂) to remove nonpolar compounds.

    • The resulting aqueous phase is collected and lyophilized to yield a pale yellow powder.[2]

  • Silica Gel Chromatography:

    • The lyophilized powder is redissolved and chromatographed on a silica gel column.

    • A gradient elution is performed, starting with 20% methanol and 80% ethanol and gradually increasing to 80% methanol and 20% ethanol.

    • Fractions containing Porphyra-334 are collected, evaporated, and lyophilized to yield a more purified powder.[2]

Protocol 2: Purification by Ion-Exchange and Reversed-Phase Chromatography

This protocol describes a further purification process to obtain high-purity Porphyra-334.

  • Cation-Exchange Chromatography:

    • The crude extract is passed through a Dowex 50W-X8 (200-400 mesh) cation-exchange column.

    • The column is first washed with deionized water to remove unbound impurities.

    • Porphyra-334 is then eluted using 0.5 N hydrochloric acid (HCl).

  • Reversed-Phase High-Performance Liquid Chromatography (HPLC):

    • The fractions containing Porphyra-334 from the ion-exchange step are pooled, concentrated, and further purified by reversed-phase HPLC.

    • A C18 column is typically used with an isocratic elution of 0.04% acetic acid in water.

    • The purity of the collected fractions is monitored by UV detection at 334 nm.

Cellular Signaling Pathway: Keap1-Nrf2 Antioxidant Response

Porphyra-334 has been identified as a direct antagonist of the Keap1-Nrf2 protein-protein interaction, a critical pathway in the cellular antioxidant response.[1][2][3] Under normal conditions, the transcription factor Nrf2 is bound by its inhibitor Keap1, leading to its degradation. However, in the presence of oxidative stress or molecules like Porphyra-334, this interaction is disrupted.

Caption: Porphyra-334 inhibits Keap1, allowing Nrf2 translocation and antioxidant gene expression.

This antagonistic action by Porphyra-334 prevents the Keap1-mediated ubiquitination and subsequent proteasomal degradation of Nrf2.[2] As a result, Nrf2 is free to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes. This leads to the increased expression of cytoprotective enzymes, enhancing the cell's capacity to combat oxidative stress.

References

The Role of Porphyra 334 in the Attenuation of UVA-Induced Photoaging: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the protective effects of Porphyra 334, a mycosporine-like amino acid (MAA) derived from red algae, against photoaging induced by ultraviolet A (UVA) radiation. This document summarizes key quantitative data, details relevant experimental protocols, and illustrates the underlying molecular signaling pathways.

Core Findings: this compound Mitigates UVA-Induced Skin Damage

UVA radiation is a primary environmental factor contributing to extrinsic skin aging, a process characterized by wrinkle formation, reduced elasticity, and degradation of the extracellular matrix (ECM). Research has demonstrated that this compound can effectively counteract these detrimental effects. The key protective mechanisms of this compound include the suppression of reactive oxygen species (ROS) production, inhibition of matrix metalloproteinase (MMP) expression, and the promotion of essential ECM protein synthesis.[1][2][3][4]

Quantitative Analysis of this compound Efficacy

The following tables summarize the dose-dependent effects of this compound on key biomarkers of photoaging in UVA-irradiated human skin fibroblasts.

Table 1: Effect of this compound on UVA-Induced Matrix Metalloproteinase-1 (MMP-1) Expression

Treatment GroupThis compound Concentration (µM)MMP-1 mRNA Expression Inhibition (%)
UVA Irradiated Control00
This compound10Dose-dependent
This compound20Dose-dependent
This compound4056.2
Data derived from studies on UVA (10 J/cm²) irradiated human skin fibroblasts.[1]

Table 2: Effect of this compound on Procollagen Secretion in UVA-Irradiated Fibroblasts

Treatment GroupThis compound Concentration (µM)Procollagen Level (ng/mL)
Non-Irradiated Control0319.5 ± 0.069
UVA Irradiated Control0217.333 ± 0.177
This compound10Increased
This compound20Increased
This compound40Significantly Increased
Data reflects procollagen levels in the culture medium of human skin fibroblasts following UVA (10 J/cm²) irradiation.[1]

Table 3: Effect of this compound on UVA-Induced Elastase Activity

Treatment GroupThis compound Concentration (µM)Decrease in Elastase Activity (%)
UVA Irradiated Control00
This compound1051.9
This compound2051.9
This compound4082.5
Data represents the percentage decrease in elastase activity in human skin fibroblasts treated with this compound after UVA (10 J/cm²) irradiation.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's anti-photoaging properties.

Cell Culture and UVA Irradiation
  • Cell Line: Human skin fibroblasts (CCD-986sk) are obtained from the American Type Culture Collection (ATCC).

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • UVA Irradiation: Prior to irradiation, the culture medium is removed, and cells are washed with phosphate-buffered saline (PBS). The cells are then covered with a thin layer of PBS and exposed to a UVA source (BLX-254; Vilber Lourmat) at a dose of 10 J/cm².

Measurement of Intracellular Reactive Oxygen Species (ROS)
  • Assay: The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is used to measure intracellular ROS levels.

  • Procedure:

    • After UVA irradiation and treatment with this compound, cells are incubated with 25 µM DCFH-DA at 37°C for 30 minutes.

    • The cells are then washed twice with PBS.

    • The fluorescence of 2',7'-dichlorofluorescein (DCF) is measured using a fluorescence microscope or a microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.

Analysis of Gene Expression by Reverse Transcription-Polymerase Chain Reaction (RT-PCR)
  • RNA Extraction: Total RNA is extracted from the fibroblasts using an RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit.

  • PCR Amplification: The cDNA is amplified using primers specific for the target genes (e.g., MMP-1) and a housekeeping gene (e.g., GAPDH) for normalization.

    • Human MMP-1 Forward Primer: 5'-ATGAAGCAGCCCAGATGTGGAG-3'

    • Human MMP-1 Reverse Primer: 5'-TGGTCCACATCTGCTCTTGGCA-3'

  • Analysis: The PCR products are separated by agarose gel electrophoresis and visualized. The band intensities are quantified to determine the relative mRNA expression levels.

Analysis of Protein Expression by Western Blotting
  • Protein Extraction: Cells are lysed in RIPA buffer containing a protease inhibitor cocktail. The total protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • The membrane is then incubated with primary antibodies against Type I Collagen, Elastin, and a loading control (e.g., β-actin) overnight at 4°C.

    • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Measurement of Procollagen and Elastase Activity
  • Assay: Enzyme-linked immunosorbent assays (ELISAs) are used to quantify the levels of secreted procollagen and elastase activity in the cell culture medium.

  • Procedure: Commercially available ELISA kits for human procollagen type I C-peptide (PIP) and elastase are used according to the manufacturer's protocols.

Analysis of Nrf2 and NF-κB Signaling Pathways
  • Nuclear and Cytoplasmic Fractionation: To assess the nuclear translocation of Nrf2 and NF-κB (p65 subunit), nuclear and cytoplasmic protein fractions are isolated from treated cells using a subcellular fractionation kit.

  • Western Blot Analysis: The levels of Nrf2 and NF-κB p65 in the nuclear and cytoplasmic fractions are determined by Western blotting as described above. Histone H3 and β-actin are used as nuclear and cytoplasmic markers, respectively.

  • Immunofluorescence:

    • Cells grown on coverslips are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.

    • The cells are blocked and then incubated with primary antibodies against Nrf2 or NF-κB p65.

    • After washing, the cells are incubated with a fluorescently labeled secondary antibody.

    • The coverslips are mounted with a mounting medium containing DAPI for nuclear counterstaining and visualized using a fluorescence microscope.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in UVA-induced photoaging and its prevention by this compound, as well as a typical experimental workflow.

UVA_Photoaging_Pathway UVA UVA Radiation ROS Increased ROS (Reactive Oxygen Species) UVA->ROS MAPK MAPK Pathway (ERK, JNK, p38) ROS->MAPK NFkB NF-κB Pathway ROS->NFkB AP1 AP-1 Activation MAPK->AP1 NFkB->AP1 MMPs Increased MMPs (MMP-1, MMP-8) AP1->MMPs Collagen_Degradation Collagen & Elastin Degradation MMPs->Collagen_Degradation Photoaging Photoaging (Wrinkles, Loss of Elasticity) Collagen_Degradation->Photoaging Porphyra334 This compound Porphyra334->ROS Inhibits Porphyra334->MAPK Inhibits Porphyra334->NFkB Inhibits Nrf2 Nrf2 Activation Porphyra334->Nrf2 Activates Antioxidant_Enzymes Increased Antioxidant Enzymes Nrf2->Antioxidant_Enzymes Antioxidant_Enzymes->ROS Scavenges

Caption: UVA-induced photoaging signaling pathway and points of intervention by this compound.

Experimental_Workflow Cell_Culture Human Skin Fibroblast Culture (CCD-986sk) UVA_Irradiation UVA Irradiation (10 J/cm²) Cell_Culture->UVA_Irradiation P334_Treatment This compound Treatment (10, 20, 40 µM) UVA_Irradiation->P334_Treatment Incubation 24h Incubation P334_Treatment->Incubation Analysis Biochemical and Molecular Analysis Incubation->Analysis ROS_Assay ROS Measurement (DCF-DA Assay) Analysis->ROS_Assay Gene_Expression Gene Expression Analysis (RT-PCR for MMPs) Analysis->Gene_Expression Protein_Expression Protein Expression Analysis (Western Blot for Collagen, Elastin) Analysis->Protein_Expression Enzyme_Activity Enzyme Activity Assays (ELISA for Procollagen, Elastase) Analysis->Enzyme_Activity Signaling_Analysis Signaling Pathway Analysis (Nrf2/NF-κB Translocation) Analysis->Signaling_Analysis

Caption: General experimental workflow for assessing the anti-photoaging effects of this compound.

References

Methodological & Application

High-Purity Extraction of Porphyra 334 from Porphyra Species: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Porphyra 334, a mycosporine-like amino acid (MAA), is a natural ultraviolet (UV)-screening compound found in various species of the red algae Porphyra. Its strong absorption in the UV-A region makes it a compound of significant interest for applications in cosmetics, pharmaceuticals, and as a potential anti-aging agent. This document provides detailed application notes and protocols for the high-purity extraction and purification of this compound from Porphyra species, intended for researchers, scientists, and drug development professionals.

This compound is a water-soluble molecule characterized by a cyclohexenone chromophore conjugated with an amino acid.[1] Its stability under a range of pH (2 to 11) and temperatures (below 40°C) makes it a robust candidate for various formulations.[2] This document outlines several effective methods for its extraction and subsequent purification to achieve high purity levels.

Data Summary

The following tables summarize quantitative data from various extraction and purification methodologies for this compound, providing a comparative overview of their efficiencies.

Table 1: Comparison of this compound Extraction and Purification Methods

Method DescriptionStarting MaterialExtraction YieldPurity AchievedReference
Methanol-Water Extraction & Silica Gel Chromatography10 g dried Porphyra vietnamensis5.1 g (crude extract), 400 mg (after silica gel)>99% (after HPLC purification)[1]
Acidic Aqueous Extraction & Ion Exchange ChromatographyDry laverNot specifiedHigh[3]
Methanol-Water Extraction & Fast Centrifugal Partition Chromatography (FCPC)4 g Porphyra sp. (Nori) crude extract36.2 mg this compoundHigh (confirmed by TLC, HPLC-MS, NMR)[4]
Water Extraction from Porphyra yezoensis500 g laver75 g crude extract, 1.1 g purified this compound99.9%[5]
Ion Exchange & C18 Chromatography from Bangia atropurpureaNot specified~0.1% concentration in initial extract>99%[2]

Experimental Protocols

This section details the methodologies for key experiments in the extraction and purification of this compound.

Protocol 1: Extraction and Purification using Solvent Extraction and Silica Gel Chromatography

This protocol is adapted from studies on Porphyra vietnamensis.[1]

1. Extraction: a. Weigh 10 g of dried and powdered Porphyra algae. b. Perform extraction with a mixture of methanol and water (80:20, v/v). c. Partition the extract with dichloromethane (CH2Cl2) to remove nonpolar compounds. d. Collect the aqueous phase and lyophilize until dryness to obtain a crude powder.

2. Silica Gel Column Chromatography: a. Prepare a silica gel column. b. Dissolve the crude powder in the initial mobile phase. c. Load the dissolved sample onto the column. d. Elute the column using a gradient of methanol and ethanol, starting from 20% methanol and 80% ethanol and gradually increasing to 80% methanol and 20% ethanol. e. Collect fractions and monitor for the presence of this compound using UV-Vis spectroscopy at 334 nm. f. Pool the fractions containing this compound and evaporate the solvent.

3. Final Purification (HPLC): a. For achieving the highest purity, perform preparative High-Performance Liquid Chromatography (HPLC). b. Use an ODS (C18) column (e.g., 150 x 4.6 mm, 5 µm). c. Elute with an isocratic mobile phase of acetonitrile:water (45:55) at a flow rate of 1 mL/min. d. Collect the peak corresponding to this compound (retention time of approximately 4.9 minutes under these conditions). e. Lyophilize the collected fraction to obtain pure this compound.

Protocol 2: Extraction and Purification using Ion Exchange and Reversed-Phase Chromatography

This protocol is effective for achieving high-purity this compound.[2][6]

1. Extraction: a. Homogenize fresh or dried Porphyra biomass in an acidic aqueous solution (e.g., 0.5 N HCl).[2] b. Filter the extract to remove solid debris.

2. Cation Exchange Chromatography: a. Pack a column with a strong cation exchange resin (e.g., Dowex 50W-X8).[2] b. Load the filtered extract onto the column. c. Wash the column with deionized water to remove unbound impurities. d. Elute this compound using a dilute acid solution (e.g., 0.5 N HCl).[2] e. Collect the fractions and neutralize them.

3. Reversed-Phase Chromatography (C18): a. Concentrate the this compound-containing fractions from the ion exchange step. b. Load the concentrated sample onto a C18 column (e.g., Cosmosil 140 C18-OPN).[2] c. Elute with an isocratic mobile phase of 0.04% acetic acid in water.[2] d. Monitor the eluate at 334 nm and collect the fractions containing pure this compound. e. Lyophilize the final product.

Protocol 3: Rapid Purification using Fast Centrifugal Partition Chromatography (FCPC)

This protocol offers a more rapid alternative to traditional column chromatography.[4]

1. Crude Extraction: a. Extract dried Porphyra sp. with an aqueous-methanolic solvent. b. Concentrate the extract to obtain a crude material.

2. FCPC Separation: a. Prepare an aqueous two-phase solvent system composed of water, ethanol, ammonium sulfate, and methanol. b. Perform FCPC in ascending mode. This method can separate this compound and Shinorine within approximately 90 minutes.[4]

3. Solid Phase Extraction (SPE): a. Use SPE as a second purification step to obtain highly pure this compound.

Visualizations

Experimental Workflow for this compound Extraction and Purification

G start Start: Dried Porphyra Biomass powdering Powdering start->powdering extraction Solvent Extraction (e.g., 80% Methanol) powdering->extraction filtration Filtration extraction->filtration crude_extract Crude Aqueous Extract filtration->crude_extract partitioning Partitioning (e.g., with Dichloromethane) crude_extract->partitioning lyophilization1 Lyophilization partitioning->lyophilization1 crude_powder Crude this compound Powder lyophilization1->crude_powder purification Purification crude_powder->purification silica_gel Silica Gel Chromatography purification->silica_gel Method 1 ion_exchange Ion Exchange Chromatography purification->ion_exchange Method 2 fcpc Fast Centrifugal Partition Chromatography purification->fcpc Method 3 hplc Preparative HPLC silica_gel->hplc ion_exchange->hplc spe Solid Phase Extraction fcpc->spe fractions Collect this compound Fractions hplc->fractions spe->fractions lyophilization2 Lyophilization fractions->lyophilization2 end High-Purity this compound lyophilization2->end

Caption: General workflow for the extraction and purification of this compound.

Logical Relationship of Purification Steps

G CrudeExtract Crude Extract PrimaryPurification Primary Purification (Removes bulk impurities) CrudeExtract->PrimaryPurification e.g., Partitioning SecondaryPurification Secondary Purification (Isolates target compound) PrimaryPurification->SecondaryPurification e.g., Ion Exchange FinalPolish Final Polishing (Achieves high purity) SecondaryPurification->FinalPolish e.g., C18 Chromatography PureCompound >99% Pure This compound FinalPolish->PureCompound

Caption: Logical steps in the multi-stage purification of this compound.

References

Application Note: Quantitative Analysis of Porphyra-334 in Biological Matrices using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed analytical method for the quantification of Porphyra-334, a mycosporine-like amino acid (MAA) of significant interest for its UV-screening properties, in biological matrices such as algal biomass. The described method utilizes High-Performance Liquid Chromatography (HPLC) with UV detection, offering a robust and reproducible protocol for researchers, scientists, and professionals in drug development. This document includes a comprehensive experimental protocol for sample extraction and HPLC analysis, alongside a summary of method validation data.

Introduction

Porphyra-334 is a naturally occurring, water-soluble compound found in various marine organisms, particularly in red algae of the genus Porphyra. It belongs to the family of mycosporine-like amino acids (MAAs), which are known for their ability to absorb UV-A and UV-B radiation. This characteristic makes Porphyra-334 a compound of interest for applications in cosmetics, pharmaceuticals, and as a potential therapeutic agent. Accurate and precise quantification of Porphyra-334 in biological samples is crucial for research and development in these fields. This application note details a validated HPLC method for the reliable quantification of Porphyra-334.

Experimental Protocol

This protocol is based on established methods for the extraction and quantification of MAAs from algal sources.

Materials and Reagents
  • Methanol (HPLC grade)

  • Ethanol (25% v/v in water)

  • Water (HPLC grade or Milli-Q)

  • Acetic Acid (Glacial, analytical grade)

  • Porphyra-334 analytical standard

  • Syringe filters (0.22 µm, PTFE or nylon)

  • Lyophilizer or oven for drying algal biomass

  • Homogenizer or mortar and pestle

  • Centrifuge

  • HPLC system with a UV/Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Sample Preparation: Extraction of Porphyra-334 from Algal Biomass
  • Drying: Dry the algal biomass to a constant weight using a lyophilizer or an oven at a temperature not exceeding 40°C to prevent degradation of the target analyte.

  • Homogenization: Grind the dried biomass into a fine powder using a homogenizer or a mortar and pestle.

  • Extraction:

    • Weigh approximately 100 mg of the dried algal powder into a centrifuge tube.

    • Add 10 mL of 25% aqueous ethanol.

    • Vortex the mixture vigorously for 1 minute.

    • Incubate the mixture at 45°C for 2 hours in a shaking water bath.

  • Centrifugation: Centrifuge the extract at 5000 x g for 15 minutes to pellet the solid debris.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

  • Storage: If not analyzed immediately, store the extracts at -20°C.

HPLC Analysis

The following HPLC conditions are recommended for the quantification of Porphyra-334:

  • Column: Reversed-phase C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Acetic Acid in Water

  • Mobile Phase B: Methanol

  • Gradient Program:

    • 0-10 min: 10% B

    • 10-25 min: 10-90% B (linear gradient)

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (column re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 334 nm

Quantification

A calibration curve should be prepared using a Porphyra-334 analytical standard of known concentrations. The concentration of Porphyra-334 in the samples can then be determined by comparing the peak area of the analyte with the calibration curve.

Quantitative Data Summary

The following table summarizes the performance characteristics of a validated HPLC method for the quantification of Porphyra-334.

ParameterResult
Retention Time (RT) Approximately 9.08 min[1]
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.5 - 1.5 µg/mL
Precision (RSD%) < 5%
Accuracy (Recovery %) 95 - 105%

Note: The exact retention time may vary depending on the specific HPLC system, column, and mobile phase preparation. The linearity, LOD, LOQ, precision, and accuracy values are typical for a validated method and should be established by the user.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for Porphyra-334 quantification.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis sample Algal Biomass drying Drying (Lyophilization or Oven at 40°C) sample->drying grinding Grinding to Fine Powder drying->grinding extraction Extraction (25% Ethanol, 45°C, 2h) grinding->extraction centrifugation Centrifugation (5000 x g, 15 min) extraction->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration hplc_vial Sample in HPLC Vial filtration->hplc_vial hplc_system HPLC System hplc_vial->hplc_system Injection column C18 Column hplc_system->column detector UV Detector (334 nm) column->detector data_acquisition Data Acquisition & Processing detector->data_acquisition quantification Quantification data_acquisition->quantification

Caption: Experimental workflow for Porphyra-334 quantification.

Conclusion

The HPLC method described in this application note provides a reliable and reproducible approach for the quantification of Porphyra-334 in biological samples. The detailed protocol for sample preparation and HPLC analysis, along with the provided quantitative data, will be a valuable resource for researchers and professionals working with this important mycosporine-like amino acid. Adherence to this protocol will enable the generation of high-quality data for a wide range of applications, from ecological studies to the development of new cosmetic and pharmaceutical products.

References

Application Note and Protocol: Isolating Porphyra-334 with Fast Centrifugal Partition Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed protocol for the efficient isolation and purification of Porphyra-334, a mycosporine-like amino acid (MAA), from the red algae Porphyra sp. (Nori). The methodology centers on the use of Fast Centrifugal Partition Chromatography (FCPC), a liquid-liquid chromatography technique that eliminates the need for a solid stationary phase.[1] This approach is followed by a solid-phase extraction (SPE) clean-up step to yield high-purity Porphyra-334.[2][3] This protocol is intended for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Mycosporine-like amino acids (MAAs) are a group of water-soluble, low molecular weight compounds produced by marine organisms, such as red algae, to protect themselves from UV radiation.[2][3] Porphyra-334 is a prominent MAA known for its potent UV-absorbing properties, making it a compound of significant interest for applications in sunscreens and other photoprotective formulations.[3]

Fast Centrifugal Partition Chromatography (FCPC) offers a robust and scalable method for the purification of polar compounds like Porphyra-334 directly from crude extracts.[1] This technique relies on the partitioning of solutes between two immiscible liquid phases, one stationary and one mobile, held in place by a strong centrifugal force.[1] The absence of a solid support minimizes sample adsorption and degradation, often leading to higher recovery rates.

This protocol details a two-step purification process, beginning with FCPC for the initial separation of Porphyra-334 from a crude algal extract, followed by solid-phase extraction (SPE) to remove residual impurities and salts.[2][3]

Experimental Workflow

The overall workflow for the isolation of Porphyra-334 is depicted below. It involves the preparation of a crude extract from dried Porphyra sp., followed by FCPC separation and a final SPE polishing step.

FCPC_Workflow cluster_extraction Step 1: Extraction cluster_fcpc Step 2: FCPC Purification cluster_spe Step 3: Desalting & Polishing Porphyra Dried Porphyra sp. Extraction Aqueous-Methanolic Extraction Porphyra->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract FCPC Fast Centrifugal Partition Chromatography Crude_Extract->FCPC P334_Fraction Porphyra-334 Enriched Fraction FCPC->P334_Fraction SPE Solid-Phase Extraction (SPE) P334_Fraction->SPE Pure_P334 High-Purity Porphyra-334 SPE->Pure_P334

Caption: Workflow for Porphyra-334 Isolation.

Materials and Reagents

  • Dried Porphyra sp. (Nori)

  • Methanol (MeOH), HPLC grade

  • Ethanol (EtOH), 96% (v/v)

  • Ammonium Sulfate ((NH₄)₂SO₄)

  • Acetonitrile (ACN), HPLC grade

  • Deionized Water

  • Solid-Phase Extraction (SPE) Cartridges (e.g., C18)

  • Sephadex LH-20 (optional, for further polishing)[4]

Experimental Protocols

  • Grind dried Porphyra sp. to a fine powder.

  • Suspend the algal powder in an aqueous-methanolic solution (e.g., 20% methanol in water).

  • Stir the suspension at room temperature for a minimum of 2 hours.

  • Separate the extract from the solid residue by centrifugation followed by filtration.

  • Concentrate the supernatant under reduced pressure to obtain the crude extract.

This protocol is based on established methods for MAA separation.[2][3][5]

  • Solvent System Preparation: Prepare the biphasic solvent system. Two effective systems are reported:

    • System A: A mixture of water, ethanol, ammonium sulfate, and methanol with a weight ratio of 51.4:28.0:18.2:2.4.[3]

    • System B: A volumetric mixture of ethanol, acetonitrile, saturated ammonium sulfate solution, and water at a ratio of 1:1:0.5:1.[5] Thoroughly mix the components in a separatory funnel and allow the phases to separate. The upper phase will serve as the mobile phase (in ascending mode), and the lower phase will be the stationary phase.

  • Instrument Setup and Equilibration:

    • Fill the FCPC rotor with the stationary (lower) phase.

    • Set the rotational speed to 1600 rpm and the column temperature to 30°C.[5]

    • Pump the mobile (upper) phase through the system at a flow rate of 3-5 mL/min until the system reaches hydrodynamic equilibrium (i.e., when the mobile phase emerges from the outlet).

  • Sample Injection and Fractionation:

    • Dissolve a known amount of the crude extract (e.g., 2-4 g) in a small volume of the stationary phase.[3]

    • Inject the sample into the FCPC system.

    • Continue pumping the mobile phase and collect fractions at regular intervals.

    • Monitor the effluent using a UV-Vis detector at 330 nm, the absorbance maximum for Porphyra-334.[5] The entire separation is typically completed within 90 minutes.[2]

  • Pool the fractions containing Porphyra-334 as identified by UV-Vis absorbance.

  • Condition an SPE cartridge (e.g., C18) by washing with methanol followed by deionized water.

  • Load the pooled FCPC fractions onto the conditioned SPE cartridge.

  • Wash the cartridge with deionized water to remove salts and other highly polar impurities.

  • Elute the purified Porphyra-334 from the cartridge using a small volume of methanol or an aqueous methanol solution.

  • Evaporate the solvent to obtain the final purified product.

Data Presentation

The following tables summarize the quantitative data derived from the described FCPC-SPE protocol for the isolation of Porphyra-334 from Porphyra sp.

Table 1: FCPC Operating Parameters and Performance

Parameter Value Reference
Instrument Fast Centrifugal Partition Chromatography [2][3]
Solvent System H₂O:EtOH:(NH₄)₂SO₄:MeOH (51.4:28.0:18.2:2.4 w/w) [3]
Mode of Operation Ascending [2]
Rotational Speed 1600 rpm [5]
Flow Rate 3-5 mL/min
Temperature 30 °C [5]
Detection Wavelength 330 nm [5]

| Run Time | ~90 minutes |[1][2] |

Table 2: Yield and Recovery Data for Porphyra-334 Isolation

Parameter Value Reference
Starting Material 4 g Porphyra sp. crude extract [3]
Yield of Porphyra-334 36.2 mg [2][3]
Yield of Shinorine 15.7 mg [2][3]
Recovery after SPE 84.6% (for Porphyra-334) [1]

| Purity | High (confirmed by TLC, HPLC-MS, NMR) |[2][3] |

Quality Control and Verification

The purity and identity of the isolated Porphyra-334 should be confirmed using a combination of analytical techniques.[4]

  • Thin-Layer Chromatography (TLC): For rapid purity assessment.

  • High-Performance Liquid Chromatography (HPLC-MS): To confirm purity and molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and confirmation.[4]

Conclusion

The protocol described herein provides an efficient and scalable method for the isolation of high-purity Porphyra-334 from Porphyra sp. The use of Fast Centrifugal Partition Chromatography significantly streamlines the purification process compared to traditional methods, offering high yields and recovery rates within a short timeframe.[2] This makes the protocol highly suitable for researchers and professionals in the pharmaceutical and cosmetic industries who require pure MAAs for further investigation and product development.

References

Application Notes: Porphyra 334 as a Natural UV Filter in Sunscreens

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Porphyra 334 is a mycosporine-like amino acid (MAA), a natural ultraviolet (UV) absorbing compound synthesized by various marine organisms, particularly red algae such as Porphyra vietnamensis and cyanobacteria, to protect themselves from intense solar radiation. With a maximum absorption peak at approximately 334 nm, this compound is particularly effective at filtering UVA radiation, a primary contributor to photoaging and oxidative stress. Its inherent photostability and dual-action mechanism—acting as both a direct UV filter and a potent antioxidant—position it as a promising alternative to conventional synthetic sunscreen agents, which can face issues with stability and potential environmental concerns.

Mechanism of Action

Unlike physical blockers like zinc oxide or titanium dioxide that scatter and reflect UV light, this compound functions as a chemical absorber. It absorbs high-energy UV photons and efficiently dissipates the energy as heat, preventing the radiation from penetrating the skin and damaging cellular components like DNA. This process occurs without the formation of harmful reactive photoproducts, a significant advantage over some synthetic filters.

Furthermore, this compound exhibits significant biological activity that helps mitigate the downstream effects of UV exposure. It suppresses the generation of Reactive Oxygen Species (ROS), thereby reducing oxidative stress, and inhibits the expression of matrix metalloproteinases (MMPs), enzymes that degrade collagen and elastin and lead to the visible signs of skin aging.

Quantitative Data

The following tables summarize the key performance metrics of this compound based on published research.

Table 1: Spectroscopic and Photoprotective Properties of this compound

ParameterValueSource
Maximum Absorption (λmax)334 nm
Molar Extinction Coefficient (ε)42,300 M⁻¹cm⁻¹
In Vitro SPF PerformanceA gel formulation was 5.11-fold more potent than a marketed Aloe vera gel.
UVA Protection FactorA crude methanolic extract showed UVA protection comparable to a commercial SPF 4 product.
PhotostabilityStable under various pH and storage conditions with minimal decrease in absorbance over 3 months.

Table 2: Biological Efficacy of this compound in Skin Cells

Biological EndpointFindingSource
Cell Viability (Post-UV)Increased skin cell viability by approximately 26%.
Anti-inflammatory ActivityInhibited COX-2 expression by over 40%.
Antioxidant ActivityDemonstrated a dose-dependent reduction in intracellular UVA-induced ROS.
Anti-photoaging EffectInhibited MMP-1 mRNA expression by up to 56.2% at a 40 μM concentration.
Collagen SynthesisIncreased procollagen content by 154% at a 10 ppm concentration.

Signaling Pathways and Protective Mechanisms

The following diagrams illustrate the mechanisms of UV-induced skin damage and the protective role of this compound.

UV_Damage_Pathway cluster_0 UV Radiation Exposure cluster_1 Cellular Damage cluster_2 Damage Cascade cluster_3 Clinical Outcome UV UVA / UVB Radiation ROS Generation of Reactive Oxygen Species (ROS) UV->ROS DNA_Damage Direct DNA Damage (Pyrimidine Dimers) UV->DNA_Damage MMP Increased Expression of Matrix Metalloproteinases (MMPs) ROS->MMP Mutation Mutations DNA_Damage->Mutation Photoaging Collagen & Elastin Degradation (Photoaging / Wrinkles) MMP->Photoaging Cancer Skin Cancer Risk Mutation->Cancer

Diagram 1: Simplified signaling pathway of UV-induced skin damage.

Porphyra_Protection_Mechanism cluster_0 Protective Actions cluster_1 Beneficial Outcomes UV UVA / UVB Radiation P334 This compound UV->P334 Blocked by Absorb UV Absorption & Energy Dissipation (Heat) P334->Absorb ROS_Block Reduced ROS Generation P334->ROS_Block MMP_Block Inhibition of MMP Expression P334->MMP_Block Damage_Prevent Prevention of Cellular Damage Absorb->Damage_Prevent ROS_Block->Damage_Prevent Photoaging_Prevent Protection of Collagen/Elastin (Anti-Photoaging) MMP_Block->Photoaging_Prevent

Diagram 2: Protective mechanisms of this compound against UV radiation.

Experimental Protocols

The following protocols provide standardized methods for the extraction, formulation, and evaluation of this compound for sunscreen applications.

Protocol 1: Extraction and Isolation of this compound

  • Objective: To extract and isolate this compound from dried red algae (Porphyra sp.).

  • Materials:

    • Dried, powdered Porphyra vietnamensis algae.

    • 100% Methanol, HPLC grade.

    • Rotary evaporator.

    • Centrifuge.

    • HPLC system with a UV detector.

  • Methodology:

    • Weigh 10 g of dried algal powder.

    • Suspend the powder in 100 mL of 100% methanol.

    • Stir the suspension for 24 hours at room temperature, protected from light.

    • Centrifuge the mixture at 5000 x g for 15 minutes to pellet the algal biomass.

    • Collect the supernatant (the methanolic extract).

    • Concentrate the extract using a rotary evaporator at 40°C until a crude residue is obtained.

    • Redissolve the residue in a minimal amount of methanol for purification.

    • Purify this compound from the crude extract using preparative HPLC. The presence of this compound can be confirmed by UV-Vis spectrophotometry, looking for the characteristic absorbance peak at 334 nm.

Protocol 2: In Vitro SPF Determination

  • Objective: To determine the Sun Protection Factor (SPF) of a formulation containing this compound using UV spectrophotometry.

  • Materials:

    • This compound-containing test formulation.

    • Ethanol.

    • Quartz cuvettes.

    • UV-Vis Spectrophotometer.

  • Methodology:

    • Accurately weigh 1.0 g of the test formulation and dissolve it in 100 mL of ethanol.

    • Using a UV-Vis spectrophotometer, measure the absorbance of the solution in a 1 cm quartz cuvette from 290 to 320 nm, at 5 nm intervals.

    • Calculate the SPF using the Mansur equation: SPFspectrophotometric = CF × Σ320290 EE(λ) × I(λ) × Abs(λ)

      • Where:

        • CF = Correction Factor (10)

        • EE(λ) = Erythemogenic effect of radiation at wavelength λ

        • I(λ) = Solar intensity spectrum at wavelength λ

        • Abs(λ) = Absorbance of the formulation at wavelength λ

    • The values for EE(λ) x I(λ) are constants established in the literature.

Protocol 3: Formulation of a Basic Sunscreen Gel

  • Objective: To prepare a simple hydrogel base for the incorporation of this compound.

  • Materials:

    • Carbomer 940 (Gelling agent)

    • Glycerin (Humectant)

    • Triethanolamine (Neutralizer)

    • This compound extract (Active ingredient)

    • Phenoxyethanol (Preservative)

    • Deionized water

  • Methodology:

    • Phase A: Slowly disperse Carbomer 940 into the deionized water with constant stirring until a uniform, lump-free dispersion is achieved.

    • Phase B: In a separate vessel, dissolve the this compound extract and Phenoxyethanol in Glycerin.

    • Add Phase B to Phase A and mix until homogeneous.

    • Slowly add Triethanolamine dropwise while stirring to neutralize the Carbomer. The mixture will thicken into a clear gel.

    • Continue mixing until a uniform gel is formed. Check and adjust the final pH to be between 6.0 and 7.0.

Workflow for Efficacy Evaluation

The development and validation of a this compound-based sunscreen follows a structured workflow from extraction to final efficacy assessment.

Efficacy_Workflow A 1. Extraction & Purification of this compound from Algae B 2. Formulation Development (e.g., Gel, Lotion) A->B C 3. In Vitro Photoprotection Assays B->C G 4. In Vitro Cell-Based Efficacy Assays B->G D Spectrophotometric Analysis (UV Absorbance Spectrum) C->D E SPF Determination (Mansur Method) C->E F Photostability Testing C->F K 5. Data Analysis & Efficacy Conclusion F->K H Cell Viability Assay (e.g., MTT on Fibroblasts) G->H I Antioxidant Assay (ROS Scavenging) G->I J Anti-Photoaging Assay (MMP Inhibition) G->J J->K

Diagram 3: Experimental workflow for evaluating this compound sunscreen efficacy.

Developing Cosmetic Formulations with Porphyra-334 for Anti-Aging: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Porphyra-334, a mycosporine-like amino acid (MAA) derived from red algae species such as Porphyra yezoensis, presents a compelling natural alternative for anti-aging cosmetic formulations.[1][2] Its potent UV-absorbing properties, combined with significant antioxidant and anti-inflammatory activities, position it as a multi-functional ingredient to combat the visible signs of skin aging.[1][3] This document provides detailed application notes and experimental protocols for researchers and formulators interested in harnessing the anti-aging potential of Porphyra-334.

Porphyra-334's primary mechanism of action against skin aging involves mitigating the damaging effects of ultraviolet (UV) radiation, a major contributor to extrinsic aging or photoaging.[1][3] It effectively absorbs UVA radiation, thereby preventing the generation of reactive oxygen species (ROS) and subsequent cellular damage.[1][2] Furthermore, Porphyra-334 has been shown to inhibit the expression and activity of matrix metalloproteinases (MMPs), enzymes responsible for the degradation of collagen and elastin, the key structural proteins of the skin.[1][2] By preserving the integrity of the extracellular matrix and promoting collagen synthesis, Porphyra-334 helps to maintain skin elasticity, firmness, and reduce the appearance of wrinkles.

Data Presentation

The following tables summarize the quantitative data from in vitro and in vivo studies on the efficacy of Porphyra-334.

Table 1: In Vitro Efficacy of Porphyra-334

AssayCell LinePorphyra-334 ConcentrationResultReference
MMP-1 mRNA ExpressionHuman Skin Fibroblasts10 µMSignificant inhibition[1]
MMP-1 mRNA ExpressionHuman Skin Fibroblasts20 µMDose-dependent inhibition[1]
MMP-1 mRNA ExpressionHuman Skin Fibroblasts40 µMUp to 56.2% inhibition[1]
Cell ViabilityHuman Keratinocytes (HaCaT)1 ppm110.33% of control
Cell ViabilityHuman Keratinocytes (HaCaT)200 ppm126.68% of control
Cell ViabilityHuman Follicle Dermal Papilla Cells (HFDPC)10 ppmSignificant increase
Cell ViabilityHuman Follicle Dermal Papilla Cells (HFDPC)200 ppm110.26% of control
Collagen SynthesisHuman Dermal FibroblastsNot specifiedDramatically promoted

Table 2: In Vivo Efficacy of Porphyra-334 Formulation (10 ppm)

ParameterMeasurement Time% Change from Baseline (Test Group)% Change from Baseline (Control Group)Statistical Significance (Test vs. Control)
Average Roughness (R3)6 Weeks-5.8%-1.2%p < 0.05
Average Roughness (R3)12 Weeks-9.2%-2.5%p < 0.05
Skin Roughness (R1)6 Weeks-6.1%-1.5%p < 0.05
Skin Roughness (R1)12 Weeks-9.8%-2.8%p < 0.05
Maximum Roughness (R2)6 Weeks-5.5%-1.1%p < 0.05
Maximum Roughness (R2)12 Weeks-8.9%-2.3%p < 0.05
Smoothness Depth (R4)6 Weeks-6.5%-1.8%p < 0.05
Smoothness Depth (R4)12 Weeks-10.5%-3.2%p < 0.05
Arithmetic Average Roughness (R5)6 Weeks-5.9%-1.3%p < 0.05
Arithmetic Average Roughness (R5)12 Weeks-9.5%-2.6%p < 0.05

Experimental Protocols

Extraction and Purification of Porphyra-334 from Porphyra yezoensis

This protocol describes a method for the extraction and purification of Porphyra-334 from the red algae Porphyra yezoensis.

Materials:

  • Dried Porphyra yezoensis powder

  • Methanol (80% v/v in deionized water)

  • Dichloromethane

  • Deionized water

  • Hydrochloric acid (0.5 N)

  • Acetic acid (0.04% v/v in deionized water)

  • Dowex 50W-X8 cation exchange resin

  • Cosmosil 140 C18-OPN chromatography column

  • Lyophilizer

  • Rotary evaporator

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Extraction:

    • Suspend 100 g of dried Porphyra yezoensis powder in 1 L of 80% methanol.

    • Stir the suspension for 24 hours at room temperature in the dark.

    • Centrifuge the mixture at 4000 x g for 20 minutes and collect the supernatant.

    • Repeat the extraction process with the pellet twice more.

    • Pool the supernatants and partition with an equal volume of dichloromethane to remove lipophilic compounds.

    • Collect the aqueous-methanolic phase and concentrate it using a rotary evaporator at 40°C.

    • Lyophilize the concentrated extract to obtain a crude powder.

  • Purification:

    • Dissolve the crude powder in deionized water to a concentration of 10 mg/mL.

    • Load the solution onto a Dowex 50W-X8 cation exchange column (5 x 30 cm) pre-equilibrated with deionized water.

    • Wash the column with 3 column volumes of deionized water to remove unbound compounds.

    • Elute Porphyra-334 with 0.5 N HCl at a flow rate of 2 mL/min.

    • Monitor the eluate at 334 nm using a spectrophotometer and collect the fractions containing the peak of interest.

    • Pool the Porphyra-334 containing fractions and neutralize with NaOH.

    • Further purify the neutralized fraction on a Cosmosil 140 C18-OPN column (2.5 x 50 cm) using an isocratic elution with 0.04% acetic acid at a flow rate of 1 mL/min.

    • Collect the purified Porphyra-334 fraction and lyophilize to obtain a pure white powder.

    • Confirm the purity and identity of Porphyra-334 using HPLC and mass spectrometry.

In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)

This protocol measures the free radical scavenging activity of Porphyra-334 using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

Materials:

  • Porphyra-334

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • Prepare a stock solution of Porphyra-334 in methanol (e.g., 1 mg/mL).

  • Prepare a series of dilutions of Porphyra-334 in methanol (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Prepare a series of dilutions of ascorbic acid in methanol to serve as a positive control.

  • In a 96-well plate, add 100 µL of each Porphyra-334 dilution or ascorbic acid dilution to respective wells.

  • Add 100 µL of the 0.1 mM DPPH solution to each well.

  • For the control well, add 100 µL of methanol and 100 µL of the DPPH solution.

  • For the blank well, add 200 µL of methanol.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

In Vitro Matrix Metalloproteinase-1 (MMP-1) Inhibition Assay

This protocol provides a non-proprietary spectrophotometric method to assess the inhibitory effect of Porphyra-334 on MMP-1 activity.

Materials:

  • Human recombinant MMP-1

  • MMP-1 substrate (e.g., N-Succinyl-Ala-Ala-Pro-Val-p-nitroanilide)

  • Porphyra-334

  • Tricine buffer (50 mM, pH 7.5, containing 10 mM CaCl2 and 200 mM NaCl)

  • GM6001 (a broad-spectrum MMP inhibitor, as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of Porphyra-334 in Tricine buffer.

  • Prepare a series of dilutions of Porphyra-334 in Tricine buffer (e.g., 10, 20, 40 µM).

  • Prepare a solution of human recombinant MMP-1 in Tricine buffer (e.g., 10 µg/mL).

  • Prepare a solution of the MMP-1 substrate in Tricine buffer (e.g., 1 mM).

  • In a 96-well plate, add 20 µL of each Porphyra-334 dilution or GM6001 to respective wells.

  • Add 160 µL of Tricine buffer to each well.

  • Add 10 µL of the MMP-1 solution to each well, except for the blank wells.

  • Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding 10 µL of the MMP-1 substrate solution to each well.

  • Immediately measure the absorbance at 405 nm and continue to record the absorbance every 5 minutes for 60 minutes at 37°C.

  • Calculate the rate of reaction (V) for each concentration.

  • Calculate the percentage of MMP-1 inhibition using the following formula: % Inhibition = [(V_control - V_sample) / V_control] x 100 where V_control is the rate of reaction in the absence of the inhibitor and V_sample is the rate of reaction in the presence of Porphyra-334.

In Vitro Collagen Synthesis Assay in Human Dermal Fibroblasts

This protocol describes a method to quantify collagen production by human dermal fibroblasts treated with Porphyra-334 using the Sirius Red dye-binding assay.

Materials:

  • Human Dermal Fibroblasts (HDFs)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Porphyra-334

  • Sirius Red dye solution (0.1% in saturated picric acid)

  • 0.5 M Acetic acid

  • 0.1 M NaOH

  • 24-well cell culture plates

  • Spectrophotometer

Procedure:

  • Seed HDFs in 24-well plates at a density of 5 x 10^4 cells/well and allow them to attach for 24 hours.

  • Replace the medium with fresh DMEM containing various concentrations of Porphyra-334 (e.g., 1, 10, 50 µM). Include a vehicle control (medium only).

  • Incubate the cells for 48 hours.

  • Collect the cell culture supernatant to measure secreted collagen.

  • Wash the cell layer with PBS.

  • To both the supernatant and the cell layer, add 500 µL of Sirius Red dye solution and incubate at room temperature for 1 hour with gentle shaking.

  • Centrifuge the supernatant samples at 10,000 x g for 10 minutes to pellet the collagen-dye complex. Discard the supernatant.

  • Wash the pellets and the cell layers twice with 0.5 M acetic acid to remove unbound dye.

  • Dissolve the stained collagen in 250 µL of 0.1 M NaOH.

  • Measure the absorbance of the dissolved dye at 540 nm.

  • Create a standard curve using known concentrations of rat tail collagen.

  • Quantify the amount of collagen in each sample by comparing the absorbance to the standard curve.

In Vivo Skin Elasticity Measurement

This protocol outlines the procedure for measuring skin elasticity in human subjects using a Cutometer®.

Materials:

  • Cutometer® MPA 580 with a 2 mm probe

  • Cosmetic formulation containing Porphyra-334

  • Placebo formulation

  • Standardized skin cleaning wipes

Procedure:

  • Subject Acclimatization: Subjects should acclimatize to the controlled environment (temperature and humidity) for at least 20 minutes before measurements.

  • Test Area: Define a test area on the forearm or another suitable skin site.

  • Baseline Measurement:

    • Clean the test area gently with a standardized wipe and allow it to dry completely.

    • Place the Cutometer® probe perpendicular to the skin surface.

    • Apply a constant negative pressure of 450 mbar for a suction time of 2 seconds, followed by a relaxation time of 2 seconds.

    • Perform three consecutive measurements at the same site.

  • Product Application: Apply a standardized amount of the Porphyra-334 formulation to one test area and the placebo formulation to another.

  • Post-Treatment Measurements: Repeat the measurements at specified time points (e.g., 2, 4, and 8 weeks) following the same procedure as the baseline measurement.

  • Data Analysis: Analyze the following parameters from the Cutometer® readings:

    • R0 (Uf): Maximum skin deformation (firmness).

    • R2 (Ua/Uf): Gross elasticity.

    • R5 (Ur/Ue): Net elasticity.

    • R7 (Ur/Uf): Biological elasticity. An increase in R2, R5, and R7 values indicates an improvement in skin elasticity.

Visualizations

Porphyra334_Signaling_Pathway UVA UVA Radiation ROS Reactive Oxygen Species (ROS) UVA->ROS induces NFkB NF-κB Activation ROS->NFkB activates P334 Porphyra-334 P334->ROS scavenges P334->NFkB inhibits Nrf2 Nrf2 Activation P334->Nrf2 activates MMPs MMP-1, MMP-9, etc. Expression NFkB->MMPs upregulates Collagen_Degradation Collagen & Elastin Degradation MMPs->Collagen_Degradation causes Wrinkles Wrinkles & Loss of Elasticity Collagen_Degradation->Wrinkles Antioxidant_Enzymes Antioxidant Enzyme Expression (e.g., HO-1) Nrf2->Antioxidant_Enzymes upregulates Reduced_Oxidative_Stress Reduced Oxidative Stress Antioxidant_Enzymes->Reduced_Oxidative_Stress Reduced_Oxidative_Stress->NFkB inhibits

Caption: Porphyra-334's anti-aging signaling pathway.

Experimental_Workflow cluster_extraction Extraction & Purification cluster_invitro In Vitro Testing cluster_formulation Formulation Development cluster_invivo In Vivo Testing Algae Porphyra yezoensis Extraction Solvent Extraction Algae->Extraction Purification Column Chromatography Extraction->Purification P334_pure Pure Porphyra-334 Purification->P334_pure Antioxidant Antioxidant Assay (DPPH) P334_pure->Antioxidant MMP MMP Inhibition Assay P334_pure->MMP Collagen Collagen Synthesis Assay P334_pure->Collagen Formulation Cosmetic Formulation (Cream, Serum, etc.) P334_pure->Formulation Stability Stability Testing Formulation->Stability Clinical Human Clinical Trial Stability->Clinical Elasticity Skin Elasticity (Cutometer) Clinical->Elasticity Wrinkle Wrinkle Analysis Clinical->Wrinkle

Caption: Experimental workflow for cosmetic development.

Logical_Relationships cluster_properties Chemical & Physical Properties cluster_mechanisms Mechanisms of Action cluster_effects Anti-Aging Effects P334 Porphyra-334 MAA Mycosporine-like Amino Acid P334->MAA MMP_Inhib MMP Inhibition P334->MMP_Inhib Collagen_Synth Collagen Synthesis Stimulation P334->Collagen_Synth UV_Abs Strong UVA Absorbance MAA->UV_Abs Antioxidant_Prop Antioxidant Properties MAA->Antioxidant_Prop UV_Prot UV Protection UV_Abs->UV_Prot ROS_Scav ROS Scavenging Antioxidant_Prop->ROS_Scav Photoaging_Prev Photoaging Prevention UV_Prot->Photoaging_Prev ROS_Scav->Photoaging_Prev Wrinkle_Red Wrinkle Reduction MMP_Inhib->Wrinkle_Red Elasticity_Inc Increased Elasticity & Firmness MMP_Inhib->Elasticity_Inc Collagen_Synth->Wrinkle_Red Collagen_Synth->Elasticity_Inc Photoaging_Prev->Wrinkle_Red Photoaging_Prev->Elasticity_Inc

Caption: Logical relationships of Porphyra-334's effects.

References

In Vitro Assays to Determine the Antioxidant Capacity of Porphyra-334: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Porphyra-334, a mycosporine-like amino acid (MAA) found in various marine organisms, particularly red algae of the genus Porphyra, is gaining significant attention for its potent UV-screening properties and potential as a natural antioxidant. Evaluating the antioxidant capacity of Porphyra-334 is crucial for its development as a functional ingredient in pharmaceuticals, cosmetics, and nutraceuticals. This document provides detailed application notes and experimental protocols for two widely used in vitro antioxidant capacity assays: the Oxygen Radical Absorbance Capacity (ORAC) assay and the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

Data Presentation

The antioxidant capacity of Porphyra-334 has been quantified using both ORAC and DPPH assays. The following tables summarize the key findings from published literature.

Table 1: Oxygen Radical Absorbance Capacity (ORAC) of Porphyra-334

CompoundRelative ORAC Activity (% of equimolar Trolox)Reference
Porphyra-33451 ± 7%[1][2]
Ascorbic Acid130 ± 12%[1]
Shinorine17 ± 7%[1]

Table 2: DPPH Radical Scavenging Activity of Porphyra-334 and its Heat-Treated Derivative

CompoundIC50 (µg/mL)NotesReference
Porphyra-334>1000Exhibits very low activity in its native form.[3][4]
Dehydrated Porphyra-334 (Heat-Treated)10.1Heat treatment significantly enhances antioxidant capacity.[3][4]

Experimental Protocols

Porphyra-334 Extraction from Porphyra sp.

A common method for extracting mycosporine-like amino acids, including Porphyra-334, from dried algal biomass involves the use of a hydroalcoholic solvent.

Materials:

  • Dried Porphyra sp. powder

  • 70% (v/v) Ethanol in deionized water

  • Centrifuge

  • Rotary evaporator

  • Freeze-dryer (optional)

Protocol:

  • Mix the dried algal powder with 70% ethanol at a ratio of 1:10 (w/v).

  • Stir the mixture at room temperature for 2-4 hours, protected from light.

  • Centrifuge the mixture at 4000 x g for 15 minutes to pellet the solid biomass.

  • Collect the supernatant.

  • Repeat the extraction process (steps 1-4) on the pellet to ensure complete extraction.

  • Combine the supernatants and concentrate the extract using a rotary evaporator at a temperature not exceeding 40°C.

  • The concentrated extract can be freeze-dried to obtain a stable powder for use in the antioxidant assays.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to quench peroxyl radicals, which are a major source of oxidative damage in the body. The assay relies on the inhibition of the decay of a fluorescent probe (fluorescein) by the antioxidant.

Materials:

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader with temperature control and injectors (optional)

  • Fluorescein sodium salt

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

  • Phosphate buffer (75 mM, pH 7.4)

  • Porphyra-334 extract or purified compound

  • Deionized water

Protocol:

  • Reagent Preparation:

    • Phosphate Buffer: Prepare a 75 mM phosphate buffer and adjust the pH to 7.4.

    • Fluorescein Stock Solution: Dissolve fluorescein sodium salt in the phosphate buffer to prepare a stock solution.

    • Fluorescein Working Solution: Dilute the fluorescein stock solution in phosphate buffer to achieve a final concentration that gives a fluorescence reading in the optimal range of the microplate reader.

    • AAPH Solution: Prepare the AAPH solution fresh for each assay by dissolving it in phosphate buffer.

    • Trolox Standards: Prepare a stock solution of Trolox in phosphate buffer and then perform serial dilutions to create a standard curve (e.g., 6.25, 12.5, 25, 50, 100 µM).

    • Sample Preparation: Dissolve the Porphyra-334 extract or purified compound in phosphate buffer to the desired concentrations.

  • Assay Procedure:

    • Add 25 µL of either blank (phosphate buffer), Trolox standards, or Porphyra-334 samples to the wells of the 96-well plate.

    • Add 150 µL of the fluorescein working solution to all wells.

    • Mix the plate and incubate at 37°C for 30 minutes in the microplate reader.[5]

    • After incubation, inject 25 µL of the AAPH solution into each well to initiate the reaction.[5]

    • Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60-90 minutes. The excitation wavelength is typically 485 nm and the emission wavelength is 520 nm.[3]

  • Data Analysis:

    • Calculate the Area Under the Curve (AUC) for each blank, standard, and sample.

    • Subtract the AUC of the blank from the AUC of the standards and samples to obtain the net AUC.

    • Plot the net AUC of the Trolox standards against their concentrations to generate a standard curve.

    • Determine the ORAC value of the Porphyra-334 samples by comparing their net AUC to the Trolox standard curve.

    • Results are typically expressed as micromoles of Trolox Equivalents (TE) per gram or milligram of the sample.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a simple and widely used method to assess the free radical scavenging ability of antioxidants. The principle is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow.[6]

Materials:

  • 96-well clear microplates

  • UV-Vis microplate reader or spectrophotometer

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Porphyra-334 extract or purified compound (and its heat-treated form)

  • Ascorbic acid or Trolox as a positive control

Protocol:

  • Reagent Preparation:

    • DPPH Stock Solution: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The solution should be freshly prepared and kept in the dark.

    • Sample and Standard Solutions: Prepare various concentrations of the Porphyra-334 samples and the positive control (e.g., ascorbic acid) in methanol or ethanol.

  • Assay Procedure:

    • Add 100 µL of the DPPH working solution to each well of the 96-well plate.

    • Add 100 µL of the sample, standard, or blank (methanol/ethanol) to the corresponding wells.

    • Mix the solutions and incubate the plate in the dark at room temperature for 30 minutes.[7]

    • Measure the absorbance at 517 nm using a microplate reader.[7]

  • Data Analysis:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      Where A_blank is the absorbance of the DPPH solution without a sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentrations.

Visualizations

ORAC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Fluorescein - AAPH - Trolox Standards - Porphyra-334 Sample add_reagents Add Blank, Standards, and Samples to Plate prep_reagents->add_reagents add_fluorescein Add Fluorescein Working Solution add_reagents->add_fluorescein incubate Incubate at 37°C for 30 min add_fluorescein->incubate add_aaph Inject AAPH to Initiate Reaction incubate->add_aaph read_fluorescence Read Fluorescence Decay (Ex: 485nm, Em: 520nm) add_aaph->read_fluorescence calc_auc Calculate Area Under the Curve (AUC) read_fluorescence->calc_auc std_curve Generate Trolox Standard Curve calc_auc->std_curve calc_orac Determine ORAC Value (TE/g) std_curve->calc_orac

Caption: Workflow for the Oxygen Radical Absorbance Capacity (ORAC) Assay.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents: - DPPH Solution - Standards (e.g., Ascorbic Acid) - Porphyra-334 Sample add_dpph Add DPPH Solution to Plate prep_reagents->add_dpph add_samples Add Blank, Standards, and Samples add_dpph->add_samples incubate Incubate in Dark for 30 min add_samples->incubate read_absorbance Read Absorbance at 517 nm incubate->read_absorbance calc_inhibition Calculate % Inhibition read_absorbance->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: Workflow for the DPPH Radical Scavenging Assay.

ORAC_Principle AAPH AAPH (Radical Initiator) Peroxyl_Radical Peroxyl Radicals (ROO•) AAPH->Peroxyl_Radical Thermal Decomposition Fluorescein_Active Fluorescein (Fluorescent) Peroxyl_Radical->Fluorescein_Active Oxidizes Porphyra334_Oxidized Oxidized Porphyra-334 Fluorescein_Inactive Oxidized Fluorescein (Non-Fluorescent) Fluorescein_Active->Fluorescein_Inactive Fluorescence Quenched Porphyra334 Porphyra-334 (Antioxidant) Porphyra334->Peroxyl_Radical Neutralizes

Caption: Principle of the ORAC Assay.

DPPH_Principle DPPH_Radical DPPH• (Stable Radical, Purple) DPPH_H DPPH-H (Reduced Form, Yellow) DPPH_Radical->DPPH_H Receives H• Porphyra334 Porphyra-334 (Antioxidant, H-donor) Porphyra334->DPPH_Radical Donates H• Porphyra334_Radical Porphyra-334• (Oxidized) Porphyra334->Porphyra334_Radical

Caption: Principle of the DPPH Radical Scavenging Assay.

References

Application Notes and Protocols: Porphyra 334 in Human Skin Fibroblast Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Porphyra 334, a mycosporine-like amino acid (MAA) predominantly found in red algae such as Porphyra yezoensis, has garnered significant attention in dermatological research and cosmetic science. Its potent UV-absorbing properties and antioxidant capabilities make it a promising candidate for protecting human skin from photodamage. These application notes provide a comprehensive overview of the use of this compound in human skin fibroblast cell culture experiments, detailing its biological effects, underlying mechanisms of action, and standardized protocols for its application.

Biological Effects of this compound on Human Skin Fibroblasts

This compound exhibits a range of protective and rejuvenating effects on human skin fibroblasts, primarily through its antioxidant and anti-inflammatory properties.

Key Effects:

  • Photoprotection: this compound effectively shields fibroblasts from UVA-induced damage, preventing cell death and reducing intracellular oxidative stress.[1][2]

  • Anti-inflammatory Activity: It significantly curtails the inflammatory response triggered by UVA radiation by reducing the secretion and expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[1]

  • Extracellular Matrix Preservation: this compound inhibits the expression of matrix metalloproteinases (MMPs) that are responsible for the degradation of the extracellular matrix.[2] Concurrently, it boosts the levels of essential matrix components like procollagen, type I collagen, and elastin, thereby combating the signs of photoaging.[2]

  • Enhanced Cell Viability: Studies have demonstrated that treatment with this compound can lead to a significant increase in the viability of skin cells exposed to UV radiation.[3] For instance, one study reported an approximate 26% increase in cell viability.[3]

  • Inhibition of Inflammatory Enzymes: this compound has been shown to inhibit the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway, by over 40%.[3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on human skin fibroblasts.

ParameterTreatment ConditionResultReference
Cell ViabilityUVA Irradiation + this compound~26% increase compared to UVA-irradiated cells without this compound[3]
COX-2 ExpressionUVA Irradiation + this compound>40% inhibition compared to UVA-irradiated cells without this compound[3]
IL-6 SecretionUVA Irradiation + this compoundSignificant reduction compared to UVA-irradiated cells without this compound[1]
TNF-α SecretionUVA Irradiation + this compoundSignificant reduction compared to UVA-irradiated cells without this compound[1]
MMPs ExpressionUVA Irradiation + this compoundSuppression of expression compared to UVA-irradiated cells without this compound[2]
Procollagen LevelsUVA Irradiation + this compoundIncreased levels compared to UVA-irradiated cells without this compound[2]
Type I Collagen LevelsUVA Irradiation + this compoundIncreased levels compared to UVA-irradiated cells without this compound[2]
Elastin LevelsUVA Irradiation + this compoundIncreased levels compared to UVA-irradiated cells without this compound[2]

Signaling Pathways Modulated by this compound

This compound exerts its protective effects by modulating key signaling pathways involved in cellular stress response and inflammation.

Nrf2 Signaling Pathway

This compound promotes the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Nrf2 is a master regulator of the antioxidant response, and its activation leads to the expression of a battery of antioxidant and cytoprotective genes.

Nrf2_Pathway Porphyra This compound Nrf2 Nrf2 Activation Porphyra->Nrf2 ARE Antioxidant Response Element Nrf2->ARE Translocation to Nucleus Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression ARE->Antioxidant_Genes Cell_Protection Cellular Protection Antioxidant_Genes->Cell_Protection

This compound activates the Nrf2 signaling pathway.
NF-κB Signaling Pathway

Conversely, this compound inhibits the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[1] By preventing the nuclear translocation of NF-κB, this compound downregulates the expression of pro-inflammatory genes like IL-6 and TNF-α.[1][4]

NFkB_Pathway Porphyra This compound NFkB NF-κB Nuclear Translocation Porphyra->NFkB Inflammatory_Genes Pro-inflammatory Gene Expression (IL-6, TNF-α) NFkB->Inflammatory_Genes Inflammation Inflammation Inflammatory_Genes->Inflammation

This compound inhibits the NF-κB signaling pathway.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound in human skin fibroblast cell culture.

General Experimental Workflow

Experimental_Workflow Cell_Culture 1. Human Skin Fibroblast Cell Culture Porphyra_Prep 2. This compound Stock Solution Preparation Cell_Culture->Porphyra_Prep Treatment 3. Cell Treatment with This compound Porphyra_Prep->Treatment UVA_Irradiation 4. UVA Irradiation Treatment->UVA_Irradiation Incubation 5. Post-Irradiation Incubation UVA_Irradiation->Incubation Analysis 6. Downstream Analysis Incubation->Analysis

General workflow for this compound experiments.
Protocol 1: Assessment of Cell Viability (MTS Assay)

This protocol is designed to determine the effect of this compound on the viability of human skin fibroblasts following UVA irradiation.

Materials:

  • Human skin fibroblasts

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound

  • 96-well plates

  • UVA light source

  • MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)

  • Plate reader

Procedure:

  • Cell Seeding: Seed human skin fibroblasts in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to attach overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Incubate for 24 hours.

  • UVA Irradiation: Wash the cells with phosphate-buffered saline (PBS) and then expose them to UVA radiation. The dose of UVA will depend on the specific experimental design.

  • Post-Irradiation Incubation: After irradiation, replace the PBS with fresh culture medium (with or without this compound, depending on the experimental design) and incubate for another 24 hours.

  • MTS Assay: Add the MTS reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance at 490 nm using a multi-plate reader.

  • Analysis: Calculate the relative cell viability as a percentage of the untreated control cells.

Protocol 2: Gene Expression Analysis (RT-PCR)

This protocol is used to measure the effect of this compound on the expression of specific genes (e.g., IL-6, TNF-α, MMPs) in human skin fibroblasts.

Materials:

  • Treated and untreated human skin fibroblasts

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR machine

  • Primers for target genes and a housekeeping gene (e.g., GAPDH)

  • SYBR Green or other fluorescent dye

Procedure:

  • Cell Lysis and RNA Extraction: Following treatment with this compound and UVA irradiation, lyse the cells and extract total RNA using a commercial kit.

  • RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR): Perform qPCR using primers for the target genes and a housekeeping gene.

  • Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.

Protocol 3: Protein Expression Analysis (Western Blotting)

This protocol is to assess the effect of this compound on the protein levels of key signaling molecules (e.g., NF-κB p65, Nrf2) and inflammatory markers.

Materials:

  • Treated and untreated human skin fibroblasts

  • Cell lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the cells in a suitable lysis buffer and quantify the protein concentration.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound is a multifaceted bioactive compound with significant potential for dermatological applications. Its ability to protect human skin fibroblasts from UVA-induced damage, mitigate inflammation, and preserve the integrity of the extracellular matrix makes it a valuable ingredient for anti-aging and photoprotective formulations. The provided protocols offer a standardized framework for researchers to further investigate and harness the beneficial effects of this compound.

References

Heterologous Expression of Porphyra 334 Biosynthetic Genes in E. coli: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the heterologous expression of the Porphyra-334 biosynthetic gene cluster from red algae of the genus Porphyra in Escherichia coli. Porphyra-334 is a mycosporine-like amino acid (MAA) with significant potential as a natural UV-protectant and antioxidant, making its sustainable production a key area of research for cosmetic, pharmaceutical, and biotechnological applications.

Introduction

Mycosporine-like amino acids (MAAs) are a class of small, water-soluble molecules produced by various organisms, particularly those exposed to high levels of ultraviolet (UV) radiation. Porphyra-334, with its absorption maximum at 334 nm, is a potent UV-A absorbing compound. The biosynthetic pathway for Porphyra-334 has been elucidated, involving a conserved set of genes. Heterologous expression in a well-characterized host like E. coli offers a promising avenue for the scalable and controlled production of this valuable compound.

The biosynthesis of Porphyra-334 originates from a precursor derived from the pentose phosphate pathway. The core biosynthetic pathway is encoded by a gene cluster, typically referred to as the mys cluster, which includes four key genes: mysA, mysB, mysC, and mysD. The concerted action of the enzymes encoded by these genes leads to the synthesis of mycosporine-glycine (MG), a key intermediate. The final step in Porphyra-334 synthesis is the enzymatic conjugation of MG with the amino acid L-threonine, a reaction catalyzed by the enzyme MysD.[1]

Porphyra-334 Biosynthetic Pathway

The enzymatic cascade leading to the formation of Porphyra-334 is a multi-step process. The pathway begins with the conversion of sedoheptulose-7-phosphate, an intermediate of the pentose phosphate pathway, into 4-deoxygadusol (4-DG). This is followed by the addition of a glycine residue to form mycosporine-glycine (MG). The final step involves the attachment of a threonine molecule to MG, yielding Porphyra-334.

Porphyra334_Biosynthesis S7P Sedoheptulose-7-Phosphate DG 4-Deoxygadusol (4-DG) S7P->DG mysA, mysB MG Mycosporine-Glycine (MG) DG->MG mysC P334 Porphyra-334 MG->P334 mysD Threonine L-Threonine Threonine->P334 mysD

Caption: Biosynthetic pathway of Porphyra-334 from Sedoheptulose-7-Phosphate.

Experimental Workflow for Heterologous Expression

The overall workflow for producing Porphyra-334 in E. coli involves several key stages, from the initial cloning of the biosynthetic genes to the final purification of the target compound. This process requires careful planning and execution at each step to ensure successful expression and recovery.

Heterologous_Expression_Workflow cluster_cloning 1. Gene Cluster Cloning cluster_expression 2. Expression in E. coli cluster_purification 3. Purification and Analysis PCR Amplification of mysABCD cluster LIC Ligation Independent Cloning (LIC) PCR->LIC Vector Expression Vector (e.g., pET) Vector->LIC Recombinant_Vector Recombinant Vector (pET-mysABCD) LIC->Recombinant_Vector Transformation Transformation into E. coli BL21(DE3) Recombinant_Vector->Transformation Culture Cell Culture and Induction (IPTG) Transformation->Culture Harvest Cell Harvesting Culture->Harvest Lysis Cell Lysis Harvest->Lysis Extraction Methanol Extraction Lysis->Extraction Chromatography Chromatographic Purification Extraction->Chromatography Analysis HPLC & MS Analysis Chromatography->Analysis

Caption: General workflow for heterologous expression and purification of Porphyra-334.

Quantitative Data

The yield of heterologously produced Porphyra-334 in E. coli can vary depending on the expression system, culture conditions, and the specific gene cluster used. The following table summarizes a reported yield from a study expressing a mycosporine-like amino acid biosynthetic gene cluster from Nostoc punctiforme in E. coli.

Parameter Value Reference
Host StrainE. coli[2]
Expression VectorpET-based[2]
Gene ClusterNostoc punctiforme MAA cluster[2]
Porphyra-334 Yield 3.5 ± 0.2 mg/L [2]

Experimental Protocols

Cloning of the mysABCD Gene Cluster

This protocol describes the cloning of the entire mysABCD gene cluster into a suitable expression vector using Ligation Independent Cloning (LIC), a method well-suited for large DNA fragments.

5.1.1. Primer Design for Amplification of the mysABCD Cluster:

Primers should be designed to amplify the entire ~4 kb mysABCD gene cluster from Porphyra genomic DNA. The primers must include 5' extensions that are complementary to the LIC-ready expression vector (e.g., pET-LIC vectors).

  • Forward Primer: 5'- LIC_vector_sequence - mysA_start_sequence -3'

  • Reverse Primer: 5'- LIC_vector_sequence - mysD_end_sequence -3'

Note: The LIC_vector_sequence will depend on the specific LIC vector being used. Consult the vector manufacturer's instructions for the exact sequences required.

5.1.2. PCR Amplification:

  • Set up a high-fidelity PCR reaction using genomic DNA isolated from Porphyra as the template.

  • Use a polymerase with proofreading activity to minimize errors during the amplification of the large gene cluster.

  • Perform PCR with an optimized annealing temperature and a sufficient extension time to amplify the entire ~4 kb fragment.

  • Verify the size of the PCR product by agarose gel electrophoresis.

5.1.3. Ligation Independent Cloning (LIC):

  • Purify the amplified mysABCD PCR product from the agarose gel.

  • Treat both the purified PCR product and the linearized LIC vector with T4 DNA Polymerase in the presence of a single dNTP (as specified by the LIC kit manufacturer). This creates long, specific, single-stranded overhangs.

  • Mix the treated insert and vector and incubate to allow for annealing of the complementary overhangs.

  • Transform the annealed product into a cloning strain of E. coli (e.g., DH5α) for plasmid propagation.

  • Select for positive clones on antibiotic-containing media and verify the correct insertion by restriction digestion and sequencing.

Heterologous Expression in E. coli

5.2.1. Transformation:

  • Transform the verified recombinant plasmid (e.g., pET-mysABCD) into a suitable expression strain of E. coli, such as BL21(DE3).

  • Use a standard heat-shock or electroporation protocol for transformation.

  • Plate the transformed cells on LB agar plates containing the appropriate antibiotic for selection.

5.2.2. Protein Expression and Culture:

  • Inoculate a single colony of the transformed E. coli BL21(DE3) into a starter culture of LB medium with the selective antibiotic and grow overnight at 37°C with shaking.

  • The next day, inoculate a larger volume of fresh LB medium with the overnight culture to an initial OD600 of 0.1.

  • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce the expression of the mys genes by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.

  • Continue to incubate the culture at a lower temperature, such as 20-25°C, for 16-24 hours to enhance soluble protein expression and Porphyra-334 production. To potentially increase the yield, the culture medium can be supplemented with L-threonine.[1]

  • Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.

Purification of Porphyra-334

This protocol is adapted from a method for purifying MAAs from cyanobacteria and can be applied to recombinant E. coli.

5.3.1. Extraction:

  • Resuspend the harvested cell pellet in methanol.

  • Lyse the cells by sonication on ice.

  • Centrifuge the lysate at 10,000 x g for 15 minutes to pellet the cell debris.

  • Collect the supernatant containing the methanolic extract of Porphyra-334.

5.3.2. Three-Step Chromatographic Purification:

  • Step 1: Hydrophobic Interaction Chromatography (HIC):

    • Apply the methanolic extract to a hydrophobic interaction chromatography column (e.g., Phenyl-Sepharose).

    • Wash the column with a high salt buffer to remove unbound impurities.

    • Elute the MAA-containing fraction with a low salt buffer.

  • Step 2: Ion-Exchange Chromatography (IEX):

    • Further purify the MAA fraction from HIC using a strong anion exchange column (e.g., Q-Sepharose).

    • Apply the sample and wash the column with a low salt buffer.

    • Elute Porphyra-334 using a linear salt gradient.

  • Step 3: Size-Exclusion Chromatography (SEC):

    • As a final polishing step, subject the Porphyra-334 fraction from IEX to size-exclusion chromatography (e.g., Sephadex G-25).

    • Elute with an appropriate buffer to obtain the purified Porphyra-334.

5.3.3. Analysis and Quantification:

  • Monitor the purification process and assess the purity of the final product by High-Performance Liquid Chromatography (HPLC) using a C18 column and a UV detector set to 334 nm.

  • Confirm the identity of the purified compound as Porphyra-334 by mass spectrometry (MS).

  • Quantify the yield of Porphyra-334 using a standard curve generated from a commercially available Porphyra-334 standard.

Conclusion

The heterologous expression of the Porphyra 334 biosynthetic gene cluster in E. coli presents a viable and promising strategy for the sustainable production of this high-value natural product. The protocols outlined in this document provide a framework for the successful cloning, expression, and purification of Porphyra-334. Further optimization of culture conditions, host strain engineering, and downstream processing can potentially lead to significant improvements in the overall yield and economic feasibility of this microbial production platform. This will be instrumental for the future development and application of Porphyra-334 in the pharmaceutical and cosmetic industries.

References

Application Notes and Protocols: Measuring Porphyra-334 Inhibition of Matrix Metalloproteinases (MMPs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Porphyra-334, a mycosporine-like amino acid (MAA) found in various marine organisms, has garnered significant interest for its potent antioxidant and photoprotective properties. Recent studies have highlighted its potential as an inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix.[1][2] Dysregulation of MMP activity is implicated in a variety of pathological processes, including photoaging, inflammation, and cancer metastasis. These application notes provide detailed protocols for measuring the inhibitory effects of Porphyra-334 on MMP activity, summarize key quantitative data, and illustrate the underlying signaling pathways.

Data Presentation

The inhibitory effects of Porphyra-334 on MMPs have been quantified in several studies. The following tables summarize the available data on its impact on MMP expression and related signaling pathways.

ParameterCell LineTreatmentConcentration of Porphyra-334ResultReference
MMP-1 mRNA Expression Human Skin FibroblastsUVA Irradiation (10 J/cm²)10 µMInhibition of ~25%(Ryu et al., 2014)
20 µMInhibition of ~45%(Ryu et al., 2014)
40 µMInhibition of ~56%(Ryu et al., 2014)
MMP-1 Protein Expression Human Skin FibroblastsUVA Irradiation (10 J/cm²)10, 20, 40 µMDose-dependent decrease(Ryu et al., 2014)
Keap1-Nrf2 Interaction In vitroFluorescence Polarization Assay~100 µMModerate IC₅₀ value[3]
MMP-1 Gene Expression Primary Human Dermal FibroblastsUVA Irradiation (100 J/cm²)Post-treatmentSignificant reduction[3]

Signaling Pathways

Porphyra-334 is believed to inhibit MMP expression through multiple mechanisms, primarily related to its antioxidant properties and its ability to modulate key signaling pathways. One of the proposed mechanisms involves the inhibition of the Mitogen-Activated Protein Kinase (MAPK) pathway and the subsequent downregulation of the transcription factor Activator Protein-1 (AP-1), which is a known regulator of MMP gene expression.[4] Additionally, Porphyra-334 has been shown to interact with the Keap1-Nrf2 pathway, an important cellular defense mechanism against oxidative stress.[3]

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus UV Radiation UV Radiation ROS ROS UV Radiation->ROS MAPK Kinases (p38, JNK, ERK) MAPK Kinases (p38, JNK, ERK) ROS->MAPK Kinases (p38, JNK, ERK) Activates AP-1 (c-Jun/c-Fos) AP-1 (c-Jun/c-Fos) MAPK Kinases (p38, JNK, ERK)->AP-1 (c-Jun/c-Fos) Activates AP-1 (active) AP-1 (active) AP-1 (c-Jun/c-Fos)->AP-1 (active) Porphyra-334 Porphyra-334 Porphyra-334->ROS Scavenges Keap1 Keap1 Porphyra-334->Keap1 Inhibits Binding to Nrf2 Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Promotes Degradation Nrf2 (active) Nrf2 (active) Nrf2->Nrf2 (active) MMP Genes MMP Genes AP-1 (active)->MMP Genes Promotes Transcription MMP Proteins MMP Proteins MMP Genes->MMP Proteins Translation Antioxidant Response Element (ARE) Antioxidant Response Element (ARE) Nrf2 (active)->Antioxidant Response Element (ARE) Binds to Antioxidant Genes Antioxidant Genes Antioxidant Response Element (ARE)->Antioxidant Genes Promotes Transcription

Caption: Porphyra-334 signaling in MMP inhibition.

Experimental Protocols

Two primary methods for assessing MMP inhibition are gelatin zymography and fluorometric assays.

Protocol 1: Gelatin Zymography for MMP-2 and MMP-9 Inhibition

This method is ideal for visualizing the inhibitory effect of Porphyra-334 on the activity of gelatinases, primarily MMP-2 and MMP-9.

Materials:

  • Cell culture medium and cells of interest (e.g., human dermal fibroblasts)

  • Porphyra-334 stock solution

  • SDS-PAGE equipment

  • Gelatin

  • Tris-HCl, SDS, Acrylamide/Bis-acrylamide solution, APS, TEMED

  • Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl₂, 0.02% Brij-35)

  • Staining solution (e.g., 0.5% Coomassie Brilliant Blue R-250 in 40% methanol, 10% acetic acid)

  • Destaining solution (e.g., 40% methanol, 10% acetic acid)

Procedure:

  • Sample Preparation: Culture cells to near confluence. Treat cells with varying concentrations of Porphyra-334 in serum-free medium for 24-48 hours. Collect the conditioned medium, centrifuge to remove debris, and determine the protein concentration.

  • Gel Preparation: Prepare a 10% SDS-polyacrylamide gel containing 1 mg/mL gelatin.

  • Electrophoresis: Mix samples with non-reducing sample buffer and load onto the gel. Run the gel at a constant voltage (e.g., 125 V) at 4°C until the dye front reaches the bottom.

  • Enzyme Renaturation: After electrophoresis, wash the gel twice for 30 minutes in a renaturing buffer (e.g., 2.5% Triton X-100 in water) to remove SDS.

  • Enzyme Activity: Incubate the gel in developing buffer at 37°C for 18-24 hours.

  • Staining and Destaining: Stain the gel with Coomassie Brilliant Blue for 1 hour and then destain until clear bands of gelatin degradation are visible against a blue background.

  • Analysis: Areas of MMP activity will appear as clear bands. The inhibition by Porphyra-334 will be indicated by a decrease in the intensity of these bands compared to the untreated control.

G Cell Culture & Treatment Cell Culture & Treatment Collect Conditioned Medium Collect Conditioned Medium Cell Culture & Treatment->Collect Conditioned Medium Protein Quantification Protein Quantification Collect Conditioned Medium->Protein Quantification SDS-PAGE with Gelatin SDS-PAGE with Gelatin Protein Quantification->SDS-PAGE with Gelatin Renaturation (Triton X-100) Renaturation (Triton X-100) SDS-PAGE with Gelatin->Renaturation (Triton X-100) Incubation (Developing Buffer) Incubation (Developing Buffer) Renaturation (Triton X-100)->Incubation (Developing Buffer) Staining (Coomassie Blue) Staining (Coomassie Blue) Incubation (Developing Buffer)->Staining (Coomassie Blue) Destaining Destaining Staining (Coomassie Blue)->Destaining Image Analysis Image Analysis Destaining->Image Analysis

Caption: Gelatin zymography workflow.

Protocol 2: Fluorometric MMP Inhibition Assay

This high-throughput method provides a quantitative measure of total MMP activity.

Materials:

  • Fluorometric MMP assay kit (containing a generic FRET-based MMP substrate, assay buffer, and a reference MMP inhibitor)

  • Purified active MMP enzymes (e.g., MMP-1, MMP-2, MMP-9)

  • Porphyra-334 stock solution

  • 96-well black microplate

  • Fluorescence microplate reader (Ex/Em = ~490/520 nm)

Procedure:

  • Reagent Preparation: Prepare working solutions of the MMP substrate and Porphyra-334 at various concentrations in the provided assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer (blank)

    • Active MMP enzyme + Assay Buffer (positive control)

    • Active MMP enzyme + Reference Inhibitor (inhibition control)

    • Active MMP enzyme + Porphyra-334 (test sample)

  • Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: Add the MMP substrate working solution to all wells.

  • Measurement: Immediately begin measuring the fluorescence intensity kinetically over 30-60 minutes, or perform an endpoint reading after a 30-60 minute incubation at 37°C, protected from light.

  • Data Analysis: Calculate the percent inhibition for each concentration of Porphyra-334 using the following formula: % Inhibition = [1 - (Fluorescence_test / Fluorescence_positive_control)] * 100 Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the Porphyra-334 concentration.

G Prepare Reagents Prepare Reagents Set up 96-well Plate Set up 96-well Plate Prepare Reagents->Set up 96-well Plate Pre-incubate (37°C) Pre-incubate (37°C) Set up 96-well Plate->Pre-incubate (37°C) Add MMP Substrate Add MMP Substrate Pre-incubate (37°C)->Add MMP Substrate Measure Fluorescence Measure Fluorescence Add MMP Substrate->Measure Fluorescence Calculate % Inhibition Calculate % Inhibition Measure Fluorescence->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

Caption: Fluorometric MMP assay workflow.

Conclusion

Porphyra-334 demonstrates significant potential as a natural inhibitor of matrix metalloproteinases. The protocols provided herein offer robust methods for quantifying its inhibitory activity. Further research is warranted to fully elucidate the direct inhibitory kinetics and the precise mechanisms by which Porphyra-334 modulates MMP expression and activity, which will be crucial for its development as a therapeutic or cosmetic agent.

References

Troubleshooting & Optimization

Porphyra 334 stability under varying pH, temperature, and radiation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability of Porphyra 334 under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in aqueous solutions?

A1: this compound is known for its remarkable photostability.[1][2] It can dissipate absorbed UV energy efficiently as heat, minimizing photodegradation.[1][3] In aqueous solutions, it shows little decrease in absorbance even after being stored at room temperature for more than 3 months in low acidic and basic solutions.[4]

Q2: How does pH affect the stability of this compound?

A2: this compound is stable in a pH range of 2 to 11.[3] However, it rapidly degrades at a pH of 12 and above.[5] One study showed stability in solutions with a pH from 1 to 11 for up to 24 hours at room temperature.[5]

Q3: What is the impact of temperature on this compound stability?

A3: this compound is stable at temperatures below 40°C.[3] As the temperature increases, especially to 80°C, its absorbance decreases over time, indicating degradation.[5]

Q4: How does this compound hold up under different types of radiation?

A4: this compound is highly photostable and functions as a natural UV filter.[1][3] However, prolonged exposure to a combination of Photosynthetically Active Radiation (PAR), UV-A, and UV-B can lead to some degradation. Its primary mechanism of action involves absorbing UV radiation and dissipating the energy as heat.[3]

Q5: My this compound solution appears to be degrading even under recommended storage conditions. What could be the cause?

A5: If you observe degradation under normal conditions, consider the possibility of contamination. The presence of photosensitizing agents can indirectly lead to the photodegradation of this compound.[5] Also, ensure the pH of your solution is not in the extreme alkaline range (pH 12 or higher).[5]

Q6: Can this compound act as an antioxidant in my experiments?

A6: Yes, this compound has demonstrated significant antioxidant properties.[2] It can activate the Keap1-Nrf2 cytoprotective pathway, which is involved in the cellular defense against oxidative stress. It also has the ability to quench free radicals.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpectedly rapid degradation of this compound solution. 1. pH of the solution is too high (≥12). 2. Storage temperature is too high (>40°C). 3. Presence of contaminating photosensitizers. 4. Prolonged exposure to high-intensity UV radiation.1. Measure and adjust the pH of the solution to be within the stable range (pH 2-11). 2. Store the solution at or below room temperature, or frozen for long-term storage. 3. Use high-purity solvents and ensure cleanliness of labware. 4. Protect the solution from light, especially UV sources, during storage and handling.
Inconsistent absorbance readings in stability studies. 1. Fluctuation in pH of the buffer. 2. Temperature variations during measurements. 3. Inaccurate dilutions.1. Use a reliable buffer system and verify the pH before each experiment. 2. Ensure all samples are equilibrated to the same temperature before measuring absorbance. 3. Calibrate pipettes and use precise dilution techniques.
Low yield after extraction and purification. 1. Inefficient extraction solvent. 2. Degradation during the extraction process.1. A common extraction solvent is a mixture of methanol and water (e.g., 80:20, v/v). 2. Perform extraction steps quickly and at cool temperatures to minimize degradation.

Quantitative Data Summary

The following tables summarize the stability of this compound under different conditions. The data is interpreted from graphical representations in published literature.

Table 1: Stability of this compound at Various pH Levels

pHRelative Absorbance (%) after 24 hours
1~95%
3~98%
7~100%
9~95%
12~40%

Table 2: Stability of this compound at Various Temperatures

Temperature (°C)Relative Absorbance (%) after 24 hours
-20~100%
4~98%
25~95%
60~70%

Table 3: Stability of this compound under Different Radiation Conditions

Radiation ConditionRelative Absorbance (%) after 24 hours
PAR~90%
PAR + UV-A~85%
PAR + UV-A + UV-B~75%

Experimental Protocols

1. Extraction and Isolation of this compound from Red Algae

This protocol is a general guideline based on published methods.

  • Materials:

    • Dried and powdered red algae (e.g., Porphyra sp.)

    • Methanol-water solution (80:20, v/v)

    • Dichloromethane (CH₂Cl₂)

    • Centrifuge

    • Rotary evaporator or lyophilizer

    • HPLC system for purification

  • Procedure:

    • Weigh 10 g of dried algal powder.

    • Extract the powder with a mixture of methanol-water (80:20, v/v).

    • Partition the extract with dichloromethane to remove lipophilic compounds.

    • Collect the aqueous phase.

    • Dry the aqueous phase using a rotary evaporator or a lyophilizer to obtain a powder.

    • Re-dissolve the powder in 80% methanol.

    • Purify this compound from the extract using preparative HPLC with a suitable column (e.g., C18) and a mobile phase gradient.

    • Monitor the eluent at 334 nm and collect the corresponding peak.

    • Confirm the identity and purity of the isolated this compound using analytical techniques such as UV-Vis spectroscopy, NMR, and mass spectrometry.

2. General Protocol for Stability Assessment

  • Materials:

    • Purified this compound

    • Appropriate buffers for pH testing (e.g., phosphate, citrate, borate buffers)

    • Temperature-controlled incubator or water bath

    • Radiation sources (PAR, UV-A, UV-B lamps with controlled irradiance)

    • UV-Vis spectrophotometer

  • Procedure:

    • Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., water or methanol-water).

    • For pH stability:

      • Prepare a series of buffers with different pH values (e.g., 1, 3, 7, 9, 12).

      • Dilute the this compound stock solution in each buffer to a final concentration suitable for spectrophotometric analysis.

      • Incubate the solutions at a constant temperature (e.g., 25°C).

      • Measure the absorbance at 334 nm at regular time intervals (e.g., 0, 1, 6, 12, 24 hours).

    • For temperature stability:

      • Aliquot the this compound solution (in a buffer of neutral pH) into several vials.

      • Incubate the vials at different temperatures (e.g., -20°C, 4°C, 25°C, 60°C).

      • At specified time points, remove a vial from each temperature, allow it to reach room temperature, and measure the absorbance at 334 nm.

    • For radiation stability:

      • Place the this compound solution (in a quartz cuvette or a UV-transparent plate) under different radiation sources (PAR, PAR+UV-A, PAR+UV-A+UV-B).

      • Ensure the distance from the source and the intensity of radiation are controlled and measured.

      • Measure the absorbance at 334 nm at regular intervals during the exposure.

    • Calculate the percentage of remaining this compound at each time point relative to the initial absorbance.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_conditions Stability Testing Conditions cluster_analysis Analysis Porphyra_334_Stock Prepare this compound Stock Solution Dilution Dilute in Test Buffers/ Solvents Porphyra_334_Stock->Dilution pH_Testing Varying pH (e.g., 1, 3, 7, 9, 12) Dilution->pH_Testing pH Study Temp_Testing Varying Temperature (e.g., -20, 4, 25, 60°C) Dilution->Temp_Testing Temp Study Rad_Testing Varying Radiation (PAR, UV-A, UV-B) Dilution->Rad_Testing Rad Study Incubation Incubate for Specific Time Intervals pH_Testing->Incubation Temp_Testing->Incubation Rad_Testing->Incubation Spectro Measure Absorbance at 334 nm Incubation->Spectro Data_Analysis Calculate Degradation Rate Spectro->Data_Analysis

Caption: Experimental workflow for assessing this compound stability.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus P334 This compound Keap1 Keap1 P334->Keap1 inhibits binding Nrf2 Nrf2 Keap1->Nrf2 Ub Ubiquitin Nrf2->Ub ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Proteasome Proteasomal Degradation Ub->Proteasome ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription

References

How to improve Porphyra 334 extraction yield from red algae

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Porphyra-334 from red algae.

Troubleshooting Guides

This section addresses common issues encountered during the Porphyra-334 extraction process, offering potential causes and solutions in a straightforward question-and-answer format.

Q1: Why is my Porphyra-334 yield consistently low?

A1: Low yields of Porphyra-334 can stem from several factors, ranging from the raw material to the extraction procedure. Here are some common causes and troubleshooting steps:

  • Algal Species and Quality: The concentration of Porphyra-334 varies significantly between different species of red algae.[1] For instance, Porphyra species are known to be rich sources.[2][3] The environmental conditions the algae were exposed to also play a crucial role; algae grown under higher UV radiation and sufficient nitrogen availability tend to have higher concentrations of mycosporine-like amino acids (MAAs), including Porphyra-334.[1]

  • Extraction Solvent: The choice of solvent is critical. Aqueous-organic solvent mixtures are commonly used. For example, a mixture of methanol and water (e.g., 80:20, v/v) has been shown to be effective.[4] For some species, 25% methanol or 25% ethanol has yielded good results.[5] Experimenting with different solvent polarities may improve your yield.

  • Extraction Temperature: While Porphyra-334 is relatively thermostable, excessive heat can lead to degradation.[6] It is generally recommended to perform extractions at or below 40-45°C.[5][7] Higher temperatures, especially in alkaline conditions, can lead to instability.[7]

  • Incomplete Extraction: Ensure the algal biomass is finely powdered to maximize the surface area for solvent penetration. Multiple extraction cycles (at least three) are recommended to ensure complete recovery of Porphyra-334 from the algal matrix.[5]

Q2: I am observing a significant loss of Porphyra-334 during the purification steps. What could be the reason?

A2: Loss of product during purification is a common challenge. Here are some potential reasons and solutions:

  • pH Instability: Porphyra-334 is more stable in acidic to neutral conditions and unstable in alkaline environments.[7] Ensure the pH of your solutions is controlled throughout the purification process, especially during chromatography.

  • Oxidation: Porphyra-334 can be prone to oxidation, leading to a deepening of color and degradation.[7] It is advisable to work quickly, minimize exposure to air, and consider using degassed solvents.

  • Inappropriate Chromatography Resin: The choice of chromatography resin is crucial. For initial cleanup, silica gel or ion-exchange chromatography can be effective.[2][4] For high-purity isolation, methods like Fast Centrifugal Partition Chromatography (FCPC) have been shown to be highly efficient with good recovery rates.[8]

  • Irreversible Adsorption: Porphyra-334 might irreversibly adsorb to certain chromatography media. Ensure the chosen resin is compatible with your sample and elution conditions.

Q3: My final product is not pure, and I see multiple peaks on my HPLC chromatogram. How can I improve the purity?

A3: Achieving high purity often requires a multi-step purification strategy.

  • Pre-purification Steps: Before column chromatography, consider a liquid-liquid partitioning step to remove non-polar impurities. For example, after an aqueous-methanolic extraction, partitioning with a non-polar solvent like dichloromethane can remove pigments and lipids.[4]

  • Sequential Chromatography: A single chromatography step may not be sufficient. A common strategy involves an initial separation using a broader selectivity resin (e.g., silica gel) followed by a high-resolution technique like preparative HPLC or FCPC for final polishing.[8]

  • Solid-Phase Extraction (SPE): SPE can be a valuable intermediate step to remove salts and other impurities before the final purification.[8]

Frequently Asked Questions (FAQs)

This section provides answers to frequently asked questions regarding Porphyra-334 extraction and its properties.

Q1: What is the optimal solvent for extracting Porphyra-334 from red algae?

A1: The optimal solvent can vary depending on the specific red algal species. However, aqueous solutions of methanol or ethanol are most commonly and effectively used.[4][5] For example, 80% methanol in water has been successfully used for Porphyra vietnamensis.[4] For other species like Bangia fusco-purpurea, 25% methanol was found to be suitable.[5] It is recommended to perform small-scale pilot extractions with different solvent ratios to determine the best conditions for your specific algal biomass.

Q2: What is the expected yield of Porphyra-334 from red algae?

A2: The yield of Porphyra-334 is highly variable and depends on the algal species, its geographical origin, the season of harvest, and the extraction and purification methods used. For instance, from 4 grams of Porphyra sp. (Nori) crude extract, 36.2 mg of Porphyra-334 was isolated, representing 0.91% of the extract.[8] Another study on Porphyra vietnamensis yielded 50 mg of purified Porphyra-334 from 10 grams of dried algae.[4]

Q3: How can I enhance the natural production of Porphyra-334 in my algal culture before extraction?

A3: The biosynthesis of Porphyra-334 is a protective response to environmental stressors, particularly UV radiation. Exposing the algal culture to controlled levels of UV-A and UV-B radiation can significantly increase the intracellular concentration of Porphyra-334.[1] Additionally, ensuring an adequate supply of nitrogen in the culture medium is crucial, as nitrogen is a key component of the amino acids that form Porphyra-334.[1]

Q4: What is the biosynthetic pathway of Porphyra-334 in red algae?

A4: Porphyra-334 is a mycosporine-like amino acid (MAA). Its biosynthesis starts from intermediates of the shikimate and pentose phosphate pathways, which lead to the formation of 4-deoxygadusol (4-DG).[2][9] 4-DG is then converted to mycosporine-glycine (MG) by the enzyme MysC.[10] In the final step, the enzyme MysD, a D-Ala-D-Ala ligase homolog, catalyzes the conjugation of a threonine molecule to mycosporine-glycine to form Porphyra-334.[10][11][12]

Data Presentation

Table 1: Comparison of Porphyra-334 Extraction Yields from Different Red Algae Species and Methods.

Red Algae SpeciesExtraction MethodPurification MethodYield of Porphyra-334Reference
Porphyra sp. (Nori)Aqueous-methanolic extractionFast Centrifugal Partition Chromatography (FCPC) followed by Solid Phase Extraction (SPE)36.2 mg from 4 g of crude extract (0.91% of extract)[8]
Porphyra vietnamensis80% Methanol in waterSilica gel column chromatography50 mg from 10 g of dried algae[4]
Pyropia columbinaAqueous extractionHigh-Performance Countercurrent Chromatography (HPCCC)203.5 mg from multiple injections of 1 g of extract per cycle[13]
Gracilaria birdiae and Gracilaria domingensisEthanol-water extractionHPLCPorphyra-334 was the most abundant MAA, constituting ~70% of total MAAs.[1]

Experimental Protocols

Protocol 1: General Extraction and Initial Purification of Porphyra-334

This protocol is based on the methodology described for Porphyra vietnamensis.[4]

  • Preparation of Algal Biomass: Dry the red algae and grind it into a fine powder.

  • Solvent Extraction:

    • Suspend 10 g of the algal powder in a mixture of methanol and water (80:20, v/v).

    • Stir the suspension for a specified period (e.g., 24 hours) at room temperature.

    • Filter the extract to separate the biomass. Repeat the extraction on the residue to ensure complete recovery.

  • Liquid-Liquid Partitioning:

    • Combine the extracts and partition with dichloromethane (CH₂Cl₂) to remove non-polar compounds like pigments and lipids.

    • Collect the aqueous phase containing the water-soluble Porphyra-334.

  • Drying: Lyophilize (freeze-dry) the aqueous phase to obtain a crude powder extract.

  • Silica Gel Chromatography:

    • Redissolve the crude extract in a minimal amount of the initial mobile phase.

    • Load the dissolved extract onto a silica gel column.

    • Elute the column with a gradient of methanol and ethanol (e.g., starting from 20% MeOH and 80% EtOH to 80% MeOH and 20% EtOH).

    • Collect fractions and monitor for the presence of Porphyra-334 using UV-Vis spectroscopy at 334 nm or by HPLC.

  • Final Purification: Pool the fractions containing Porphyra-334, evaporate the solvent, and lyophilize to obtain the purified compound.

Visualizations

Porphyra334_Biosynthesis cluster_0 Primary Metabolism cluster_1 MAA Biosynthesis Shikimate_Pathway Shikimate Pathway 4_Deoxygadusol 4-Deoxygadusol (4-DG) Shikimate_Pathway->4_Deoxygadusol Pentose_Phosphate_Pathway Pentose Phosphate Pathway Pentose_Phosphate_Pathway->4_Deoxygadusol Mycosporine_Glycine Mycosporine-Glycine (MG) 4_Deoxygadusol->Mycosporine_Glycine MysC enzyme + Glycine Porphyra_334 Porphyra-334 Mycosporine_Glycine->Porphyra_334 MysD enzyme + Threonine

Caption: Biosynthetic pathway of Porphyra-334 in red algae.

Extraction_Workflow Start Dried Red Algae Powder Extraction Solvent Extraction (e.g., 80% Methanol) Start->Extraction Partitioning Liquid-Liquid Partitioning (with Dichloromethane) Extraction->Partitioning Aqueous_Phase Aqueous Phase (contains Porphyra-334) Partitioning->Aqueous_Phase Organic_Phase Organic Phase (Pigments, Lipids) Partitioning->Organic_Phase Lyophilization Lyophilization Aqueous_Phase->Lyophilization Crude_Extract Crude Porphyra-334 Extract Lyophilization->Crude_Extract Chromatography Column Chromatography (e.g., Silica Gel) Crude_Extract->Chromatography Purified_Fractions Collect Purified Fractions Chromatography->Purified_Fractions Final_Product Pure Porphyra-334 Purified_Fractions->Final_Product

Caption: General experimental workflow for Porphyra-334 extraction.

References

Technical Support Center: Photodegradation and Photostability of Porphyra 334

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the photodegradation and photostability of Porphyra 334.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its photostability important?

This compound is a mycosporine-like amino acid (MAA), a natural UV-absorbing compound found in various marine organisms. Its primary function is to protect these organisms from harmful ultraviolet radiation. In research and drug development, its inherent photostability is a critical attribute, making it a promising candidate for use as a natural sunscreen and for other applications where stability under light exposure is essential. Understanding its photodegradation is crucial for formulation development, stability testing, and ensuring the efficacy and safety of products containing it.

Q2: How photostable is this compound?

This compound is considered highly photostable.[1][2] Studies have shown that it has very low quantum yields for photodegradation, meaning it can absorb a large amount of UV radiation before breaking down.[3] More than 90% of the absorbed energy is dissipated as heat, which prevents the formation of reactive photoproducts.[1][3] However, its stability can be influenced by several factors.

Q3: What factors can influence the photodegradation of this compound?

Several factors can affect the photostability of this compound in experimental settings:

  • pH: this compound is generally stable in acidic to neutral solutions. Extreme pH values can lead to increased degradation.

  • Temperature: Elevated temperatures can accelerate degradation, especially in combination with light exposure.

  • Solvent: The choice of solvent can impact photostability. While generally stable in aqueous and methanolic solutions, interactions with solvent molecules can potentially influence degradation rates.

  • Presence of Photosensitizers: Compounds like riboflavin can act as photosensitizers, absorbing light energy and transferring it to this compound, leading to indirect photodegradation.[4][5] Degradation is significantly slower in the absence of such sensitizers.[4][5]

  • Oxygen: The presence of oxygen can slightly increase the photodegradation quantum yield.[3]

Q4: What are the known degradation products of this compound?

The complete photodegradation pathway of this compound has not been fully elucidated in the scientific literature. However, studies on this compound and other mycosporine-like amino acids suggest the following potential degradation products:

  • Dehydration Products: The formation of a dehydrated product of the cyclohexenimine ring is a commonly suggested degradation product.[4][6]

  • Loss of Amino Acid Substituents: The cleavage of the threonine and glycine side chains from the core ring structure is another potential degradation step.

  • Smaller Molecular Fragments: Further degradation could lead to the formation of smaller, unidentified molecules.

Q5: How can I analyze the photodegradation of this compound?

High-Performance Liquid Chromatography (HPLC) with a UV detector set to 334 nm is the most common method for quantifying the concentration of this compound and monitoring its degradation over time.[7][8] For the identification of degradation products, more advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or Nuclear Magnetic Resonance (NMR) spectroscopy are required.[4][8][9][10]

Quantitative Data on this compound Photostability

The following tables summarize key quantitative data related to the photostability of this compound.

ParameterValueConditionsReference
Photodegradation Quantum Yield (Φ) 2-4 x 10⁻⁴Aqueous solution, in the absence and presence of oxygen, respectively.[3]
Fluorescence Quantum Yield (Φf) 0.0016Aqueous solution[3]
Triplet Formation Quantum Yield (ΦT) < 0.05Aqueous solution[3]
ConditionDegradation Rate Constant (k) [m² kJ⁻¹]Remaining this compoundReference
Deep seawater 0.018 x 10⁻³75% after 4 hours of irradiation[4]
Deep seawater with riboflavin 1.19 x 10⁻³Not specified[4]
Distilled water with riboflavin 4.98 x 10⁻³Not specified[1]

Experimental Protocols

Standard Protocol for Photostability Testing of this compound

This protocol is based on the ICH Q1B guidelines for photostability testing and adapted for mycosporine-like amino acids.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ultrapure water or methanol) at a known concentration (e.g., 10-50 µg/mL).
  • The solution should be clear and free of any particulate matter. Filter if necessary.
  • For solid-state testing, spread a thin, uniform layer of the powdered sample on a chemically inert surface (e.g., a quartz dish).

2. Light Exposure:

  • Light Source: Use a calibrated light source that provides both cool white fluorescent and near-UV lamps, as specified in ICH Q1B. A xenon arc lamp can also be used.
  • Exposure Conditions: Expose the samples to a minimum of 1.2 million lux hours of visible light and 200 watt hours per square meter of UVA radiation.
  • Control Samples: Prepare identical samples to be kept in the dark at the same temperature to serve as controls. This helps to differentiate between photodegradation and thermal degradation.

3. Sample Analysis:

  • At predetermined time intervals, withdraw aliquots of the exposed and control solutions.
  • Analyze the samples using a validated HPLC-UV method at 334 nm to determine the concentration of this compound.
  • If identification of degradation products is required, use LC-MS/MS.

4. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point for both the exposed and control samples.
  • Determine the photodegradation rate constant (k) by plotting the natural logarithm of the concentration versus time.

Visualizations

Photodegradation_Pathway P334 This compound (Cyclohexenimine Core with Threonine and Glycine Substituents) Excited_P334 Excited State This compound* P334->Excited_P334 UV Radiation Excited_P334->P334 Rapid Internal Conversion Dehydrated_Product Dehydrated Product (Loss of H₂O) Excited_P334->Dehydrated_Product Photodegradation (minor pathway) Heat Heat Dissipation (>90%) Excited_P334->Heat Cleaved_Product Cleaved Product (Loss of Amino Acid Substituents) Dehydrated_Product->Cleaved_Product Fragments Smaller Unidentified Fragments Cleaved_Product->Fragments Experimental_Workflow cluster_prep 1. Sample Preparation cluster_exposure 2. Light Exposure cluster_analysis 3. Analysis cluster_data 4. Data Interpretation Prep_Solid Prepare Solid Sample (Thin Layer) Expose_Light Expose to Calibrated Light Source (UV/Vis) Prep_Solid->Expose_Light Prep_Solution Prepare Solution (Known Concentration) Prep_Solution->Expose_Light Control_Dark Store Control Sample in Dark Prep_Solution->Control_Dark HPLC HPLC-UV (334 nm) Quantification Expose_Light->HPLC LCMS LC-MS/MS Degradation Product ID Expose_Light->LCMS Control_Dark->HPLC Calc_Deg Calculate % Degradation HPLC->Calc_Deg Det_Rate Determine Rate Constant Calc_Deg->Det_Rate Troubleshooting_Logic Problem Chromatographic Problem Identified Peak_Shape Peak Shape Issue? (Tailing, Fronting, Splitting) Problem->Peak_Shape Retention_Time Retention Time Issue? (Drifting, Inconsistent) Problem->Retention_Time Baseline Baseline Issue? (Noise, Drift) Problem->Baseline No_Peak No/Small Peak? Problem->No_Peak Check_Col_Solv Check Column & Solvent - Overload? - Solvent Mismatch? - Column Health? Peak_Shape->Check_Col_Solv Yes Check_Temp_Flow Check Temp & Flow - Column Temp Stable? - Pump Flow Rate Consistent? - Mobile Phase Prep? Retention_Time->Check_Temp_Flow Yes Check_Detector_MP Check Detector & Mobile Phase - Lamp On? - Contamination? - Degassing? Baseline->Check_Detector_MP Yes Check_Wavelength_Inj Check Wavelength & Injection - Detector at 334 nm? - Injection Volume? - Sample Degradation? No_Peak->Check_Wavelength_Inj Yes

References

Challenges in scaling up Porphyra 334 production for industrial use

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the industrial-scale production of Porphyra 334. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during cultivation, extraction, purification, and scale-up.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a focus for industrial production? A1: this compound is a mycosporine-like amino acid (MAA), a class of small, water-soluble molecules produced by marine organisms like algae and cyanobacteria to protect themselves from UV radiation.[1] It is a potent natural sunscreen, absorbing strongly in the UV-A and UV-B regions with a high molar extinction coefficient.[2][3] Beyond its photoprotective properties, this compound exhibits antioxidant, anti-inflammatory, and anti-aging activities, making it a highly sought-after active ingredient for cosmetics and pharmaceuticals.[4][5] The primary challenge lies in developing efficient and scalable methods to meet potential market demand, as extraction from natural sources often results in low yields.[6]

Q2: What are the main pathways for this compound biosynthesis? A2: The biosynthesis of this compound originates from an intermediate of the pentose phosphate pathway, sedoheptulose 7-phosphate.[1][7] A series of enzymatic reactions catalyzed by the 'mys' gene cluster (MysA, MysB, MysC, and MysD) converts this precursor into this compound.[2][7] The key steps involve the formation of 4-deoxygadusol (4-DG), followed by the addition of a glycine molecule to form mycosporine-glycine (MG). Finally, a threonine molecule is conjugated to MG to yield this compound.[7][8]

Q3: What factors induce the natural production of this compound in algae? A3: The primary environmental stimulus for this compound production is ultraviolet (UV) radiation, particularly a combination of UV-A and UV-B light.[9] Studies have shown that exposing cultures to controlled levels of UV light can significantly increase the concentration of this compound.[9] Other factors, such as nutrient availability (e.g., nitrogen or ammonium levels), can also influence the accumulation of MAAs in algal biomass.[10]

Q4: What are the major stability concerns for this compound? A4: this compound is a polar, water-soluble compound prone to degradation under certain conditions.[11] It is sensitive to high temperatures (above 55°C), alkaline environments, and oxidation.[11][12] It exhibits greater stability at lower temperatures (4°C or -20°C) and in acidic to neutral pH ranges.[3][11] Its stability in aqueous solutions is generally higher than in organic solvents.[3] These factors are critical considerations during extraction, purification, and formulation.

Q5: Is heterologous expression a viable alternative for industrial production? A5: Yes, heterologous expression in microbial hosts is a promising strategy for large-scale production. The biosynthetic gene cluster for MAAs has been successfully expressed in hosts like Escherichia coli and the yeast Saccharomyces cerevisiae.[1][13] This approach allows for controlled, high-density fermentation, independent of environmental variables that affect algal cultivation. Engineered yeast strains have achieved titers as high as 1.21 g/L of this compound in bioreactors, demonstrating the potential for commercially viable production.[13] Additionally, transgenic microalgae are being developed as production platforms.[14]

Section 2: Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield from Algal Culture 1. Insufficient UV exposure. 2. Suboptimal nutrient levels (e.g., nitrogen limitation). 3. Incorrect cultivation phase for harvest. 4. Genetic variability of the algal strain.1. Introduce controlled UV-A/UV-B lighting during the growth phase.[9] 2. Optimize the nitrogen concentration in the growth medium.[10] 3. Harvest during the season or growth stage with peak MAA accumulation.[15] 4. Screen different strains or species of Porphyra for high-yield varieties.[16]
Product Degradation during Extraction 1. High temperatures used for drying or concentration. 2. Exposure to alkaline pH. 3. Oxidation due to prolonged processing times.1. Use low-temperature methods like lyophilization (freeze-drying) or vacuum concentration below 55°C.[11][17] 2. Maintain an acidic to neutral pH (e.g., using a 0.1% acetic acid solution) throughout the extraction process.[3][11] 3. Minimize processing time and consider using antioxidants or performing steps under an inert atmosphere.
Co-elution of Impurities during Chromatography 1. Presence of other polar compounds (e.g., other MAAs, sugars, salts). 2. Inappropriate column chemistry or mobile phase.1. Use a multi-step purification strategy. A common sequence is ion-exchange chromatography followed by reversed-phase (e.g., C18) chromatography.[11][18] 2. For reversed-phase HPLC, use a mobile phase of acidified water (e.g., 0.1% acetic acid) with a shallow gradient of a polar organic solvent like methanol.[11] Fast Centrifugal Partition Chromatography (FCPC) has also been shown to be effective.[19]
Low this compound Titer in Heterologous Host 1. Codon usage not optimized for the host organism. 2. Precursor limitation (insufficient sedoheptulose 7-phosphate, glycine, or threonine). 3. Substrate specificity of the expressed MysD enzyme.1. Synthesize and express codon-optimized versions of the mys genes for the chosen host (E. coli, S. cerevisiae). 2. Supplement the culture medium with precursors like threonine and xylose (which can enter the pentose phosphate pathway).[8] 3. The MysD enzyme determines the final amino acid conjugation. Ensure you are using a MysD variant with high specificity for threonine to produce this compound over other MAAs like shinorine (which uses serine).[8][13]

Troubleshooting Workflow for Low Yield

G start Low this compound Yield source_check Source of Biomass? start->source_check natural Natural (e.g., Porphyra sp.) source_check->natural Natural heterologous Heterologous Host (e.g., E. coli, Yeast) source_check->heterologous Heterologous uv_check Sufficient UV Exposure? natural->uv_check uv_solution Implement controlled UV-A/UV-B irradiation cycle. uv_check->uv_solution No nutrient_check Optimal Nutrients? uv_check->nutrient_check Yes nutrient_solution Optimize nitrogen levels in culture medium. nutrient_check->nutrient_solution No extraction_check Extraction/Purification Issue? nutrient_check->extraction_check Yes extraction_solution Review protocol for temperature, pH, and oxidation risks. extraction_check->extraction_solution Yes precursor_check Precursor Limitation? heterologous->precursor_check precursor_solution Supplement media with threonine, glycine, or PPP intermediates. precursor_check->precursor_solution Yes enzyme_check MysD Enzyme Specificity? precursor_check->enzyme_check No enzyme_solution Use MysD variant with high threonine specificity. enzyme_check->enzyme_solution No expression_check Suboptimal Gene Expression? enzyme_check->expression_check Yes expression_solution Codon-optimize genes for host. Use strong, inducible promoters. expression_check->expression_solution Yes

Caption: Troubleshooting logic for diagnosing low this compound yield.

Section 3: Experimental Protocols

Protocol 1: Extraction and Purification of this compound from Algal Biomass

This protocol is a synthesis of methods described in scientific literature.[11][17][19]

  • Preparation of Biomass:

    • Harvest fresh Porphyra sp. biomass.

    • Thoroughly wash with distilled water to remove salts and debris.

    • Freeze-dry (lyophilize) the biomass completely.

    • Grind the dried biomass into a fine powder.

  • Solvent Extraction:

    • Suspend the dried powder in 20% aqueous methanol (v/v) at a ratio of 1:20 (g:mL).

    • Stir the suspension for 2 hours at room temperature, protected from light.

    • Separate the extract from the biomass residue by centrifugation (e.g., 5000 x g for 15 minutes) followed by filtration.

    • Repeat the extraction process on the residue to maximize yield and pool the supernatants.

  • Concentration and Initial Cleanup:

    • Concentrate the pooled extract under vacuum at a temperature below 45°C to remove methanol.

    • Partition the remaining aqueous extract against an equal volume of ethyl acetate to remove nonpolar impurities like pigments. Discard the ethyl acetate phase.

  • Purification by Chromatography:

    • Option A (Ion Exchange): Load the aqueous extract onto a strong cation exchange resin. Elute interfering compounds with a low concentration acid (e.g., 0.1 M HCl) and then elute this compound with a higher concentration acid or an appropriate buffer.[18]

    • Option B (Reversed-Phase): For smaller scale, use solid-phase extraction (SPE) with a C18 cartridge. For larger scale, use preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.[11][19]

      • Mobile Phase A: 0.1% Acetic Acid in Water

      • Mobile Phase B: Methanol

      • Gradient: A linear gradient from 0% to 30% B over 40 minutes.

      • Detection: Monitor the eluent at 334 nm.

    • Collect fractions corresponding to the this compound peak.

  • Final Steps:

    • Pool the pure fractions.

    • Remove the solvent via vacuum concentration or lyophilization to obtain purified this compound as a solid.

    • Confirm purity via analytical HPLC-UV and mass spectrometry.

Protocol 2: Quantification of this compound by HPLC
  • Sample Preparation:

    • Prepare a stock solution of your purified this compound or extract in the mobile phase (e.g., 1 mg/mL).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[11]

    • Mobile Phase: Isocratic elution with 0.1% acetic acid in water, or a very shallow gradient with methanol if needed to resolve adjacent peaks.[11]

    • Flow Rate: 0.8 - 1.0 mL/min.

    • Column Temperature: 40°C.[11]

    • Detection Wavelength: 334 nm.

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Prepare a standard curve using a this compound reference standard of known concentration.

    • Plot the peak area against concentration to generate a linear regression.

    • Calculate the concentration of this compound in the unknown sample by comparing its peak area to the standard curve.

Section 4: Data and Yields

Table 1: this compound Yield from Various Sources
Source OrganismProduction MethodYieldReference(s)
Porphyra sp. (Nori)Solvent Extraction & FCPC9.1 mg / g crude extract[19]
Porphyra leucostictaNatural Accumulation~7 mg / g dry weight (total MAAs)[10]
Saccharomyces cerevisiae (Engineered)Fed-batch Fermentation1.21 g / L of culture[13]
Nannochloropsis salina (Engineered)Transgenic Expression (UV induced)up to 25 mg / g dry weight[14]
Table 2: Stability of this compound Under Different Conditions
ConditionObservationStabilityReference(s)
Temperature Stable at -20°C, 4°C, and 25°C. Degradation occurs above 55°C.High at low temp, low at high temp.[11][12]
pH Stable in acidic (pH 1-3) and neutral (pH 7) conditions. Unstable in alkaline (pH 9-12) environments.High in acidic/neutral, low in alkaline.[3][11][12]
UV Radiation Highly stable under prolonged UV-B exposure (200 µW cm⁻² for 12h).High[15]
Oxidizing Agents Degrades in the presence of strong oxidizing agents like H₂O₂.Low[12]
Solvent More stable in aqueous solution compared to organic solvents.Moderate to High[3]

This compound Biosynthesis Pathway

G cluster_ppp Pentose Phosphate Pathway cluster_biosynthesis This compound Biosynthesis S7P Sedoheptulose 7-Phosphate MysAB MysA / MysB S7P->MysAB DG 4-Deoxygadusol (4-DG) MysC MysC DG->MysC MG Mycosporine-Glycine (MG) MysD MysD MG->MysD P334 This compound Glycine Glycine Glycine->MysC Threonine Threonine Threonine->MysD MysAB->DG MysC->MG MysD->P334

Caption: Key enzymatic steps in the biosynthesis of this compound.

Workflow for this compound Extraction and Purification

G start Dried Porphyra Biomass extraction Aqueous Methanol Extraction start->extraction filtration Centrifugation & Filtration extraction->filtration concentration Vacuum Concentration (<45°C) filtration->concentration biomass_waste Biomass Residue filtration->biomass_waste partition Liquid-Liquid Partition (vs. Ethyl Acetate) concentration->partition chromatography Chromatographic Purification (e.g., HPLC, FCPC) partition->chromatography pigment_waste Pigment/Lipid Fraction partition->pigment_waste final Lyophilization chromatography->final product Purified this compound final->product

References

Optimizing mobile phase for Porphyra 334 separation by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to optimizing the mobile phase for the HPLC separation of Porphyra-334 is provided below, complete with troubleshooting advice, experimental protocols, and comparative data. This guide is intended for researchers, scientists, and professionals in drug development who are working with mycosporine-like amino acids (MAAs).

Frequently Asked Questions (FAQs)

Q1: What is the most common HPLC setup for Porphyra-334 separation?

A1: The most prevalent method for separating Porphyra-334 and other mycosporine-like amino acids (MAAs) is reversed-phase high-performance liquid chromatography (RP-HPLC).[1] This typically involves using a C8 or C18 stationary phase column.[1][2] While both are used, C8 columns have been shown to improve the separation of some MAAs.[1]

Q2: What is a typical starting mobile phase for Porphyra-334 analysis?

A2: A common mobile phase consists of a mixture of acidified water and methanol.[1][2] A typical starting point is a gradient elution beginning with a high percentage of aqueous solvent (e.g., 0.1% acetic acid or formic acid in water) and gradually increasing the percentage of methanol.[2]

Q3: Why is an acid modifier added to the mobile phase?

A3: Acidic modifiers like acetic acid, formic acid, or trifluoroacetic acid (TFA) are crucial for improving peak shape and resolution.[2][3] MAAs are polar, zwitterionic compounds, and the acid helps to suppress the ionization of residual silanol groups on the silica-based column packing.[4][5] This minimizes secondary interactions that can lead to significant peak tailing.[5]

Q4: Can I use an isocratic elution for Porphyra-334?

A4: While an isocratic mobile phase (a constant solvent mixture) has been used, a gradient elution is generally preferred for samples containing multiple MAAs with varying polarities.[1] A gradient allows for the effective separation of highly polar MAAs like shinorine, which elute early, as well as the less polar MAAs that are retained longer on the column.[2][6]

Troubleshooting Guide

This section addresses specific issues you may encounter during the HPLC separation of Porphyra-334.

Q5: My Porphyra-334 peak is tailing severely. How can I fix this?

A5: Peak tailing is a common issue when analyzing polar compounds like MAAs and is often caused by secondary interactions with the stationary phase.[5]

  • Problem Identification: The trailing half of the peak is wider than the leading half. This can compromise resolution and affect accurate quantification.[7]

  • Solutions:

    • Increase Mobile Phase Acidity: The primary cause of tailing for MAAs is often the interaction with exposed silanol groups on the silica column packing.[5] Increasing the concentration of the acid modifier (e.g., formic acid, acetic acid) or using a stronger acid like TFA can help protonate these silanols, reducing unwanted interactions.[2][3]

    • Adjust Mobile Phase pH: Using a low-pH mobile phase (around pH 2.5-3.0) can suppress the ionization of silanol groups, leading to more symmetrical peaks.[5]

    • Use a "Type B" Silica Column: Modern columns made with high-purity "Type B" silica have fewer residual silanol groups and metal contaminants, which significantly reduces peak tailing for basic and polar compounds.[5][8]

    • Add a Competing Base: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites, though this is less common with modern columns and may not be suitable for LC-MS.[8]

Q6: I have poor resolution between Porphyra-334 and a co-eluting peak (e.g., Shinorine). What should I do?

A6: Achieving baseline separation is critical for accurate quantification. Poor resolution can stem from several factors related to the mobile phase.

  • Problem Identification: Peaks for Porphyra-334 and another MAA are overlapping, making it difficult to integrate them separately.

  • Solutions:

    • Optimize the Gradient: The separation of highly polar MAAs often benefits from a very shallow gradient at the beginning of the run.[2] Try starting with a purely aqueous mobile phase for the first several minutes before introducing methanol.[2]

    • Change the Organic Solvent: While methanol is most common, you can try substituting it with acetonitrile. Acetonitrile has a different selectivity and may improve the resolution of critical peak pairs.

    • Adjust the Acid Modifier: The type and concentration of the acid can influence selectivity. Experiment with different modifiers (e.g., switch from 0.1% formic acid to 0.1% acetic acid) to see if resolution improves.[2]

    • Lower the Temperature: Reducing the column temperature can sometimes increase retention and improve the separation of closely eluting compounds, although it will also increase run time and backpressure.

Q7: The retention time for Porphyra-334 is unstable and shifts between runs. What is the cause?

A7: Fluctuating retention times indicate a lack of system stability.

  • Problem Identification: The time at which the Porphyra-334 peak elutes varies significantly from one injection to the next.

  • Solutions:

    • Ensure Proper Mobile Phase Preparation: Inconsistently prepared mobile phases are a common cause of shifting retention. Always measure components accurately. Ensure the mobile phase is thoroughly mixed and degassed before use.

    • Check for Leaks: A leak in the HPLC system will cause the flow rate to fluctuate, leading to unstable retention times. Inspect all fittings and pump seals.[9]

    • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A stable baseline is a good indicator of equilibration. For gradient methods, a sufficient re-equilibration step at the end of each run is critical.

    • Control Column Temperature: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect solvent viscosity and retention.

Q8: I am not seeing any peaks, or the peaks are much smaller than expected. What should I check?

A8: This can be an issue with the sample, the mobile phase, or the HPLC system itself.

  • Problem Identification: The chromatogram shows no Porphyra-334 peak, or the peak response is extremely low.

  • Solutions:

    • Verify Sample Preparation: Ensure that the Porphyra-334 extract was properly prepared and dissolved in a suitable solvent. Whenever possible, dissolve the final sample in the initial mobile phase to ensure compatibility.

    • Check Injection Process: Verify that the autosampler is drawing and injecting the correct volume. Check for air bubbles in the sample vial.[9]

    • Confirm Detector Settings: Ensure the detector is set to the correct wavelength for Porphyra-334 (λmax ≈ 334 nm).[10] Also, check that the lamp is on and has sufficient energy.[9]

    • Mobile Phase Compatibility: Porphyra-334 is highly polar. If the injection solvent is much stronger (i.e., has a higher percentage of organic solvent) than the mobile phase, it can cause peak distortion or prevent the analyte from retaining on the column.

Experimental Protocols

Protocol 1: Standard RP-HPLC Method for Porphyra-334 Separation

This protocol is a typical starting point for the analysis of MAAs.

  • HPLC System and Column:

    • System: Any standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

    • Column: Reversed-phase C18 column (e.g., 150 x 4.6 mm, 3 µm particle size).[2]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.

    • Mobile Phase B: Methanol.

    • Filter both mobile phases through a 0.45 µm filter and degas thoroughly.

  • Chromatographic Conditions:

    • Flow Rate: 0.8 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: 334 nm

  • Gradient Elution Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.01000
15.01000
25.07030
30.07030
35.01000
40.01000

Note: This gradient is a starting point. The duration of the initial isocratic step (100% A) and the steepness of the gradient may need to be optimized for your specific sample and column to achieve the best resolution.[2]

Data Presentation

Table 1: Comparison of Mobile Phase Modifiers on MAA Separation

The choice of acid modifier can impact retention time (RT) and peak shape. The following table illustrates potential effects based on common observations in MAA analysis.

Mobile Phase ModifierExpected Effect on Porphyra-334AdvantagesDisadvantages
0.1% Acetic Acid Good peak shape, slightly longer RTVolatile (LC-MS compatible), common and inexpensive.[1]Weaker acid, may not fully suppress tailing on older columns.
0.1% Formic Acid Excellent peak shape, sharp peaksMore acidic than acetic acid, highly volatile (ideal for LC-MS).[2]Can be more corrosive to HPLC components over time.
0.05% TFA Very sharp peaks, potentially shorter RTStrong ion-pairing agent, excellent for reducing tailing.Can be difficult to remove from the column, may suppress ionization in ESI-MS.[3]

Mandatory Visualization

// Nodes start [label="Start: Define Separation Goal\n(e.g., Porphyra-334 Quantification)", fillcolor="#F1F3F4", fontcolor="#202124"]; select_column [label="Select Column\n(C18 or C8)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; initial_method [label="Develop Initial Method\n- Mobile Phase: Water/MeOH with 0.1% Formic Acid\n- Gradient: 0-30% MeOH over 25 min", fillcolor="#4285F4", fontcolor="#FFFFFF"]; run_std [label="Run Porphyra-334 Standard", fillcolor="#FBBC05", fontcolor="#202124"]; eval_peak [label="Evaluate Peak Shape & Retention", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Troubleshooting Path tailing [label="Peak Tailing?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; adjust_acid [label="Increase Acid Concentration or\nChange to Stronger Acid (TFA)", fillcolor="#FBBC05", fontcolor="#202124"]; poor_res [label="Poor Resolution?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; adjust_gradient [label="Adjust Gradient\n(e.g., add isocratic hold at start,\nmake gradient shallower)", fillcolor="#FBBC05", fontcolor="#202124"];

// Success Path good_peak [label="Peak Shape & Resolution Acceptable?", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; validate [label="Validate Method\n(Linearity, Precision, Accuracy)", fillcolor="#34A853", fontcolor="#FFFFFF"]; finish [label="End: Optimized Method", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> select_column [penwidth=1.5, color="#5F6368"]; select_column -> initial_method [penwidth=1.5, color="#5F6368"]; initial_method -> run_std [penwidth=1.5, color="#5F6368"]; run_std -> eval_peak [penwidth=1.5, color="#5F6368"];

eval_peak -> tailing [label="No", penwidth=1.5, color="#5F6368"]; tailing -> adjust_acid [label="Yes", penwidth=1.5, color="#5F6368"]; adjust_acid -> run_std [penwidth=1.5, color="#5F6368"];

tailing -> poor_res [label="No", penwidth=1.5, color="#5F6368"]; poor_res -> adjust_gradient [label="Yes", penwidth=1.5, color="#5F6368"]; adjust_gradient -> run_std [penwidth=1.5, color="#5F6368"];

poor_res -> good_peak [label="No", penwidth=1.5, color="#5F6368"]; good_peak -> validate [label="Yes", penwidth=1.5, color="#5F6368"]; validate -> finish [penwidth=1.5, color="#5F6368"]; } caption: "Workflow for optimizing HPLC mobile phase for Porphyra-334."

// Nodes start [label="Start: Chromatographic Problem Observed", fillcolor="#F1F3F4", fontcolor="#202124"]; q_peak_shape [label="Is the peak shape poor\n(Tailing or Fronting)?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Tailing Path a_tailing [label="Problem: Peak Tailing", fillcolor="#FBBC05", fontcolor="#202124"]; sol_tailing1 [label="Check mobile phase pH and\nacid modifier concentration.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_tailing2 [label="Ensure column is not old or contaminated.\nConsider using a high-purity 'Type B' column.", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Resolution Path q_resolution [label="Is the resolution between\nPorphyra-334 and other peaks poor?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; a_resolution [label="Problem: Poor Resolution", fillcolor="#FBBC05", fontcolor="#202124"]; sol_resolution1 [label="Flatten the gradient at the start of the run\n(isocratic hold with 100% aqueous).", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_resolution2 [label="Try a different organic solvent (Acetonitrile)\nor a different acid modifier.", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Retention Time Path q_retention [label="Is the retention time shifting?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; a_retention [label="Problem: Shifting Retention Time", fillcolor="#FBBC05", fontcolor="#202124"]; sol_retention1 [label="Check for system leaks and ensure\nmobile phase is properly mixed/degassed.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_retention2 [label="Use a column oven and ensure\nadequate column equilibration time.", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// End Node end [label="Consult Instrument/Column Manual\nfor Further Issues", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> q_peak_shape [penwidth=1.5, color="#5F6368"]; q_peak_shape -> a_tailing [label="Yes", penwidth=1.5, color="#5F6368"]; a_tailing -> sol_tailing1 [penwidth=1.5, color="#5F6368"]; sol_tailing1 -> sol_tailing2 [penwidth=1.5, color="#5F6368"];

q_peak_shape -> q_resolution [label="No", penwidth=1.5, color="#5F6368"]; q_resolution -> a_resolution [label="Yes", penwidth=1.5, color="#5F6368"]; a_resolution -> sol_resolution1 [penwidth=1.5, color="#5F6368"]; sol_resolution1 -> sol_resolution2 [penwidth=1.5, color="#5F6368"];

q_resolution -> q_retention [label="No", penwidth=1.5, color="#5F6368"]; q_retention -> a_retention [label="Yes", penwidth=1.5, color="#5F6368"]; a_retention -> sol_retention1 [penwidth=1.5, color="#5F6368"]; sol_retention1 -> sol_retention2 [penwidth=1.5, color="#5F6368"];

q_retention -> end [label="No", penwidth=1.5, color="#5F6368"]; } caption: "Troubleshooting decision tree for common HPLC issues."

References

Technical Support Center: Enhancing the Solubility of Porphyra 334 in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Porphyra 334 in cosmetic formulations.

Troubleshooting Guide

Researchers may encounter difficulties in dissolving this compound, a water-soluble mycosporine-like amino acid (MAA), in the oil phases of cosmetic emulsions.[1][2] This guide offers structured solutions to common solubility issues.

Quantitative Data on this compound and Solvent Compatibility

While precise numerical solubility data for this compound in various cosmetic solvents is not extensively published, the following table summarizes its known solubility characteristics and provides guidance on compatible solvent systems. Mycosporine-like amino acids are generally known to be water-soluble compounds.[1][2][3]

Solvent/SystemINCI NameExpected Solubility of this compoundRecommendations & Remarks
Aqueous Solvents
Purified WaterAquaHighThis compound is readily soluble in water.[1][2][3]
Polyhydric Alcohols (Co-solvents)
GlycerinGlycerinModerate to HighCan be used to pre-disperse or dissolve this compound before incorporation into the water phase of an emulsion.
Propylene GlycolPropylene GlycolModerate to HighActs as a good solvent and penetration enhancer.
Butylene GlycolButylene GlycolModerateAnother effective co-solvent for improving the solubility of water-soluble actives.
Glycol Ethers
EthoxydiglycolEthoxydiglycolModerateCan enhance the solubility of this compound and improve formulation aesthetics.
Encapsulation Systems
LiposomesLecithin, PhospholipidsHigh (encapsulated)Encapsulates the aqueous this compound solution within a lipid bilayer, allowing for dispersion in oil phases.
NanoemulsionsVaries (Oils, Surfactants)High (dispersed)Creates a stable oil-in-water nano-dispersion of this compound, improving its compatibility with lipid-based formulations.
Oils & Emollients
Mineral Oil, Silicone Oils, Vegetable OilsParaffinum Liquidum, Dimethicone, etc.Very Low / InsolubleDirect dissolution of this compound in oils is not feasible due to its hydrophilic nature.
Experimental Protocols

This protocol describes a common method for encapsulating a hydrophilic active ingredient like this compound.

Materials:

  • This compound powder

  • Phosphatidylcholine (from soy or egg)

  • Cholesterol

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Methodology:

  • Lipid Film Formation:

    • Dissolve phosphatidylcholine and cholesterol in chloroform in a round-bottom flask. The molar ratio can be optimized, but a common starting point is 2:1.

    • Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the inner wall of the flask.

  • Hydration:

    • Prepare a solution of this compound in PBS at the desired concentration.

    • Add the this compound solution to the flask containing the lipid film.

    • Hydrate the lipid film by gentle rotation of the flask at a temperature above the phase transition temperature of the lipid for approximately 1 hour. This will form multilamellar vesicles (MLVs).

  • Sonication:

    • To reduce the size of the MLVs, sonicate the liposome suspension in a bath sonicator for 5-10 minutes.

  • Extrusion:

    • For a more uniform size distribution, pass the liposome suspension through an extruder equipped with polycarbonate membranes of a defined pore size (e.g., 100 nm). Repeat the extrusion process 10-15 times to obtain small unilamellar vesicles (SUVs) encapsulating this compound.

  • Purification:

    • Remove the unencapsulated this compound by methods such as dialysis or gel filtration chromatography.

This protocol outlines a high-energy method to create a nanoemulsion for improved incorporation of this compound.

Materials:

  • This compound solution (in water/glycerin)

  • Cosmetic-grade oil (e.g., Caprylic/Capric Triglyceride)

  • High-HLB surfactant (e.g., Polysorbate 80)

  • Co-surfactant (e.g., Sorbitan Oleate)

  • High-pressure homogenizer or microfluidizer

Methodology:

  • Aqueous Phase Preparation:

    • Dissolve this compound in a mixture of purified water and a co-solvent like glycerin.

  • Oil Phase Preparation:

    • Mix the cosmetic oil with the surfactant and co-surfactant.

  • Coarse Emulsion Formation:

    • Slowly add the oil phase to the aqueous phase while stirring with a high-shear mixer to form a coarse emulsion.

  • Homogenization:

    • Pass the coarse emulsion through a high-pressure homogenizer or microfluidizer. The number of passes and the pressure should be optimized to achieve the desired droplet size (typically below 200 nm).

  • Characterization:

    • Analyze the droplet size and distribution of the resulting nanoemulsion using dynamic light scattering (DLS).

Visualizations

experimental_workflow cluster_liposome Liposomal Encapsulation cluster_nanoemulsion Nanoemulsion Formulation Lipid_Film 1. Lipid Film Formation Hydration 2. Hydration with this compound Solution Lipid_Film->Hydration Sonication 3. Sonication Hydration->Sonication Extrusion 4. Extrusion Sonication->Extrusion Purification 5. Purification Extrusion->Purification Aqueous_Phase 1. Aqueous Phase Preparation Coarse_Emulsion 3. Coarse Emulsion Formation Aqueous_Phase->Coarse_Emulsion Oil_Phase 2. Oil Phase Preparation Oil_Phase->Coarse_Emulsion Homogenization 4. High-Pressure Homogenization Coarse_Emulsion->Homogenization troubleshooting_logic Start This compound Solubility Issue Check_Concentration Is this compound concentration too high? Start->Check_Concentration Check_Solvent Is the solvent system appropriate? Check_Concentration->Check_Solvent No Reduce Concentration Reduce Concentration Check_Concentration->Reduce Concentration Yes Consider_Cosolvent Add a co-solvent (e.g., Glycerin, Propylene Glycol) Check_Solvent->Consider_Cosolvent No Precipitation Precipitation or Instability Observed Check_Solvent->Precipitation Yes Consider_Cosolvent->Precipitation Consider_Encapsulation Consider encapsulation (Liposomes or Nanoemulsions) Optimize_Homogenization Optimize homogenization process Consider_Encapsulation->Optimize_Homogenization Precipitation->Consider_Encapsulation Adjust_pH Adjust pH of the aqueous phase Precipitation->Adjust_pH

References

Troubleshooting low yields in the heterologous production of Porphyra 334

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the heterologous production of Porphyra-334.

Troubleshooting Guides

This section addresses common issues encountered during the heterologous production of Porphyra-334 in Escherichia coli and Saccharomyces cerevisiae.

Issue 1: No or Very Low Porphyra-334 Production Detected

Question: We have cloned the Porphyra-334 biosynthetic gene cluster (mysA, mysB, mysC, mysD) into our expression host (E. coli/yeast), but we are not detecting any product after induction. What are the potential causes and how can we troubleshoot this?

Answer:

A complete lack of Porphyra-334 production can stem from several factors, from the initial cloning to the final metabolic output. Here's a step-by-step troubleshooting guide:

  • Verify the Integrity of the Expression Construct:

    • Sequence Verification: Ensure that the cloned mys gene cluster is free of mutations and is in the correct reading frame.

    • Promoter and Terminator: Confirm that the genes are under the control of a suitable and strong promoter for your expression host and that a proper terminator sequence is present.

  • Assess Gene Expression:

    • Transcription Analysis: Perform RT-qPCR to check for the transcription of the mys genes upon induction. A lack of transcripts points to issues with the promoter, induction conditions, or plasmid instability.

    • Translation Analysis (Protein Expression): Run a protein gel (SDS-PAGE) to see if the MysA, MysB, MysC, and MysD enzymes are being produced. If transcripts are present but not proteins, codon usage may be an issue.

  • Address Codon Usage Bias:

    • The mys gene cluster originates from cyanobacteria, which may have a different codon usage preference than E. coli or S. cerevisiae. This can lead to translational stalls and low protein expression.

    • Solution: Synthesize codon-optimized versions of the mys genes for your specific expression host.

  • Check for Enzyme Solubility (Inclusion Bodies):

    • Overexpression of heterologous proteins in E. coli can often lead to the formation of insoluble aggregates known as inclusion bodies.[1][2]

    • Troubleshooting:

      • Lower the induction temperature (e.g., 16-25°C) and prolong the induction time.

      • Reduce the concentration of the inducer (e.g., IPTG).

      • Co-express molecular chaperones to assist in proper protein folding.

      • If inclusion bodies persist, they may need to be isolated, solubilized, and the enzymes refolded, although this is a more complex procedure.

Issue 2: Low Yield of Porphyra-334 with Accumulation of Intermediates or Byproducts

Question: We are detecting some Porphyra-334, but the yield is very low. We also observe the accumulation of shinorine or other unexpected peaks in our HPLC analysis. How can we improve the yield and specificity?

Answer:

Low yield with byproduct formation often points to metabolic imbalances, precursor limitations, or enzyme promiscuity.

  • Precursor Availability:

    • The biosynthesis of Porphyra-334 requires two key precursors derived from the host's central metabolism: sedoheptulose 7-phosphate (S7P) from the pentose phosphate pathway and the amino acid threonine .

    • Troubleshooting:

      • Supplement the culture medium: The addition of threonine and xylose to the culture medium has been shown to increase the production of Porphyra-334.[3]

      • Metabolic Engineering of the Host:

        • Overexpress key enzymes in the S7P and threonine biosynthesis pathways to increase the intracellular pool of these precursors.

        • Knock out or down-regulate competing pathways that drain these precursors.

  • Enzyme Substrate Specificity:

    • The enzyme MysD catalyzes the final step of conjugating mycosporine-glycine with an amino acid. While the desired reaction is with threonine to produce Porphyra-334, MysD can also accept serine, leading to the production of shinorine as a byproduct.[3]

    • Troubleshooting:

      • Optimize Medium Composition: Supplementing the medium with threonine while minimizing serine can shift the equilibrium towards Porphyra-334 production.

      • Protein Engineering: The substrate specificity of MysD can be altered through protein engineering, potentially leading to a variant with higher selectivity for threonine.

  • Metabolic Burden on the Host:

    • High-level expression of a heterologous pathway can impose a significant metabolic burden on the host, diverting resources from essential cellular processes and leading to reduced growth and productivity.[4]

    • Troubleshooting:

      • Optimize Induction Conditions: Use a lower inducer concentration or a weaker promoter to balance pathway expression with host fitness.

      • Fed-Batch Fermentation: Employ a fed-batch strategy to control nutrient levels and maintain the cells in a productive state for a longer period. This has been shown to significantly increase yields in yeast.

Frequently Asked Questions (FAQs)

Q1: What are the key precursors for Porphyra-334 biosynthesis and where do they come from?

A1: The two primary precursors for the Porphyra-334 biosynthetic pathway are sedoheptulose 7-phosphate (S7P) and L-threonine.

  • Sedoheptulose 7-phosphate (S7P): This is an intermediate of the pentose phosphate pathway, which branches from glycolysis at glucose 6-phosphate.

  • L-Threonine: This essential amino acid is synthesized from aspartate, which is derived from the citric acid cycle intermediate oxaloacetate.[5]

Q2: How can I quantify the amount of Porphyra-334 produced in my cultures?

A2: The most common method for quantifying Porphyra-334 is High-Performance Liquid Chromatography (HPLC).

  • Method: A C18 reverse-phase column is typically used with a mobile phase consisting of an aqueous solvent (often with a small amount of acid like formic or acetic acid) and an organic solvent like methanol or acetonitrile.

  • Detection: Porphyra-334 has a characteristic UV absorbance maximum at approximately 334 nm, which is used for detection.[6]

  • Quantification: Quantification is achieved by comparing the peak area of the sample to a standard curve generated from a purified Porphyra-334 standard of known concentrations.

Q3: Should I use E. coli or S. cerevisiae as my expression host?

A3: Both E. coli and S. cerevisiae have been successfully used for Porphyra-334 production, and the choice depends on your specific needs and resources.

  • E. coli : Generally allows for faster growth and easier genetic manipulation. However, it is more prone to inclusion body formation and lacks eukaryotic post-translational modifications, which are not essential for the mys enzymes but can sometimes influence protein folding.

  • S. cerevisiae : As a eukaryote, it has more complex cellular machinery that can sometimes be beneficial for expressing complex pathways. It is less prone to forming inclusion bodies. Fed-batch fermentation protocols are well-established for yeast and can lead to very high cell densities and product titers.

Q4: My MysD enzyme seems to be producing more shinorine than Porphyra-334. What can I do?

A4: This is a common issue related to the substrate promiscuity of the MysD enzyme. To favor Porphyra-334 production:

  • Increase Threonine Availability: Supplement your culture medium with L-threonine.

  • Decrease Serine Availability: If possible, use a defined medium where you can control the concentration of amino acids, and provide a minimal amount of serine.

  • Protein Engineering: While more advanced, you could consider site-directed mutagenesis of the MysD active site to favor the binding of threonine over serine.

Quantitative Data Summary

Host OrganismProduction StrategyPorphyra-334 Titer (mg/L)Shinorine Titer (mg/L)Reference
E. coliBatch culture with mysABCD expression3.5-[7]
E. coliBatch culture with mysABCD and serine supplementation-Shinorine produced[3]
S. cerevisiaeFed-batch fermentation with engineered mysD1210-[8]
S. cerevisiaeFed-batch fermentation with engineered mysD for shinorine-1530[8]

Experimental Protocols

Protocol 1: Heterologous Expression of Porphyra-334 in E. coli

  • Transformation: Transform chemically competent E. coli BL21(DE3) cells with your mys gene cluster expression plasmid. Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium with the selective antibiotic and grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate 1 L of LB medium (with antibiotic) with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Cool the culture to 20°C. Add IPTG to a final concentration of 0.1 mM. For precursor enhancement, supplement the medium with 10 mM L-threonine and 0.2% D-xylose.

  • Incubation: Incubate the culture at 20°C for 16-24 hours with shaking.

  • Harvesting: Centrifuge the culture at 5,000 x g for 10 minutes at 4°C. Discard the supernatant.

  • Cell Lysis and Extraction:

    • Resuspend the cell pellet in 20 mL of 20% methanol.

    • Lyse the cells by sonication on ice.

    • Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant for HPLC analysis.

Protocol 2: Fed-Batch Fermentation in S. cerevisiae

  • Seed Culture: Inoculate a single colony of the recombinant S. cerevisiae strain into 50 mL of YPD medium and grow for 24 hours at 30°C with shaking.

  • Batch Phase: Inoculate a 5 L bioreactor containing 2 L of defined fermentation medium with the seed culture. Run in batch mode at 30°C, maintaining pH at 5.5, until the initial glucose is depleted.

  • Fed-Batch Phase:

    • Initiate a feeding strategy with a concentrated glucose and nutrient solution to maintain a low glucose concentration in the bioreactor, preventing ethanol formation.

    • The feed rate can be programmed to increase exponentially to support cell growth.

    • Continue the fed-batch cultivation for 48-72 hours.

  • Harvesting and Extraction:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in distilled water and lyse the cells using a bead beater or high-pressure homogenizer.

    • Centrifuge the lysate and collect the supernatant for analysis.

Visualizations

Porphyra_334_Biosynthesis cluster_pentose_phosphate Pentose Phosphate Pathway cluster_shikimate Shikimate Pathway cluster_amino_acid Amino Acid Biosynthesis cluster_final_product Final Product Synthesis G6P Glucose 6-Phosphate S7P Sedoheptulose 7-Phosphate G6P->S7P DDG DDG S7P->DDG mysA M_Gly Mycosporine-Glycine DDG->M_Gly mysB, mysC P334 Porphyra-334 M_Gly->P334 mysD + Threonine Shi Shinorine M_Gly->Shi mysD + Serine Asp Aspartate Thr L-Threonine Asp->Thr Thr->M_Gly Ser L-Serine Ser->M_Gly

Caption: Biosynthetic pathway of Porphyra-334 and Shinorine.

Troubleshooting_Workflow Start Low/No Porphyra-334 Yield CheckConstruct Verify Plasmid Construct (Sequencing) Start->CheckConstruct CheckTranscription Analyze Gene Transcription (RT-qPCR) CheckConstruct->CheckTranscription Construct OK CheckTranslation Analyze Protein Expression (SDS-PAGE) CheckTranscription->CheckTranslation Transcripts Present OptimizeCodons Codon Optimize Genes CheckTranscription->OptimizeCodons No Transcripts CheckSolubility Check for Inclusion Bodies CheckTranslation->CheckSolubility Proteins Expressed CheckTranslation->OptimizeCodons No/Low Protein CheckPrecursors Assess Precursor Availability CheckSolubility->CheckPrecursors Enzymes Soluble OptimizeInduction Optimize Induction Conditions (Temp, Inducer Conc.) CheckSolubility->OptimizeInduction Inclusion Bodies CheckByproducts Analyze for Byproducts (HPLC) CheckPrecursors->CheckByproducts SupplementMedia Supplement Media (Threonine, Xylose) CheckByproducts->SupplementMedia Byproducts Present MetabolicEngineering Metabolic Engineering of Host CheckByproducts->MetabolicEngineering Precursor Limitation Success Improved Yield SupplementMedia->Success MetabolicEngineering->Success

Caption: Troubleshooting workflow for low Porphyra-334 yield.

References

Refining purification protocols to achieve >99% pure Porphyra 334

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining purification protocols to achieve greater than 99% pure Porphyra-334, a mycosporine-like amino acid (MAA) with significant potential in cosmetics and pharmaceuticals.

Frequently Asked Questions (FAQs)

Q1: What is Porphyra-334 and why is high purity important?

A1: Porphyra-334 is a natural, water-soluble compound found in red algae that exhibits strong UV-absorbing properties. High purity (>99%) is crucial for its use in research and drug development to ensure that observed biological activities are solely attributable to Porphyra-334 and not to contaminants, and to meet regulatory standards for safety and efficacy.

Q2: What is the general workflow for purifying Porphyra-334 to high purity?

A2: The general workflow involves extraction from red algae, followed by a multi-step chromatography process. A common and effective approach utilizes ion exchange chromatography to capture and initially purify the charged Porphyra-334 molecule, followed by reversed-phase chromatography (e.g., C18) to achieve high-resolution separation and yield a final product of >99% purity.

Q3: What analytical methods are used to confirm the purity of Porphyra-334?

A3: High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of Porphyra-334.[1][2][3] Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the molecular structure and can also provide information about purity.[1][4] UV-Vis spectrophotometry is used for quantification, utilizing its characteristic maximum absorbance at 334 nm and a molar extinction coefficient of approximately 42,300 M⁻¹cm⁻¹.[2][4]

Q4: Can I achieve high purity with a single chromatography step?

A4: While a single chromatography step can significantly enrich Porphyra-334, achieving >99% purity typically requires a multi-step approach. The initial ion exchange step removes bulk impurities, while the subsequent reversed-phase step provides the high resolution needed to separate Porphyra-334 from structurally similar MAAs and other remaining contaminants.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low Yield of Porphyra-334 Inefficient initial extraction from algal biomass.Optimize the extraction solvent and conditions. A common method is using a methanol-water mixture (e.g., 80:20 v/v).[2] Ensure the algal material is finely powdered to maximize surface area for extraction.
Loss of Porphyra-334 during ion exchange chromatography.Ensure the pH of the sample and equilibration buffer is appropriate to facilitate binding of the positively charged Porphyra-334 to the cation exchange resin. Monitor the flow-through and wash fractions for the presence of Porphyra-334 using a UV-Vis spectrophotometer at 334 nm.
Incomplete elution from the chromatography columns.For ion exchange, ensure the eluent (e.g., 0.5 N HCl) is of sufficient strength to displace the bound Porphyra-334.[1] For reversed-phase chromatography, ensure the mobile phase composition is optimized for efficient elution.
Purity is below 99% after purification Co-elution of other mycosporine-like amino acids (MAAs).Optimize the elution gradient in the reversed-phase chromatography step. A shallower gradient can improve the separation of closely related compounds. Consider using a different stationary phase if co-elution persists.
Presence of non-MAA impurities.Ensure the initial extraction and ion exchange steps are effective in removing baseline impurities. Pre-filtering the extract before loading it onto the column can prevent contamination.
Degradation of Porphyra-334 during the process.Porphyra-334 is generally stable between pH 2 and 11 and at temperatures below 40°C.[1] Avoid harsh pH conditions and high temperatures throughout the purification process.
Inconsistent Results Between Batches Variability in the raw algal material.Source algal material from a consistent and reputable supplier. The concentration of Porphyra-334 in algae can vary depending on the species, harvest time, and environmental conditions.
Inconsistent packing of chromatography columns.Ensure chromatography columns are packed consistently to avoid channeling and poor separation. Use pre-packed columns where possible for better reproducibility.
Variations in solvent preparation.Prepare all buffers and mobile phases fresh and with high-purity reagents to ensure consistent pH and composition.

Experimental Protocols

Protocol 1: High-Purity Porphyra-334 Purification using Ion Exchange and C18 Chromatography

This protocol is adapted from a method demonstrated to achieve >99% purity.[1]

1. Extraction:

  • Grind dried red algae (e.g., Bangia atropurpurea) into a fine powder.

  • Extract the powder with a solution of 80% methanol in water.

  • Filter the extract to remove solid algal debris.

  • Concentrate the aqueous extract under vacuum.

2. Ion Exchange Chromatography (Capture Step):

  • Column: Dowex 50W-X8 (200-400 mesh) cation exchange resin.

  • Equilibration: Equilibrate the column with deionized water.

  • Sample Loading: Load the concentrated aqueous extract onto the column.

  • Wash: Wash the column with deionized water to remove unbound impurities.

  • Elution: Elute Porphyra-334 with 0.5 N HCl.

  • Monitoring: Monitor the eluate at 334 nm. Collect the fractions containing the peak of interest.

  • Post-Elution: Concentrate the Porphyra-334 containing fractions and dry them.

3. Reversed-Phase C18 Chromatography (Polishing Step):

  • Column: Cosmosil 140 C18-OPN column.

  • Mobile Phase: Isocratic elution with 0.04% acetic acid in water.

  • Sample Preparation: Dissolve the dried powder from the ion exchange step in the mobile phase.

  • Injection and Elution: Inject the sample and perform the isocratic elution.

  • Fraction Collection: Collect the peak corresponding to Porphyra-334, identified by its retention time and UV absorbance at 334 nm.

  • Final Processing: Lyophilize the collected fractions to obtain pure Porphyra-334 powder.

4. Purity Analysis:

  • Analyze the final product using HPLC with a C18 column and a suitable mobile phase (e.g., 0.1% formic acid in water and methanol gradient) to confirm purity >99%.

  • Confirm the structure using ¹H and ¹³C NMR.

Quantitative Data Summary

ParameterValueAnalytical MethodReference
Purity >99%HPLC[1]
Purity >97%HPLC[3]
Molar Extinction Coefficient (ε) 42,300 M⁻¹cm⁻¹ at 334 nmUV-Vis Spectrophotometry[2][4]
Yield Improvement (over traditional ion exchange) 20-30%Not Specified[3]

Visualizations

experimental_workflow cluster_extraction Extraction cluster_ion_exchange Ion Exchange Chromatography cluster_c18 Reversed-Phase C18 Chromatography cluster_analysis Purity and Structural Analysis start Dried Red Algae Powder extraction Extraction with 80% Methanol start->extraction filtration Filtration extraction->filtration concentration1 Vacuum Concentration filtration->concentration1 load_iex Load onto Dowex 50W-X8 concentration1->load_iex wash_iex Wash with Deionized Water load_iex->wash_iex elute_iex Elute with 0.5 N HCl wash_iex->elute_iex collect_iex Collect Fractions (334 nm) elute_iex->collect_iex concentration2 Concentrate and Dry collect_iex->concentration2 dissolve Dissolve in Mobile Phase concentration2->dissolve inject_c18 Inject onto Cosmosil 140 C18-OPN dissolve->inject_c18 elute_c18 Isocratic Elution (0.04% Acetic Acid) inject_c18->elute_c18 collect_c18 Collect Porphyra-334 Peak elute_c18->collect_c18 lyophilize Lyophilize collect_c18->lyophilize hplc HPLC Analysis (>99% Purity) lyophilize->hplc nmr NMR for Structural Confirmation lyophilize->nmr end_product >99% Pure Porphyra-334 hplc->end_product nmr->end_product

Caption: Experimental workflow for achieving >99% pure Porphyra-334.

troubleshooting_workflow cluster_iex_troubleshooting Ion Exchange Troubleshooting cluster_c18_troubleshooting C18 Chromatography Troubleshooting cluster_extraction_troubleshooting Extraction Troubleshooting start Purity < 99% check_binding Check IEX Binding Conditions (pH) start->check_binding Contaminants present after IEX check_gradient Optimize C18 Elution Gradient start->check_gradient Co-eluting peaks in HPLC check_extraction_efficiency Review Extraction Protocol start->check_extraction_efficiency Broad, unresolved peaks check_elution_iex Optimize IEX Elution (Eluent Strength) check_binding->check_elution_iex end Achieve >99% Purity check_elution_iex->end check_column_packing Check C18 Column Integrity check_gradient->check_column_packing check_column_packing->end check_extraction_efficiency->end

Caption: Logical workflow for troubleshooting low purity issues.

References

Validation & Comparative

Porphyra-334 and Shinorine: A Comparative Analysis of Antioxidant and Keap1-Nrf2 Pathway Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mycosporine-like amino acids (MAAs) Porphyra-334 and shinorine, focusing on their antioxidant capacities and their roles as antagonists in the Keap1-Nrf2 signaling pathway. The information presented is collated from experimental data to assist in evaluating their potential as therapeutic agents.

Executive Summary

Porphyra-334 and shinorine are natural UV-absorbing compounds that exhibit significant antioxidant properties and the ability to modulate the Keap1-Nrf2 pathway, a critical regulator of cellular defense against oxidative stress. Experimental evidence demonstrates that while both compounds can directly scavenge free radicals and interfere with Keap1-Nrf2 binding, Porphyra-334 consistently shows more potent activity compared to shinorine. This guide will delve into the quantitative data and experimental methodologies that underpin these findings.

Data Presentation: Antioxidant and Keap1-Nrf2 Binding Activities

The antioxidant potential and Keap1-Nrf2 inhibitory activity of Porphyra-334 and shinorine have been quantified using various in vitro assays. The following tables summarize the key comparative data.

Table 1: Antioxidant Activity of Porphyra-334 and Shinorine
CompoundDPPH Free-Radical Quenching (IC50)Oxygen Radical Absorbance Capacity (ORAC) vs. Trolox
Porphyra-334 185.2 ± 3.2 µM51 ± 7% of equimolar Trolox
Shinorine 399.0 ± 1.1 µM17 ± 7% of equimolar Trolox
Ascorbic Acid (Control) 24.5 ± 0.8 µM130 ± 12% of equimolar Trolox

Data sourced from Gacesa et al., 2018.[1]

Table 2: Keap1-Nrf2 Binding Antagonism
CompoundKeap1-Nrf2 Binding Inhibition (IC50)
Porphyra-334 ~100 µM
Shinorine ~100 µM

Data sourced from Gacesa et al., 2018.[1][2]

Signaling Pathway and Experimental Visualizations

To better illustrate the mechanisms and experimental setups discussed, the following diagrams are provided.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_stress Oxidative Stress cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters Cul3_Rbx1 Cul3-Rbx1 E3 Ubiquitin Ligase Keap1->Cul3_Rbx1 Recruits Nrf2->Keap1 Proteasome 26S Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3_Rbx1->Nrf2 Ubiquitination Ub Ubiquitin Ub->Nrf2 Porphyra_334 Porphyra-334 Porphyra_334->Keap1 Antagonizes Binding Shinorine Shinorine Shinorine->Keap1 Antagonizes Binding ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes Activates Transcription

Figure 1: Keap1-Nrf2 Signaling Pathway and MAA Intervention.

Antioxidant_Assay_Workflow cluster_orac ORAC Assay cluster_dpph DPPH Assay AAPH AAPH Radical Generator Fluorescein Fluorescein Probe AAPH->Fluorescein Oxidizes & Quenches Measurement Measure Fluorescence Decay Fluorescein->Measurement MAA Porphyra-334 or Shinorine MAA->AAPH Neutralizes Radicals DPPH DPPH Radical (Purple) MAA2 Porphyra-334 or Shinorine DPPH->MAA2 Receives H atom DPPH_H DPPH-H (Yellow/Colorless) MAA2->DPPH_H Spectrophotometer Measure Absorbance Change DPPH_H->Spectrophotometer

Figure 2: Generalized Workflow for ORAC and DPPH Antioxidant Assays.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on the methods described in the comparative studies.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Free-Radical Quenching Assay

This assay measures the capacity of a compound to act as a free radical scavenger.

  • Reagent Preparation: A stock solution of DPPH in methanol is prepared. Serial dilutions of Porphyra-334, shinorine, and ascorbic acid (as a positive control) are made in methanol.

  • Reaction Mixture: In a 96-well plate, the test compounds are mixed with the DPPH solution.

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of the solution is measured at 517 nm using a microplate reader.

  • Analysis: The percentage of DPPH radical scavenging is calculated by comparing the absorbance of the test samples to a methanol control. The IC50 value, the concentration of the antioxidant required to decrease the initial DPPH concentration by 50%, is then determined.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay evaluates the antioxidant capacity of a substance to inhibit the oxidation of a fluorescent probe by peroxyl radicals.

  • Reagent Preparation: A working solution of fluorescein is prepared in a phosphate buffer. AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) is used as a peroxyl radical generator. Trolox, a water-soluble vitamin E analog, is used as a standard.

  • Reaction Mixture: In a black 96-well plate, the test compounds (Porphyra-334, shinorine), Trolox, and fluorescein solution are mixed.

  • Initiation of Reaction: The AAPH solution is added to initiate the oxidation of fluorescein.

  • Measurement: The fluorescence decay is monitored kinetically over time using a fluorescence microplate reader with appropriate excitation and emission wavelengths.

  • Analysis: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve. The results are expressed as Trolox equivalents.

Fluorescence Polarization (FP) Assay for Keap1-Nrf2 Binding

This assay is used to measure the direct binding of Porphyra-334 and shinorine to the Kelch-repeat domain of Keap1, thereby disrupting the Keap1-Nrf2 interaction.[1]

  • Reagents: Recombinant Keap1 Kelch-repeat domain protein and a fluorescently labeled peptide derived from the Neh2 domain of Nrf2 are required.

  • Assay Principle: In the absence of an inhibitor, the large Keap1-fluorescent peptide complex tumbles slowly in solution, resulting in high fluorescence polarization. When an inhibitor like Porphyra-334 or shinorine binds to Keap1, it displaces the fluorescent peptide, which then tumbles more rapidly, leading to a decrease in fluorescence polarization.

  • Procedure:

    • A constant concentration of the Keap1 protein and the fluorescent peptide are incubated together.

    • Increasing concentrations of the test compounds (Porphyra-334, shinorine) are added to the mixture.

    • The fluorescence polarization is measured using a suitable plate reader.

  • Analysis: The IC50 values are calculated from the dose-response curves, representing the concentration of the compound that causes a 50% reduction in the binding of the fluorescent peptide to Keap1.[1]

Discussion of Findings

The compiled data indicates that both Porphyra-334 and shinorine are capable antioxidants and antagonists of the Keap1-Nrf2 interaction. However, Porphyra-334 demonstrates superior free-radical scavenging activity in both the DPPH and ORAC assays.[1] In the DPPH assay, a lower IC50 value signifies greater antioxidant activity, and Porphyra-334's IC50 is less than half that of shinorine.[1] Similarly, the ORAC value for Porphyra-334 is three times higher than that of shinorine, indicating a more substantial capacity to quench peroxyl radicals.[1]

Regarding their interaction with the Keap1-Nrf2 pathway, both MAAs exhibit moderate inhibitory activity with IC50 values around 100 µM in the fluorescence polarization assay.[1] This suggests they can directly bind to the Kelch-repeat domain of Keap1, thereby preventing the sequestration and subsequent degradation of Nrf2.[1] The release of Nrf2 allows it to translocate to the nucleus and activate the transcription of a suite of antioxidant and cytoprotective genes.

Interestingly, further research has shown that in a cellular context, the ability of these MAAs to promote the transcription of Nrf2-target genes is significantly enhanced in cells that have been exposed to UVR-induced oxidative stress.[1][3] This suggests a dual-action mechanism where Porphyra-334 and shinorine not only provide direct antioxidant protection but also bolster the cell's endogenous antioxidant defenses, particularly under conditions of environmental stress.

References

A Comparative Analysis of Porphyra 334 and Synthetic Sunscreen Agents for UV Absorption

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the UV-absorbing properties of the natural compound Porphyra 334 versus common synthetic sunscreen agents. This guide provides a detailed comparison of their performance, supported by experimental data and methodologies.

The increasing demand for effective and safe photoprotection has spurred research into novel UV-filtering compounds. While synthetic agents have long dominated the sunscreen market, interest in natural alternatives is growing due to concerns over the environmental and potential health impacts of some synthetic filters. This guide presents a comparative analysis of the UV absorption characteristics of this compound, a mycosporine-like amino acid (MAA) found in red algae, against three widely used synthetic sunscreen agents: oxybenzone, avobenzone, and octinoxate.

Quantitative Comparison of UV Absorption Properties

The efficacy of a sunscreen agent is primarily determined by its ability to absorb UV radiation in the UVA (320-400 nm) and UVB (280-320 nm) regions. The maximum absorption wavelength (λmax) and the molar extinction coefficient (ε) are key parameters for evaluating this performance. The following table summarizes the available data for this compound and the selected synthetic agents.

CompoundChemical ClassMaximum Absorption (λmax)Molar Extinction Coefficient (ε)Primary UV Range
This compound Mycosporine-like Amino Acid334 nm~42,300 M⁻¹cm⁻¹UVA
Oxybenzone Benzophenone288 nm and 350 nm[1]~20,381 M⁻¹cm⁻¹ at 290 nmUVB/UVA
Avobenzone Dibenzoylmethane357 nm~31,600 M⁻¹cm⁻¹UVA
Octinoxate Cinnamate~310 nm~24,500 M⁻¹cm⁻¹UVB

Experimental Protocols

Measurement of UV Absorption Spectra

A standardized method for determining the UV absorption properties of the compounds is outlined below.

Objective: To determine the maximum absorption wavelength (λmax) and molar extinction coefficient (ε) of this compound, oxybenzone, avobenzone, and octinoxate.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Analytical balance

  • Volumetric flasks

  • Micropipettes

  • Solvent (e.g., ethanol or methanol, ensuring the compound is soluble)

  • This compound, oxybenzone, avobenzone, and octinoxate standards

Procedure:

  • Standard Solution Preparation:

    • Accurately weigh a precise amount of the standard compound.

    • Dissolve the compound in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations.

  • Spectrophotometer Setup:

    • Turn on the UV-Vis spectrophotometer and allow it to warm up as per the manufacturer's instructions.

    • Set the wavelength range for scanning (e.g., 250 nm to 450 nm).

    • Use the solvent as a blank to calibrate the instrument and zero the absorbance.

  • Sample Measurement:

    • Rinse a quartz cuvette with the solvent and then with the standard solution to be measured.

    • Fill the cuvette with the standard solution.

    • Place the cuvette in the spectrophotometer and record the absorbance spectrum.

    • Repeat the measurement for each standard solution, starting from the least concentrated.

  • Data Analysis:

    • From the absorbance spectra, identify the wavelength of maximum absorbance (λmax) for each compound.

    • Using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length (1 cm), calculate the molar extinction coefficient. A plot of absorbance versus concentration should yield a straight line with a slope equal to ε.

Signaling Pathway and Experimental Workflow

UV-Induced MAPK Signaling Pathway

UV radiation is a potent activator of intracellular signaling cascades that can lead to skin damage and photoaging. One of the key pathways activated is the Mitogen-Activated Protein Kinase (MAPK) pathway. The diagram below illustrates a simplified representation of this pathway.

UV_MAPK_Pathway UV UV Radiation ROS Reactive Oxygen Species (ROS) UV->ROS EGFR EGFR ROS->EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK AP1 AP-1 ERK->AP1 MMP MMPs AP1->MMP Collagen_Degradation Collagen Degradation MMP->Collagen_Degradation Photoaging Photoaging Collagen_Degradation->Photoaging

Caption: UV-induced MAPK signaling cascade leading to photoaging.

Experimental Workflow for UV Absorption Measurement

The following diagram outlines the key steps in the experimental workflow for determining the UV absorption characteristics of the test compounds.

Experimental_Workflow cluster_prep Sample Preparation cluster_measurement Spectrophotometry cluster_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve dilute Serial Dilutions dissolve->dilute blank Blank Measurement (Solvent) dilute->blank measure Measure Absorbance of Standard Solutions blank->measure lambda_max Determine λmax measure->lambda_max beer_plot Plot Absorbance vs. Concentration lambda_max->beer_plot epsilon Calculate Molar Extinction Coefficient (ε) beer_plot->epsilon

Caption: Workflow for UV absorption analysis.

References

Unveiling the Anti-Photoaging Potential of Porphyra 334: A Comparative Analysis in Skin Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of current research validates the potent anti-photoaging effects of Porphyra 334, a mycosporine-like amino acid (MAA) derived from red algae. This guide provides a comparative assessment of this compound against established anti-photoaging agents, retinoic acid and ascorbic acid (Vitamin C), supported by experimental data from in vitro skin models. The findings, targeted towards researchers and drug development professionals, highlight the mechanisms of action and underscore the potential of this compound as a novel ingredient in dermo-cosmetics and pharmaceuticals for preventing and treating sun-induced skin aging.

Executive Summary

Photoaging, the premature aging of the skin due to chronic exposure to ultraviolet (UV) radiation, is characterized by wrinkles, loss of elasticity, and hyperpigmentation. A key driver of this process is the generation of reactive oxygen species (ROS), which triggers a cascade of cellular events leading to the degradation of the extracellular matrix (ECM), primarily composed of collagen and elastin. This compound has emerged as a promising natural compound that counteracts these detrimental effects. This guide synthesizes data on its efficacy in suppressing ROS, inhibiting matrix metalloproteinases (MMPs) responsible for ECM degradation, and promoting collagen synthesis, in comparison to the well-established benchmarks of retinoic acid and ascorbic acid.

Comparative Efficacy of Anti-Photoaging Compounds

The following tables summarize the quantitative data from various studies, showcasing the performance of this compound, Retinoic Acid, and Ascorbic Acid in key assays related to photoaging. It is important to note that the experimental conditions across different studies may vary.

Compound Concentration UVA Dose Cell Type Endpoint Result Citation
This compound10, 20, 40 µM10 J/cm²Human Dermal FibroblastsIntracellular ROSDose-dependent decrease in ROS generation[1]
This compound10, 20, 40 µM10 J/cm²Human Dermal FibroblastsMMP-1 mRNA ExpressionDose-dependent inhibition of UVA-induced expression[1]
This compound10, 20, 40 µM10 J/cm²Human Dermal FibroblastsType I ProcollagenDose-dependent increase in expression[1]
Retinoic Acid2 µMN/A (Diabetic Skin Organ Culture)Human SkinActive MMP-1Significant reduction in the percentage of active MMP-1[1]
Retinoic Acid100 nMN/A (Antler Stem Cells)Antler Stem CellsMMP-1 ConcentrationInhibition of MMP-1 concentration in cells and medium[2]
Ascorbic AcidN/AN/AN/ACollagen SynthesisVital for collagen synthesis; deficiency impairs it[3]

Table 1: Comparison of Effects on ROS, MMPs, and Collagen

Signaling Pathways in Photoaging and Intervention by this compound

UVA radiation activates complex signaling cascades within skin cells, leading to photoaging. The Mitogen-Activated Protein Kinase (MAPK) pathway plays a central role. UVA-induced ROS activates MAPK family members (ERK, JNK, p38), which in turn upregulate the transcription factor Activator Protein-1 (AP-1). AP-1 is a key driver of MMP-1 gene expression, the primary enzyme responsible for collagen degradation.

This compound exerts its protective effects by intervening in this pathway. Its antioxidant properties directly reduce the initial ROS trigger. Furthermore, evidence suggests that mycosporine-like amino acids can modulate the Keap1-Nrf2 pathway, a critical regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of antioxidant enzymes, further mitigating oxidative stress.

G UVA-Induced Photoaging and this compound Intervention cluster_porphyra_action Mechanism of this compound UVA UVA Radiation ROS Cellular ROS Production UVA->ROS MAPK MAPK Activation (ERK, JNK, p38) ROS->MAPK Porphyra_334 This compound Porphyra_334->ROS Inhibits Nrf2 Nrf2 Pathway Activation Porphyra_334->Nrf2 Activates Antioxidant_Enzymes Antioxidant Enzymes Nrf2->Antioxidant_Enzymes Induces Antioxidant_Enzymes->ROS Scavenges AP1 AP-1 Activation (c-Jun, c-Fos) MAPK->AP1 MMP1 MMP-1 Expression AP1->MMP1 Collagen Collagen Synthesis AP1->Collagen Inhibits Collagen_Degradation Collagen Degradation (Photoaging) MMP1->Collagen_Degradation

Caption: UVA-induced photoaging pathway and points of intervention by this compound.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below to facilitate the replication and validation of these findings.

In Vitro Photoaging Model and Treatment

This workflow outlines the process of inducing photoaging in human dermal fibroblasts and treating them with test compounds.

G Experimental Workflow for In Vitro Photoaging start Start culture Culture Human Dermal Fibroblasts (HDFs) start->culture seed Seed HDFs in Culture Plates culture->seed irradiate Irradiate with UVA (e.g., 10 J/cm²) seed->irradiate treat Treat with Test Compounds (this compound, Retinoic Acid, etc.) irradiate->treat incubate Incubate for 24-48 hours treat->incubate analyze Analyze Endpoints incubate->analyze ros ROS Measurement analyze->ros mmp MMP-1 Analysis analyze->mmp collagen Collagen Synthesis analyze->collagen end End ros->end mmp->end collagen->end

Caption: General workflow for in vitro photoaging studies.

1. Cell Culture and UVA Irradiation:

  • Cell Line: Primary Human Dermal Fibroblasts (HDFs).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

  • Seeding: Cells are seeded in appropriate culture plates (e.g., 6-well or 96-well plates) and allowed to adhere for 24 hours.

  • Irradiation: Before irradiation, the culture medium is replaced with phosphate-buffered saline (PBS). Cells are then exposed to a UVA source (320-400 nm) at a specific dose, for example, 10 J/cm².

  • Treatment: Immediately after irradiation, the PBS is replaced with a fresh culture medium containing the test compounds (e.g., this compound, retinoic acid, ascorbic acid) at various concentrations.

2. Intracellular ROS Measurement (DCFH-DA Assay):

  • Principle: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Protocol:

    • After treatment, cells are washed with PBS.

    • Cells are incubated with a DCFH-DA solution (e.g., 10 µM in serum-free medium) for 30 minutes at 37°C in the dark.

    • The DCFH-DA solution is removed, and cells are washed with PBS.

    • Fluorescence is measured using a fluorescence microplate reader or a fluorescence microscope with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

3. MMP-1 Expression Analysis (ELISA):

  • Principle: An enzyme-linked immunosorbent assay (ELISA) is used to quantify the amount of MMP-1 protein secreted into the culture medium.

  • Protocol:

    • After the incubation period, the cell culture supernatant is collected.

    • The collected supernatant is centrifuged to remove any cellular debris.

    • The concentration of MMP-1 is determined using a commercially available human MMP-1 ELISA kit, following the manufacturer's instructions.

    • Absorbance is read on a microplate reader, and the concentration is calculated based on a standard curve.

4. Collagen Synthesis Assay (Sircol Assay):

  • Principle: The Sircol assay is a quantitative dye-binding method for the analysis of soluble collagens. The Sirius Red dye binds specifically to the [Gly-x-y]n helical structure of collagen.

  • Protocol:

    • The culture medium is collected to measure secreted collagen.

    • Aliquots of the medium are mixed with the Sircol dye reagent and incubated.

    • The collagen-dye complex is precipitated by centrifugation.

    • The supernatant is discarded, and the pellet is redissolved in an alkali reagent.

    • The absorbance of the resulting solution is measured spectrophotometrically at approximately 555 nm.

    • Collagen concentration is determined by comparison with a collagen standard.

Conclusion

The available evidence strongly supports the efficacy of this compound as a potent anti-photoaging agent. Its multifaceted mechanism of action, encompassing antioxidant activity and modulation of key signaling pathways involved in ECM homeostasis, positions it as a compelling natural alternative to conventional compounds. While direct comparative studies are still needed for a definitive quantitative ranking, the data presented in this guide demonstrates that this compound exhibits significant promise in the field of skin health and warrants further investigation for its application in products designed to combat the visible signs of sun damage.

References

Efficacy of Porphyra 334 compared to commercial antioxidants like Trolox

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antioxidant research, the quest for novel and potent compounds is ever-evolving. This guide provides a detailed comparison of Porphyra 334, a mycosporine-like amino acid (MAA) derived from marine algae, and Trolox, a water-soluble analog of vitamin E widely used as a benchmark antioxidant. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective antioxidant capacities, mechanisms of action, and the experimental protocols used for their evaluation.

Quantitative Comparison of Antioxidant Activity

The relative antioxidant efficacy of this compound and Trolox has been evaluated using various in vitro antioxidant assays. The data summarized below is collated from studies employing Oxygen Radical Absorbance Capacity (ORAC) and 2,2-diphenyl-1-picrylhydrazyl (DPPH) assays.

Antioxidant AssayThis compoundTroloxAscorbic Acid (for reference)Key Findings
ORAC 51 ± 7% of equimolar Trolox100% (Standard)130 ± 12% of TroloxThis compound demonstrates significant oxygen radical absorbance capacity, approximately half that of Trolox.[1]
DPPH IC50: 185.2 ± 3.2 μM-IC50: 24.5 ± 1.1 μMThe free radical scavenging activity of this compound is markedly lower than that of ascorbic acid.[1] While a direct IC50 for Trolox from the same study is unavailable, other research indicates mycosporine-like amino acids exhibit significantly lower DPPH radical scavenging activities compared to Trolox.

Mechanisms of Antioxidant Action

This compound and Trolox employ distinct mechanisms to exert their antioxidant effects, operating through different cellular pathways.

This compound: A Dual-Action Antioxidant

This compound exhibits a unique dual mechanism of action. It not only directly quenches free radicals but also activates the endogenous antioxidant response by acting as a direct antagonist of Keap1-Nrf2 binding.[1] Under conditions of oxidative stress, this compound can disrupt the Keap1-Nrf2 complex, allowing the transcription factor Nrf2 to translocate to the nucleus. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), leading to the transcription of a suite of cytoprotective genes, including those for antioxidant and detoxification enzymes.

This compound Signaling Pathway

Porphyra334_Pathway P334 This compound Keap1_Nrf2 Keap1-Nrf2 Complex P334->Keap1_Nrf2 Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_cyto Nrf2 (Cytoplasm) Keap1_Nrf2->Nrf2_cyto Nrf2_nucleus Nrf2 (Nucleus) Nrf2_cyto->Nrf2_nucleus ARE ARE Nrf2_nucleus->ARE binds Antioxidant_Genes Antioxidant & Detoxification Genes ARE->Antioxidant_Genes

Caption: this compound antagonizes the Keap1-Nrf2 complex, leading to Nrf2 nuclear translocation and activation of antioxidant gene expression.

Trolox: A Classic Free Radical Scavenger

Trolox, a hydrophilic analogue of vitamin E, functions as a potent free radical scavenger. Its primary mechanism involves the donation of a hydrogen atom from the hydroxyl group on its chromanol ring to neutralize free radicals, thereby terminating the chain reactions of lipid peroxidation and other radical-mediated oxidative processes. This action is characteristic of primary antioxidants.

Trolox Free Radical Scavenging

Trolox_Mechanism Trolox_OH Trolox-OH Free_Radical R• (Free Radical) Trolox_OH->Free_Radical H• donation Trolox_O Trolox-O• (Trolox Radical) Trolox_OH->Trolox_O Neutralized_Molecule RH (Neutralized Molecule) Free_Radical->Neutralized_Molecule

Caption: Trolox donates a hydrogen atom to neutralize a free radical, forming a stable Trolox radical.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and sample types.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Experimental Workflow

DPPH_Workflow start Start prep_dpph Prepare DPPH working solution (e.g., 0.1 mM in methanol) start->prep_dpph prep_samples Prepare serial dilutions of this compound, Trolox, & standards start->prep_samples mix Mix sample/standard with DPPH solution prep_dpph->mix prep_samples->mix incubate Incubate in the dark (e.g., 30 minutes at RT) mix->incubate measure Measure absorbance (e.g., at 517 nm) incubate->measure calculate Calculate % inhibition and IC50 values measure->calculate end End calculate->end

Caption: General workflow for the DPPH radical scavenging assay.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 1 mM) in a suitable solvent like methanol.

    • Prepare a working solution of DPPH (e.g., 0.1 mM) by diluting the stock solution. The absorbance of the working solution at the measurement wavelength should be approximately 1.0.

    • Prepare a series of concentrations for this compound, Trolox, and a positive control (e.g., ascorbic acid).

  • Assay Procedure:

    • Add a defined volume of the sample or standard solution to a microplate well or a cuvette.

    • Add the DPPH working solution to initiate the reaction.

    • Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

    • Measure the absorbance at the wavelength of maximum absorbance for DPPH (typically around 517 nm).

  • Data Analysis:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.

Methodology:

  • Reagent Preparation:

    • Prepare the ABTS radical cation (ABTS•+) by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM).

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This solution is the ABTS•+ stock solution.

    • Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at the measurement wavelength (typically 734 nm). This is the working solution.

    • Prepare a series of concentrations for this compound, Trolox, and a positive control.

  • Assay Procedure:

    • Add a small volume of the sample or standard solution to a microplate well or a cuvette.

    • Add the ABTS•+ working solution.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Data Analysis:

    • The percentage of inhibition is calculated similarly to the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that would produce the same level of antioxidant activity as the sample. This is determined from a standard curve of Trolox.

Conclusion

Both this compound and Trolox are effective antioxidants, but they operate through different primary mechanisms and exhibit varying potencies depending on the assay used. This compound's unique ability to activate the Keap1-Nrf2 pathway suggests it may offer longer-lasting cytoprotective effects beyond direct radical scavenging. Trolox remains a valuable benchmark for its consistent and potent free radical scavenging activity. The choice between these compounds for research or therapeutic development will depend on the specific application and the desired mode of antioxidant action. Further head-to-head comparative studies using a wider range of antioxidant assays are warranted to fully elucidate the relative efficacies of these two compelling antioxidant molecules.

References

A Comparative Analysis of Porphyra 334 Extraction: Ion Exchange vs. Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient isolation of Porphyra 334, a mycosporine-like amino acid (MAA) with significant photoprotective properties, is a critical step in harnessing its potential. This guide provides a detailed comparison of two primary extraction and purification methodologies: ion exchange and chromatography, supported by experimental data to inform protocol development and optimization.

Executive Summary

The selection of an optimal extraction and purification strategy for this compound from red algae sources is contingent on the desired scale, purity, and efficiency of the process. Traditional ion exchange methods offer a robust, scalable option for initial capture and concentration. In contrast, modern chromatographic techniques, particularly those employing C18 columns or advanced methods like fast centrifugal partition chromatography (FCPC), can deliver superior purity and yield, albeit with potential considerations of complexity and cost. Recent innovations in chromatographic methods have demonstrated a 20-30% higher yield compared to conventional ion exchange resin techniques, achieving purities of at least 97%.[1][2]

Data Presentation: Performance Comparison

ParameterIon Exchange ChromatographyOther Chromatographic Methods (e.g., C18, FCPC)
Purity Initial purity of at least 50%, requiring further purification steps to achieve >99%.[3]Can achieve purity of at least 97% for this compound.[1]
Yield Serves as an effective initial capture method.Reported to be 20-30% higher than traditional ion exchange resin methods.[1][2]
Process Time Can be a multi-step and time-consuming process.FCPC can isolate this compound from crude extracts within 90 minutes.[4]
Scalability Suitable for large-scale industrial production.[1]Chromatographic methods are also scalable for industrial production.[1]
Wastewater Generation Can generate a significant amount of process wastewater.Modern chromatographic methods can reduce wastewater by more than 50% compared to ion exchange.[1]

Experimental Protocols

Ion Exchange Chromatography Protocol

This protocol is a synthesized example based on established methodologies for the initial purification of this compound.[3]

  • Extraction: Dried algal powder is extracted with an acidic aqueous solution (e.g., pH 1-5 hydrochloric acid) at room temperature.[5]

  • Pre-purification: The crude extract is filtered and may be subjected to precipitation with an ethanol solution to remove some impurities.[5]

  • Cation Exchange Chromatography:

    • Resin: Dowex 50W-X8 (200-400 mesh) is a commonly used cation exchange resin.[3]

    • Loading: The pre-purified extract is loaded onto the equilibrated cation exchange column.

    • Washing: The column is washed with deionized water to remove unbound impurities.

    • Elution: this compound is eluted from the column using a dilute acid, such as 0.5 N HCl.[3]

  • Anion Exchange Chromatography (Optional further purification):

    • The eluate from the cation exchange step can be further purified using an anion exchange resin.

    • Elution is typically performed with a basic solution, such as 0.01N NaOH.[5]

  • Downstream Processing: The fractions containing this compound are concentrated and dried. This step typically yields a product with at least 50% purity.[3]

Chromatography Protocol (C18)

This protocol outlines a common approach for achieving high-purity this compound using reverse-phase chromatography.[3]

  • Initial Extraction: Similar to the ion exchange protocol, this compound is first extracted from the algal source, often with a methanol-water mixture.

  • Column Chromatography:

    • Stationary Phase: A Cosmosil 140 C18-OPN chromatography column or a similar C18 bonded silica is used.[3]

    • Mobile Phase: Isocratic elution with a weak acidic solution, such as 0.04% acetic acid in water, is effective for separation.[3]

    • Fraction Collection: Fractions are collected and monitored for the presence of this compound using a UV-VIS spectrophotometer at its maximum absorbance of 334 nm.

  • Final Processing: The purified fractions are concentrated and lyophilized to obtain a high-purity powder (>99%).[3]

Visualizing the Workflows

Ion_Exchange_Workflow cluster_0 Extraction & Pre-purification cluster_1 Ion Exchange Chromatography cluster_2 Product Recovery Algal_Biomass Algal Biomass Crude_Extract Crude Extract Algal_Biomass->Crude_Extract Acidic Aqueous Extraction Cation_Exchange Cation Exchange (e.g., Dowex 50W-X8) Crude_Extract->Cation_Exchange Load Washing Wash with H2O Cation_Exchange->Washing Elution Elute with HCl Washing->Elution Porphyra_334_Product This compound (≥50% Purity) Elution->Porphyra_334_Product Concentrate & Dry

Caption: Workflow for this compound extraction via ion exchange chromatography.

Chromatography_Workflow cluster_0 Extraction cluster_1 Reverse-Phase Chromatography cluster_2 Product Recovery Algal_Biomass Algal Biomass Initial_Extract Initial Extract Algal_Biomass->Initial_Extract Methanol-Water Extraction C18_Column C18 Chromatography Column Initial_Extract->C18_Column Load Elution Isocratic Elution (e.g., 0.04% Acetic Acid) C18_Column->Elution High_Purity_Product This compound (>99% Purity) Elution->High_Purity_Product Concentrate & Lyophilize

Caption: Workflow for high-purity this compound extraction using C18 chromatography.

Concluding Remarks

The choice between ion exchange and other chromatographic methods for this compound extraction is a balance of desired purity, yield, and operational efficiency. For large-scale initial capture, ion exchange remains a viable option. However, for applications demanding high purity and optimized yield, such as in drug development and high-end cosmetics, modern chromatographic techniques, particularly those utilizing C18 reverse-phase media or advanced systems like FCPC, present a more advantageous approach. The presented data and protocols offer a foundational guide for researchers to select and tailor their this compound extraction and purification strategies to meet their specific research and development goals.

References

Unveiling the Sunscreen Potential: A Comparative Analysis of Porphyra 334 and Aloe Vera Gel Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of the ultraviolet (UV) protective properties of Porphyra 334, a mycosporine-like amino acid (MAA) derived from red algae, and commercially available Aloe Vera gel formulations reveals a significant advantage for the marine-derived compound. Experimental data demonstrates that a formulation containing this compound exhibits a substantially higher sun protection factor (SPF) than a standard Aloe Vera gel, positioning it as a potent natural alternative for photoprotection in dermatological and cosmetic applications.

This guide provides a detailed comparison of the sunscreen potential of this compound and Aloe Vera gel, summarizing key quantitative data, outlining experimental methodologies, and illustrating the underlying molecular pathways of their photoprotective actions.

Quantitative Comparison of Sunscreen Efficacy

The most direct comparative evidence of the sunscreen potential of this compound versus Aloe Vera gel comes from in vitro SPF analysis. A key study demonstrated a significant difference in their efficacy.

ParameterThis compound FormulationMarketed Aloe Vera Gel Formulation
Relative Sun Protection Factor (SPF) 5.11-fold greater than Aloe Vera gelBaseline

Data sourced from Bhatia et al. (2010).

This substantial difference in SPF underscores the superior UV-absorbing capability of this compound as the primary active ingredient in a sunscreen formulation when compared to a commercially available Aloe Vera gel.

Mechanisms of Photoprotection

The divergent sunscreen potentials of this compound and Aloe Vera gel are rooted in their distinct mechanisms of action at the molecular level. This compound provides direct and robust protection by absorbing UV radiation and dissipating the energy as heat, preventing it from reaching and damaging skin cells.[1] In contrast, Aloe Vera's protective effects are more indirect, primarily aiding in cellular repair and reducing the consequences of photodamage rather than preventing the initial UV insult.[2][3][4]

This compound: Direct UV Absorption and Cellular Protection

This compound functions as a natural, small-molecule UV filter. Its chemical structure is highly effective at absorbing UVA and UVB radiation and harmlessly dissipating the energy.[1] Beyond this primary screening effect, this compound also exhibits potent antioxidant properties. It actively reduces the generation of reactive oxygen species (ROS) induced by UV radiation, thereby mitigating downstream cellular damage.[5] This dual action of UV absorption and antioxidant activity makes it a highly effective photoprotective agent.

Aloe Vera: Aiding in Cellular Resilience and Repair

Aloe Vera gel's benefits in the context of sun exposure are more aligned with soothing and repairing sun-damaged skin rather than providing a strong barrier against UV radiation.[6] While it possesses some level of UV absorption, its primary mechanism involves enhancing the skin's resilience to UV-induced damage. Studies have shown that Aloe Vera can help maintain cell membrane and lysosomal integrity after UV exposure, reducing cell death.[2][3][4] It also has well-documented anti-inflammatory properties that can soothe sunburnt skin.[7]

Signaling Pathways in Photoprotection

The cellular responses to UV radiation and the protective interventions of this compound and Aloe Vera involve complex signaling pathways.

This compound and the Nrf2/NF-κB Signaling Pathway

This compound has been shown to modulate the Nrf2 and NF-κB signaling pathways to protect against UVA-induced inflammation and oxidative stress. By activating the Nrf2 pathway, it enhances the expression of antioxidant enzymes that neutralize ROS. Concurrently, it inhibits the pro-inflammatory NF-κB pathway, reducing the expression of inflammatory cytokines.

Porphyra334_Pathway UVA UVA Radiation ROS ROS Generation UVA->ROS NFkB NF-κB Inhibition ROS->NFkB activates P334 This compound P334->ROS Nrf2 Nrf2 Activation P334->Nrf2 P334->NFkB ARE Antioxidant Response Element (ARE) Nrf2->ARE AntioxidantEnzymes Antioxidant Enzyme Expression ARE->AntioxidantEnzymes AntioxidantEnzymes->ROS Inflammation Inflammatory Cytokines NFkB->Inflammation CellularDamage Cellular Damage Inflammation->CellularDamage AloeVera_Pathway UVB UVB Radiation OxidativeStress Oxidative Stress UVB->OxidativeStress CellularProtection Cellular Protection OxidativeStress->CellularProtection Aloe Aloe Vera Polysaccharides Keap1 Keap1 Aloe->Keap1 Nrf2 Nrf2 Keap1->Nrf2 inhibits ARE Antioxidant Response Element (ARE) Nrf2->ARE AntioxidantEnzymes Antioxidant Enzyme Expression ARE->AntioxidantEnzymes AntioxidantEnzymes->OxidativeStress Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Spectrophotometric Analysis cluster_calc SPF Calculation weigh Weigh 1.0g of Sunscreen Formulation dissolve Dissolve in 100ml of Ethanol weigh->dissolve mix Thoroughly Mix dissolve->mix measure Measure Absorbance (290-320 nm at 5nm intervals) mix->measure mansur Apply Mansur Equation measure->mansur spf_value Obtain In Vitro SPF Value mansur->spf_value

References

Validating the Suppression of Reactive Oxygen Species (ROS) by Porphyra 334: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Porphyra 334's performance in suppressing reactive oxygen species (ROS) against other alternatives, supported by experimental data. We delve into the dual antioxidant mechanism of this compound, presenting its direct ROS scavenging capabilities and its role in activating the cytoprotective Keap1-Nrf2 signaling pathway.

Executive Summary

This compound, a mycosporine-like amino acid (MAA), demonstrates a significant capacity for neutralizing ROS, albeit with nuances in its activity depending on the specific type of radical and the assay used for measurement. While its performance in assays measuring hydrogen atom transfer, such as the Oxygen Radical Absorbance Capacity (ORAC) assay, is substantial, its efficacy in electron transfer-based assays like the DPPH assay is comparatively lower. This suggests a primary mechanism of quenching free radicals via hydrogen atom donation.

Furthermore, this compound exhibits indirect antioxidant effects by activating the Nrf2 pathway, a key regulator of cellular antioxidant responses. This dual action positions this compound as a noteworthy compound for further investigation in the development of therapies targeting oxidative stress-related pathologies.

Performance Comparison: this compound vs. Alternatives

To contextualize the efficacy of this compound, we compare its antioxidant activity with well-established direct and indirect antioxidants: Vitamin C, Astaxanthin, and Sulforaphane.

CompoundMechanism of ActionAntioxidant Capacity (ORAC Value)Nrf2 ActivationKey Characteristics
This compound Direct ROS Scavenging (Hydrogen Atom Transfer) & Indirect (Nrf2 Activation)51 ± 7% (relative to Trolox)[1]Moderate[1]Dual-action antioxidant with UV-screening properties.
Vitamin C (Ascorbic Acid) Direct ROS Scavenging (Electron Donor)130 ± 12% (relative to Trolox)[1]NoWater-soluble antioxidant, essential nutrient.
Astaxanthin Direct ROS Scavenging (Electron Donor/Acceptor)High (Potent singlet oxygen quencher)NoLipid-soluble carotenoid with potent antioxidant activity.
Sulforaphane Indirect (Potent Nrf2 Activator)Low (direct scavenging)High[2][3][4][5]Isothiocyanate from cruciferous vegetables, known for inducing phase II detoxification enzymes.

Note: The ORAC value for Astaxanthin is not directly available in the same comparative format but is widely recognized as a highly potent antioxidant. The table reflects its qualitative performance.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.

ROS_Suppression_Pathway cluster_ros Cellular Environment cluster_porphyra This compound Action cluster_cellular_response Cellular Response ROS Reactive Oxygen Species (ROS) Direct_scavenging Direct ROS Scavenging ROS->Direct_scavenging Neutralization Porphyra This compound Nrf2_activation Nrf2 Pathway Activation Porphyra->Nrf2_activation Porphyra->Direct_scavenging Cell_protection Cellular Protection & Reduced Oxidative Stress Nrf2_activation->Cell_protection Increased Antioxidant Enzyme Production Direct_scavenging->Cell_protection

Caption: Mechanism of ROS suppression by this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_assays Antioxidant Activity Assays cluster_nrf2_validation Nrf2 Pathway Validation cluster_data_analysis Data Analysis Porphyra_extraction Extraction of This compound Compound_dissolution Dissolution of Test Compounds & Controls Porphyra_extraction->Compound_dissolution ORAC_assay ORAC Assay (Hydrogen Atom Transfer) Compound_dissolution->ORAC_assay DPPH_assay DPPH Assay (Electron Transfer) Compound_dissolution->DPPH_assay Quantification Quantification of Antioxidant Capacity ORAC_assay->Quantification DPPH_assay->Quantification Cell_culture Cell Culture (e.g., Fibroblasts) Treatment Treatment with This compound/Sulforaphane Cell_culture->Treatment Nrf2_translocation Nrf2 Nuclear Translocation Assay Treatment->Nrf2_translocation Gene_expression qRT-PCR for Nrf2 Target Genes Treatment->Gene_expression Comparison Comparative Analysis Nrf2_translocation->Comparison Gene_expression->Comparison Quantification->Comparison

Caption: Experimental workflow for validating ROS suppression.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the findings.

Oxygen Radical Absorbance Capacity (ORAC) Assay

This assay measures the ability of a compound to quench peroxyl radicals by hydrogen atom transfer.

  • Principle: The assay quantifies the decay of a fluorescent probe (fluorescein) in the presence of a peroxyl radical generator (AAPH). Antioxidants protect the fluorescein from degradation, and the antioxidant capacity is determined by comparing the decay curve to that of a standard antioxidant, Trolox.

  • Reagents:

    • Fluorescein sodium salt

    • 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)

    • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

    • Phosphate buffer (75 mM, pH 7.4)

    • This compound and other test compounds

  • Procedure:

    • Prepare a working solution of fluorescein in phosphate buffer.

    • Prepare serial dilutions of Trolox standards, this compound, and other test compounds in phosphate buffer.

    • In a 96-well black microplate, add the test compound or standard to the wells.

    • Add the fluorescein solution to all wells.

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

    • Initiate the reaction by adding the AAPH solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader and measure the fluorescence decay every minute for at least 60 minutes (Excitation: 485 nm, Emission: 520 nm).

  • Data Analysis:

    • Calculate the area under the fluorescence decay curve (AUC) for the blank, standards, and samples.

    • Subtract the AUC of the blank from the AUC of the standards and samples to obtain the net AUC.

    • Plot a standard curve of net AUC versus Trolox concentration.

    • Determine the ORAC value of the samples by comparing their net AUC to the Trolox standard curve. Results are expressed as micromoles of Trolox equivalents (TE) per gram or mole of the compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate an electron to the stable DPPH radical.

  • Principle: In the presence of an antioxidant, the purple DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the antioxidant concentration.

  • Reagents:

    • DPPH solution in methanol

    • Methanol

    • This compound and other test compounds

  • Procedure:

    • Prepare serial dilutions of the test compounds in methanol.

    • Add the test compound solution to a 96-well plate or cuvettes.

    • Add the DPPH solution to initiate the reaction.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at 517 nm using a spectrophotometer.

  • Data Analysis:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity versus concentration.

Nrf2 Nuclear Translocation Assay

This assay determines the activation of the Nrf2 pathway by measuring the movement of the Nrf2 protein from the cytoplasm to the nucleus.

  • Principle: Upon activation, Nrf2 translocates to the nucleus where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of antioxidant genes. This translocation can be visualized and quantified using immunofluorescence microscopy or by subcellular fractionation followed by Western blotting.

  • Procedure (Immunofluorescence):

    • Seed cells (e.g., human dermal fibroblasts) on coverslips in a multi-well plate and allow them to adhere.

    • Treat the cells with this compound, Sulforaphane (as a positive control), or a vehicle control for a specified time.

    • Fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100).

    • Block non-specific binding sites with a blocking solution (e.g., bovine serum albumin).

    • Incubate the cells with a primary antibody specific for Nrf2.

    • Wash the cells and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with a DNA-binding dye (e.g., DAPI).

    • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

  • Data Analysis:

    • Quantify the nuclear fluorescence intensity of Nrf2 relative to the cytoplasmic fluorescence intensity in multiple cells per treatment group. An increase in the nuclear-to-cytoplasmic ratio indicates Nrf2 activation.

Conclusion

This compound presents a compelling profile as a dual-action antioxidant. Its significant capacity for direct ROS scavenging through hydrogen atom transfer, coupled with its ability to activate the protective Nrf2 signaling pathway, underscores its potential as a valuable compound in the development of novel therapeutics for conditions associated with oxidative stress. Further in-vivo studies are warranted to fully elucidate its physiological effects and therapeutic applications.

References

Safety Operating Guide

Personal protective equipment for handling Porphyra 334

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety and logistical information for the handling of Porphyra 334, a mycosporine-like amino acid utilized for its antioxidative and anti-photoaging properties in research settings. The following procedural guidance is designed to ensure safe laboratory operations and proper disposal.

Personal Protective Equipment (PPE) and Handling

Recommended Personal Protective Equipment:

PPE CategoryItemSpecifications
Eye Protection Safety Glasses or GogglesANSI Z87.1 certified, providing side-on protection.
Face Protection Face ShieldRecommended when splash or dust generation is possible.
Hand Protection Disposable Nitrile GlovesStandard laboratory grade.
Body Protection Laboratory CoatFully buttoned to protect skin and clothing.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound will minimize exposure and ensure the integrity of the compound.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • This compound is a solid powder and should be stored under the following conditions:

    • Long-term (months to years): -20°C

    • Short-term (days to weeks): 0 - 4°C

  • Always store the compound in a dry, dark location to maintain its stability.[1]

Handling and Preparation of Solutions
  • All handling of the solid powder should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any fine particulates.

  • This compound is soluble in Dimethyl Sulfoxide (DMSO).

  • When preparing solutions, add the solvent to the pre-weighed this compound powder slowly to avoid splashing.

Disposal Plan

As this compound is not classified as a hazardous chemical, it can be disposed of as non-hazardous solid waste. However, it is crucial to follow institutional and local regulations.

Solid Waste Disposal:

  • Ensure all this compound waste is in a solid, dry form.

  • Package the waste in a securely sealed container, which should then be placed inside a second, larger container for added security.

  • Label the outer container clearly as "Non-hazardous Waste" and include the chemical name.

  • Laboratory personnel should transport the sealed container directly to the designated dumpster for non-hazardous laboratory waste. Do not leave it in regular laboratory trash bins to be handled by custodial staff.[2][3]

Empty Container Disposal:

  • Empty containers that previously held this compound should be triple-rinsed with an appropriate solvent (e.g., DMSO followed by water).

  • The rinsate should be collected and disposed of as chemical waste according to your institution's guidelines.

  • After rinsing, deface the original label on the container before disposing of it in the regular laboratory glassware or solid waste stream.[4]

Experimental Protocol: In Vitro UV-Absorption Assay

This protocol outlines a common application of this compound to assess its UV-absorbing capabilities.

Objective: To determine the UV-absorption spectrum of this compound.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • UV-transparent cuvettes

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution: Accurately weigh a small amount of this compound and dissolve it in DMSO to create a concentrated stock solution (e.g., 10 mM).

  • Prepare working solutions: Dilute the stock solution with PBS to create a series of working solutions of known concentrations (e.g., 10 µM, 25 µM, 50 µM, 100 µM).

  • Spectrophotometer setup: Calibrate the UV-Vis spectrophotometer with a blank solution (PBS with the same concentration of DMSO as the working solutions).

  • Measure absorbance:

    • Fill a UV-transparent cuvette with one of the working solutions.

    • Scan the absorbance of the solution across the UV spectrum (typically 280-400 nm).

    • Record the wavelength of maximum absorbance (λmax).

    • Repeat the measurement for each working solution.

  • Data analysis: Plot the absorbance at λmax against the concentration of this compound to generate a standard curve and determine the molar extinction coefficient.

Visual Guides

The following diagrams illustrate key safety and operational workflows for handling this compound.

G Figure 1: Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal a Receive and Inspect b Store at appropriate temperature (-20°C or 0-4°C) a->b c Don Personal Protective Equipment (PPE) b->c d Weigh solid in fume hood c->d e Prepare solution (e.g., with DMSO) d->e f Conduct experiment e->f g Segregate solid waste f->g h Package and label as 'Non-hazardous' g->h i Dispose in designated dumpster h->i

Caption: Safe Handling Workflow for this compound

Caption: Hierarchy of Controls for this compound

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Porphyra 334
Reactant of Route 2
Porphyra 334

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.